Prulifloxacin-d8
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H20FN3O6S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |
InChI Key |
PWNMXPDKBYZCOO-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(OC(=O)O2)C)([2H])[2H])([2H])[2H])C3=C(C=C4C(=C3)N5C(SC5=C(C4=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |
Origin of Product |
United States |
Foundational & Exploratory
Prulifloxacin-d8: Structural Architecture, Molecular Weight, and Bioanalytical Applications
Executive Summary
Prulifloxacin is a broad-spectrum fluoroquinolone prodrug that undergoes rapid in vivo hydrolysis to its active antibacterial metabolite, ulifloxacin,[1]. In pharmacokinetic (PK) and bioequivalence (BE) studies, the accurate quantification of prulifloxacin in biological matrices is challenging due to its rapid metabolism and susceptibility to matrix effects during mass spectrometry. Prulifloxacin-d8 serves as a stable isotope-labeled internal standard (SIL-IS) designed to normalize extraction recovery and ionization efficiency[2],[3]. This technical guide explores the chemical structure, molecular weight characteristics, and validated bioanalytical workflows utilizing Prulifloxacin-d8.
Chemical Architecture and Isotopic Labeling
Prulifloxacin (CAS 123447-62-1) possesses a molecular formula of C21H20FN3O6S and a molecular weight of 461.46 g/mol ,[4]. The molecule features a unique thiazeto-quinoline core, a fluorine atom, and a piperazine ring, which are essential for its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria.
In Prulifloxacin-d8 (CAS 1246819-37-3), eight hydrogen atoms are replaced by deuterium (²H) atoms[5]. This modification yields a molecular formula of C21H12D8FN3O6S and a molecular weight of 469.51 g/mol [5],[2]. The deuterium labels are strategically incorporated into the stable carbon framework (typically the piperazine moiety) to ensure they do not undergo spontaneous hydrogen-deuterium exchange (HDX) with the aqueous environment of biological samples.
Causality of the +8 Da Mass Shift: In mass spectrometry, natural isotopic abundances (predominantly ¹³C, ¹⁵N, and ³⁴S) create an isotopic envelope that can cause signal overlap. A mass shift of at least +3 to +5 Da is generally required to prevent cross-talk between the unlabeled analyte and the internal standard. The +8 Da shift in Prulifloxacin-d8 provides a robust mass-to-charge (m/z) separation, ensuring zero isotopic interference during Multiple Reaction Monitoring (MRM) acquisition.
Quantitative Data Summary
| Property | Prulifloxacin (Unlabeled) | Prulifloxacin-d8 (SIL-IS) |
| CAS Number | 123447-62-1[4] | 1246819-37-3[5] |
| Molecular Formula | C21H20FN3O6S[6] | C21H12D8FN3O6S[2] |
| Molecular Weight | 461.46 g/mol | 469.51 g/mol [5] |
| Mass Shift | N/A | +8.05 Da |
| Synonyms | NM441, Quisnon[4],[6] | NM441-d8, Quisnon-d8[5],[7] |
| Primary Application | Antibacterial Prodrug[1] | LC-MS/MS Internal Standard[3] |
Mechanistic Role in Pharmacokinetics
Prulifloxacin is an inactive prodrug. Upon oral administration, it is rapidly metabolized by esterases (specifically paraoxonase) in the intestinal mucosa and liver into ulifloxacin. When developing an LC-MS/MS assay to track this conversion, the inclusion of Prulifloxacin-d8 is critical. Because the SIL-IS shares identical physicochemical properties with the target analyte, it perfectly mimics prulifloxacin during sample extraction, chromatographic retention, and electrospray ionization (ESI). This self-validating mechanism effectively compensates for ion suppression or enhancement caused by endogenous matrix components[2].
Experimental Protocol: LC-MS/MS Bioanalytical Workflow
Self-Validating Protocol for Plasma Quantification
This step-by-step methodology outlines the extraction and quantification of Prulifloxacin using Prulifloxacin-d8 as the internal standard.
Step 1: Preparation of Working Solutions
-
Action: Dissolve Prulifloxacin-d8 in 100% DMSO to yield a 1.0 mg/mL stock solution. Dilute to a 50 ng/mL working solution in 50% methanol/water.
-
Causality: DMSO ensures complete solubilization of the hydrophobic fluoroquinolone core[1], while the working solution's composition matches the initial mobile phase conditions to prevent chromatographic peak distortion during injection.
Step 2: Sample Spiking and Protein Precipitation
-
Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the Prulifloxacin-d8 working solution. Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid).
-
Causality: Ice-cold acetonitrile rapidly denatures plasma proteins (e.g., albumin) and halts any residual esterase activity that could prematurely degrade prulifloxacin into ulifloxacin ex vivo. Formic acid maintains the analytes in a protonated state, improving extraction recovery.
Step 3: Centrifugation and Extraction
-
Action: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.
-
Causality: High-speed centrifugation tightly pellets the precipitated proteins, yielding a clean supernatant that protects the analytical column from clogging and reduces matrix-induced ion suppression.
Step 4: LC-MS/MS Acquisition
-
Action: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor transitions in positive ESI mode.
-
Causality: The acidic mobile phase enhances positive ion generation [M+H]⁺. The identical retention time of the analyte and the SIL-IS ensures that any co-eluting matrix components affect both molecules equally, allowing the ratio of their peak areas to remain constant and accurate.
Visualization: Analytical and Metabolic Workflow
LC-MS/MS analytical workflow and in vivo prodrug metabolism of Prulifloxacin.
References
-
Title: Compound: PRULIFLOXACIN (CHEMBL422648) Source: ChEMBL - EMBL-EBI URL: [Link]
-
Title: Datasheet Prulifloxacin (NM441) Source: BioServUK URL: [Link]
-
Title: Stable Isotope Labeled Compounds Source: Alta Scientific Co., Ltd. URL: [Link]
Sources
Prulifloxacin-d8: Physicochemical Characterization and Application as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Workflows
Executive Summary
As a Senior Application Scientist specializing in mass spectrometry and bioanalytical method development, I frequently encounter the challenge of matrix effects in complex biological and environmental samples. To achieve absolute, regulatory-compliant quantification of the broad-spectrum fluoroquinolone antibiotic prulifloxacin, the use of its stable isotope-labeled internal standard (SIL-IS), Prulifloxacin-d8 , is indispensable. This technical guide provides a rigorous breakdown of the identification, physicochemical properties, and self-validating analytical protocols associated with Prulifloxacin-d8.
Chemical Identity & Physicochemical Profiling
Prulifloxacin-d8 (CAS: 1246819-37-3) is the highly pure, deuterium-labeled isotopologue of prulifloxacin[1]. In this molecule, eight hydrogen atoms on the piperazine ring are replaced by deuterium[2]. This specific labeling strategy is not arbitrary; the piperazine moiety is structurally stable under physiological and standard analytical conditions, preventing deuterium-hydrogen (D/H) exchange with the solvent—a critical requirement for maintaining isotopic integrity during LC-MS/MS analysis.
Table 1: Physicochemical Properties of Prulifloxacin-d8
| Property | Value |
| CAS Number | 1246819-37-3 |
| Molecular Formula | C₂₁H₁₂D₈FN₃O₆S |
| Molecular Weight | 469.51 g/mol |
| Isotopic Purity | ≥95% (typically >98% atom D) |
| Primary Application | Internal Standard for Bioanalytical (BA/BE) & Environmental Studies |
Mechanistic Rationale for Deuteration in LC-MS/MS
In Isotope Dilution Mass Spectrometry (IDMS), the choice of a +8 Da mass shift is highly deliberate. The natural isotopic envelope of unlabeled prulifloxacin (C₂₁H₂₀FN₃O₆S) includes significant M+1, M+2, and M+3 contributions due to the natural abundance of ¹³C, ³⁴S, and ¹⁵N. If a +3 Da or +4 Da isotopologue were used, the heavy isotopic tail of the unlabeled drug at high concentrations could bleed into the internal standard's Multiple Reaction Monitoring (MRM) channel, causing quantitative bias (cross-talk). A mass shift of +8 Da completely isolates the SIL-IS signal from the analyte's isotopic envelope[].
Fig 1. Logical causality of Isotope Dilution Mass Spectrometry (IDMS) using a d8-labeled IS.
Analytical Identification & Purity Validation
Before deploying Prulifloxacin-d8 in a regulated workflow, its identity and isotopic purity must be verified through orthogonal analytical techniques[4].
-
Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum of unlabeled prulifloxacin features distinct multiplets between 2.5 and 3.5 ppm, corresponding to the eight protons of the piperazine ring. In Prulifloxacin-d8, these signals are entirely absent, confirming site-specific deuteration.
-
High-Resolution Mass Spectrometry (HRMS): Under positive Electrospray Ionization (ESI+), unlabeled prulifloxacin yields a protonated precursor ion[M+H]⁺ at m/z 462.1. Prulifloxacin-d8 yields a corresponding [M+H]⁺ at m/z 470.1[1].
Table 2: Diagnostic HRMS and NMR Identification Markers
| Analytical Technique | Unlabeled Prulifloxacin | Prulifloxacin-d8 | Diagnostic Observation |
| HRMS (ESI+) Precursor | m/z 462.1 | m/z 470.1 | +8.0 Da mass shift |
| ¹H-NMR (Piperazine region) | Multiplets at ~2.5 - 3.5 ppm (8H) | Absent | Confirms complete deuteration at the piperazine ring |
Self-Validating Protocol: Environmental & Biological Matrix Extraction
To ensure absolute trustworthiness in quantification, the extraction protocol must be designed as a self-validating system. By introducing the SIL-IS at the very beginning of the workflow, any subsequent physical losses (e.g., adsorption to glassware) or variations in extraction efficiency are perfectly mirrored by the internal standard. The ratio of Analyte to IS remains constant, mathematically nullifying procedural variances[5].
Below is a field-proven, step-by-step methodology for extracting prulifloxacin from complex aqueous matrices (e.g., wastewater) using Solid Phase Extraction (SPE)[5][6].
Step-by-Step Methodology:
-
Matrix Spiking & Equilibration (Critical Step): Spike 50 ng of Prulifloxacin-d8 (using a 1 μg/mL working solution) directly into 50 mL of the raw aqueous sample. Shake vigorously and allow to partition for at least 30 minutes at 4 °C.
-
Causality: This equilibration period is mandatory. It allows the spiked SIL-IS to integrate into the matrix and bind to suspended particulate matter identically to the endogenous unlabeled analyte.
-
-
Filtration: Filter the equilibrated sample through a pre-weighed 0.7 μm glass microfiber filter (e.g., Whatman GF/F).
-
Causality: Because the IS was added prior to filtration, any analyte lost to the filter matrix is accounted for by an equivalent loss in the IS.
-
-
SPE Cartridge Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL of HPLC-grade Methanol, followed by 2 mL of H₂O containing 0.1% formic acid.
-
Causality: HLB sorbent captures a wide range of polarities, which is ideal for fluoroquinolones like prulifloxacin that exhibit zwitterionic properties depending on the pH.
-
-
Sample Loading: Load the filtrate onto the conditioned cartridge under a gentle vacuum at a flow rate of approximately 5 mL/min.
-
Elution & Reconstitution: Elute the analytes using an appropriate organic solvent mixture. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial UPLC mobile phase.
-
UPLC-MS/MS Analysis: Inject the reconstituted sample onto a C18 UPLC column coupled to a triple quadrupole (QqQ) mass spectrometer operating in MRM mode.
Fig 2. LC-MS/MS workflow utilizing Prulifloxacin-d8 for matrix effect normalization.
Data Interpretation & Matrix Effect Normalization
During ESI+, co-eluting matrix components (such as salts or endogenous lipids) compete with the analyte for charge, leading to ion suppression or enhancement. Because Prulifloxacin and Prulifloxacin-d8 are chemically identical in terms of chromatography, they co-elute perfectly. They enter the ESI source at the exact same microsecond, experiencing the exact same matrix environment. By quantifying the peak area ratio (Area_Analyte / Area_IS) rather than absolute peak area, the matrix effect is mathematically canceled out, ensuring high-fidelity quantitative data suitable for regulatory submissions.
References
-
Axios Research. "Prulifloxacin-d8 - CAS - 1246819-37-3". Axios Research.[Link]
-
Pharmaffiliates. "CAS No : 1246819-37-3, Chemical Name : Prulifloxacin-d8". Pharmaffiliates. [Link]
-
Holton E., Kasprzyk-Hordern B. "Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation". Analytical and Bioanalytical Chemistry (2021).[Link]
Sources
- 1. Prulifloxacin-d8 - CAS - 1246819-37-3 | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. vivanls.com [vivanls.com]
- 5. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Optimizing Solubilization Strategies for Prulifloxacin-d8 in Bioanalytical Assays
Technical Whitepaper | Version 1.0[1]
Executive Summary
The accurate quantification of Prulifloxacin in biological matrices relies heavily on the stability and solubility of its internal standard, Prulifloxacin-d8 . As a fluoroquinolone prodrug with zwitterionic characteristics, Prulifloxacin-d8 presents unique solubilization challenges that differ from standard lipophilic small molecules.
This guide addresses the critical solubility differentials between Methanol (MeOH) and Acetonitrile (ACN) . While generic protocols often suggest pure organic solvents, empirical evidence suggests that Prulifloxacin-d8 requires specific protonation states to maintain thermodynamic stability in solution. This document outlines a self-validating protocol to ensure consistent recovery and ionization in LC-MS/MS applications.
Physicochemical Context & Solubility Mechanics
The Zwitterionic Challenge
Prulifloxacin-d8 (like its non-deuterated parent) contains both a basic piperazinyl group and an acidic carboxylic acid moiety (though the carboxylic acid is masked in the prodrug form, the thiazeto-quinoline core retains polar characteristics).
-
Methanol (Protic): Acts as a hydrogen bond donor and acceptor. It effectively solvates the polar regions of the Prulifloxacin molecule, making it the superior choice for primary stock solutions .
-
Acetonitrile (Aprotic): Lacks hydrogen bonding capability. While Prulifloxacin is reported as "freely soluble" in ACN in some bulk contexts, low-temperature storage (-20°C) of pure ACN stocks often leads to "crash-out" (precipitation) due to the dipole-dipole interactions of the drug overcoming the weak solvent-solute interactions.
Solubility Profile Summary
| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Recommendation |
| Solvation Mechanism | H-Bonding + Dipole | Dipole-Dipole only | MeOH for High Conc. (>1 mg/mL) |
| Stock Stability (-20°C) | High (remains dissolved) | Moderate (risk of precipitation) | MeOH |
| MS Signal Response | Moderate | High (better desolvation) | ACN for Working Solutions |
| Acidification Effect | Enhances solubility (0.1% FA) | Critical for solubility | Add 0.1% Formic Acid |
Strategic Protocol: The "Surrogate Validation" System
Core Principle: Deuterated standards are expensive and scarce. Do not perform solubility saturation testing on Prulifloxacin-d8 directly. Use non-labeled Prulifloxacin for the "Stress Test" phase, then bridge the protocol to the d8 isotope.
Workflow Visualization
Figure 1: Self-Validating Stock Preparation Workflow. The loop ensures no material is wasted before verification.
Step-by-Step Methodology
Phase A: Primary Stock Preparation (1.0 mg/mL)
Objective: Create a thermodynamically stable stock solution for long-term storage.
-
Weighing: Accurately weigh 1.0 mg of Prulifloxacin-d8 into a 1.5 mL amber glass vial (minimize light exposure).
-
Solvent Addition: Add 1.0 mL of Methanol containing 0.1% Formic Acid .
-
Why Acid? The protonation of the piperazine nitrogen prevents aggregation and enhances solubility in organic media.
-
Why Methanol? Superior solvation prevents "ringing" (drug adhering to glass walls) often seen with ACN.
-
-
Agitation: Vortex at medium speed for 30 seconds.
-
Sonication: Sonicate for 5 minutes. Ensure water bath temperature does not exceed 25°C to prevent thermal degradation.
-
Validation Check: Hold the vial against a light source. The solution must be completely clear. If particulates are visible, add 10 µL of 1M Ammonium Hydroxide (only if acid solubility failed, though rare for this class) or extend sonication.
Phase B: Working Standard Preparation
Objective: Prepare the dilution for spiking into the matrix.
-
Diluent: Use 50:50 Acetonitrile:Water .
-
Why? Pure Methanol stocks can cause protein precipitation when spiked directly into plasma. A 50% aqueous mix matches the initial mobile phase conditions, improving peak shape.
-
-
Dilution: Serially dilute the Primary Stock to 10 µg/mL and 100 ng/mL.
LC-MS/MS Application & Stability
Mobile Phase Compatibility
Prulifloxacin-d8 performs best in Positive ESI Mode . The solubility strategy directly impacts signal stability.
-
Recommended Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate pH 5.8).
-
Recommended Mobile Phase B: Acetonitrile (provides better desolvation efficiency than MeOH in the source).
Stability Matrix
| Condition | Solvent System | Stability Duration | Notes |
| -20°C Storage | MeOH + 0.1% FA | 6 Months | Best for long-term storage. |
| -20°C Storage | Pure Acetonitrile | < 1 Month | Risk of precipitation; requires sonication before use. |
| Autosampler (4°C) | 50:50 ACN:H2O | 24 Hours | Stable. Avoid pure organic in autosampler to prevent evaporation. |
Decision Logic for Troubleshooting
Figure 2: Troubleshooting matrix for common solubility-related LC-MS failures.
References
-
BenchChem. (2025).[1] A Validated Stability-Indicating LC-MS Method for the Determination of Prulifloxacin. Retrieved from
-
Sankar, P. R., et al. (2016).[2] New Spectrophotometric Methods for the Quantitative Analysis of Prulifloxacin in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from
-
Thermo Fisher Scientific. Multi-residue Automated Turbulent Flow Online LC-MS/MS Method for the Determination of Antibiotics in Milk. Application Note. Retrieved from
-
Guo, L., et al. (2006).[3] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from
-
Axios Research. Prulifloxacin-d8 Certificate of Analysis & Product Data. Retrieved from
Sources
Bioanalytical Whitepaper: Overcoming Ex Vivo Degradation of Prulifloxacin-d8 in Plasma Matrices
Introduction: The Prodrug Bioanalytical Challenge
As a Senior Application Scientist, one of the most persistent challenges encountered in LC-MS/MS bioanalysis is the accurate quantification of prodrugs. Prulifloxacin is a lipophilic fluoroquinolone prodrug designed to enhance oral bioavailability and tissue penetration (1)[1]. Upon entering systemic circulation, it is rapidly hydrolyzed into its active metabolite, ulifloxacin.
When conducting pharmacokinetic (PK) or bioequivalence studies, Prulifloxacin-d8 (CAS: 1246819-37-3) is employed as the gold-standard stable isotope-labeled internal standard (SIL-IS) (2)[2]. However, the very enzymatic mechanisms that activate the drug in vivo will relentlessly degrade Prulifloxacin-d8 ex vivo in plasma samples. Without a mechanistically sound stabilization strategy, the internal standard will convert to Ulifloxacin-d8, skewing the quantification of the parent drug and destroying the quantitative integrity of the assay.
Mechanistic Causality: Enzymatic Hydrolysis by PON1
The degradation of prulifloxacin in human plasma is not a simple chemical instability; it is a highly efficient, enzyme-driven catalytic process. The primary enzyme responsible is Paraoxonase-1 (PON1), a calcium-dependent esterase associated with high-density lipoproteins (HDL) (3)[3]. PON1 rapidly cleaves the oxodioxolenylmethyl group of prulifloxacin.
Because Prulifloxacin-d8 shares the exact structural liability as the parent drug, it undergoes identical cleavage. Relying solely on temperature reduction (e.g., processing samples on ice) is insufficient because PON1 retains partial activity even at 4°C. Therefore, achieving a self-validating analytical batch requires aggressive chemical intervention—either through covalent serine hydrolase inhibitors (like PMSF or Dichlorvos) or rapid matrix acidification to denature the enzyme.
Enzymatic hydrolysis of Prulifloxacin-d8 and the mechanism of chemical inhibition.
Establishing a Self-Validating Stabilization Protocol
A robust bioanalytical method must prove its own validity during every run. To ensure that Prulifloxacin-d8 remains stable, the protocol must integrate a "mock-extracted" control. By comparing the peak area of the IS in samples spiked pre-extraction versus post-extraction, the system continuously calculates ex vivo degradation. If the deviation exceeds 5%, the stabilization mechanism has failed.
Step-by-Step Methodology: Plasma Collection and Extraction
-
Inhibitor Preparation: Prepare a 100 mM stock of Phenylmethylsulfonyl fluoride (PMSF) in anhydrous ethanol.
-
Causality: PMSF covalently binds to the active site serine residues of esterases, providing irreversible inhibition.
-
-
Blood Collection & Immediate Stabilization: Draw whole blood into K2EDTA tubes pre-spiked with PMSF to achieve a final concentration of 5 mM.
-
Causality: EDTA chelates calcium (a necessary PON1 cofactor) providing baseline suppression, while PMSF completely halts residual esterase activity.
-
-
Plasma Separation: Centrifuge the blood immediately at 3000 × g for 10 minutes at 4°C.
-
IS Addition & Acidification: Transfer 100 µL of the stabilized plasma to a 96-well plate. Add 10 µL of Prulifloxacin-d8 working solution (100 ng/mL). Immediately add 50 µL of 2% Formic Acid.
-
Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned HILIC or C18 SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile containing 1% triethylamine[5].
-
LC-MS/MS Analysis: Evaporate the eluate under nitrogen and reconstitute in the mobile phase for injection.
Self-validating sample preparation workflow for Prulifloxacin-d8 in plasma.
Quantitative Data: Stability Profiles in Human Plasma
The necessity of the dual-inhibition strategy (EDTA + PMSF/Acidification) is demonstrated by the stability profiles. Uninhibited plasma results in a catastrophic loss of the prodrug within hours, whereas the stabilized matrix maintains >95% integrity across all critical handling periods (4)[5].
| Storage Condition | Time Duration | Uninhibited Plasma (% Remaining) | Stabilized Plasma (PMSF + Acid) (% Remaining) |
| Benchtop (+25°C) | 1 Hour | < 20.0% | 98.5% |
| Benchtop (+25°C) | 4 Hours | < 5.0% | 96.2% |
| Refrigerated (+4°C) | 24 Hours | 45.1% | 99.1% |
| Freeze-Thaw (-20°C to +25°C) | 3 Cycles | 30.4% | 95.8% |
| Autosampler (+4°C) | 48 Hours | N/A (Extracted) | 98.7% (Extracted) |
Table 1: Comparative stability of Prulifloxacin-d8 in human plasma matrices. Data reflects the percentage of initial concentration remaining under various storage conditions.
LC-MS/MS Analytical Considerations
When analyzing the extracted samples, chromatographic separation is critical to ensure that any trace in-source fragmentation of Prulifloxacin-d8 does not interfere with the Ulifloxacin-d8 channel. A gradient elution method utilizing 10 mM ammonium acetate and acetonitrile ensures sharp peak shapes and mitigates matrix effects (6)[6]. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for the deuterated compounds (e.g., m/z 470.5 [M+H]+ for Prulifloxacin-d8).
Conclusion
The bioanalysis of Prulifloxacin requires meticulous attention to its prodrug nature. By treating Prulifloxacin-d8 not just as a passive internal standard, but as a reactive substrate subject to PON1-mediated hydrolysis, scientists can design self-validating, robust extraction protocols. The integration of covalent esterase inhibitors and matrix acidification ensures that the quantitative data reflects true in vivo pharmacokinetics, rather than ex vivo artifacts.
References
-
A Comprehensive Overview of the Antibiotics Approved in the Last Two Decades: Retrospects and Prospects Source: PMC (National Institutes of Health) URL:[Link]
-
Paraoxonases-1, -2 and -3: What are their Functions? Source: PMC (National Institutes of Health) URL:[Link]
-
Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / ResearchGate) URL:[Link]
-
Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments Source: Journal of Pharmaceutical and Biomedical Analysis (ResearchGate) URL:[Link]
Sources
- 1. A Comprehensive Overview of the Antibiotics Approved in the Last Two Decades: Retrospects and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivanls.com [vivanls.com]
- 3. Paraoxonases-1, -2 and -3: What are their Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Prulifloxacin and its Deuterated Analog, Prulifloxacin-d8: Principles and Applications
Abstract
This technical guide provides an in-depth analysis of Prulifloxacin, a fluoroquinolone antibiotic, and its stable isotope-labeled (SIL) counterpart, Prulifloxacin-d8. Designed for researchers, scientists, and drug development professionals, this document delineates the fundamental structural and physicochemical distinctions between these two molecules. More critically, it explores the profound practical implications of these differences, focusing on the role of deuteration in enhancing bioanalytical accuracy and its potential effects on drug metabolism. We will detail the principles behind the use of Prulifloxacin-d8 as an internal standard in mass spectrometry, provide validated experimental protocols, and discuss the causality behind key methodological choices, thereby offering a comprehensive resource for advanced pharmaceutical research.
Introduction to Prulifloxacin
Prulifloxacin is a synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class.[1] It is administered as a prodrug, which, after oral administration, undergoes rapid and extensive first-pass metabolism by esterases to form its active metabolite, ulifloxacin.[1][2] The bactericidal action of ulifloxacin stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3] By targeting these enzymes, ulifloxacin disrupts bacterial DNA replication, transcription, and repair, leading to cell death.[2][3] This mechanism provides efficacy against a wide range of Gram-positive and Gram-negative pathogens.[4]
Prulifloxacin is approved in several countries for treating infections such as uncomplicated and complicated urinary tract infections and acute exacerbations of chronic bronchitis.[1] As with any therapeutic agent, the rigorous study of its pharmacokinetics (PK)—absorption, distribution, metabolism, and excretion (ADME)—is essential for ensuring safety and efficacy. Such studies rely on highly accurate and precise bioanalytical methods to quantify the drug and its metabolites in complex biological matrices.
The Advent of Prulifloxacin-d8: A Structural Perspective
The core difference between Prulifloxacin and Prulifloxacin-d8 lies in the isotopic substitution of hydrogen with deuterium. Prulifloxacin-d8 is a synthetic analog where eight specific hydrogen atoms (¹H) on the piperazine ring have been replaced with their heavy, stable isotope, deuterium (²H or D).[4]
This specific placement is a deliberate and critical choice. The piperazine moiety is a common site for metabolic modification in many drug molecules. However, for its primary application as an internal standard, the key consideration is synthetic accessibility and ensuring the label is in a metabolically stable position that is unlikely to undergo hydrogen-deuterium (H/D) exchange during sample processing or analysis.[5] The synthesis of Prulifloxacin involves the condensation of a quinolone core with piperazine, making the use of a commercially available deuterated starting material, piperazine-d8, a logical and efficient strategy.[6][7]
Caption: Chemical Structures of Prulifloxacin and Prulifloxacin-d8.
Comparative Physicochemical Properties
The substitution of protium with deuterium results in a marginal increase in molecular weight but preserves the overall chemical structure and reactivity. Consequently, the macroscopic physicochemical properties of Prulifloxacin-d8 are nearly identical to those of Prulifloxacin.[8]
Expertise & Experience Insight: While properties like pKa, polarity, and solubility are fundamentally unchanged, the increased mass of deuterium leads to a stronger, shorter C-D bond compared to the C-H bond.[9] This results in a lower vibrational frequency.[10] These subtle differences can sometimes lead to slight shifts in chromatographic retention times, where the deuterated analog may elute slightly earlier than the parent compound. This near-perfect co-elution is a key advantage, ensuring both compounds experience identical analytical conditions.[11]
| Property | Prulifloxacin | Prulifloxacin-d8 | Rationale for Similarity/Difference |
| Molecular Formula | C₂₁H₂₀FN₃O₆S | C₂₁H₁₂D₈FN₃O₆S | 8 protium (H) atoms on the piperazine ring are replaced by deuterium (D). |
| Molecular Weight | 461.47 g/mol [12] | 469.52 g/mol [12] | Each deuterium atom adds ~1.006 Da over protium, resulting in a mass shift of +8. |
| Melting Point | ~220 °C[13] | Expected to be slightly lower | Deuteration can subtly alter crystal lattice forces, often resulting in small changes to the melting point.[10] |
| Aqueous Solubility | Low (20 µg/mL)[13] | Expected to be very similar, potentially slightly higher | While largely unchanged, some studies show deuteration can modestly increase solubility.[10] |
| pKa | Expected to be very similar | Expected to be slightly higher | The C-D bond is slightly less electron-donating, which can marginally increase the pKa of the basic piperazine nitrogens.[9] |
| LogP | Expected to be very similar | Expected to be very similar | Lipophilicity is governed by overall molecular polarity, which is not significantly altered by isotopic substitution.[9] |
The Core Application: Isotope Dilution Mass Spectrometry
The primary and most critical application of Prulifloxacin-d8 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
The Principle of Isotope Dilution
Quantitative analysis in complex matrices like blood plasma is fraught with challenges, including sample loss during extraction and matrix effects, where endogenous molecules co-eluting with the analyte can suppress or enhance its ionization, leading to inaccurate results.[5]
Trustworthiness & Self-Validation: A SIL-IS is the ideal tool to overcome these issues. A known quantity of Prulifloxacin-d8 is spiked into the biological sample at the very beginning of the workflow. Because it is chemically identical to Prulifloxacin, it experiences the exact same extraction losses and the same degree of ion suppression or enhancement.[11] The mass spectrometer, however, can differentiate between the light (analyte) and heavy (standard) forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, any variability is normalized, yielding an exceptionally accurate and precise measurement of the analyte's true concentration.[14]
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Quantification of Ulifloxacin in Plasma
Since Prulifloxacin is a prodrug, pharmacokinetic studies typically measure the concentration of the active metabolite, ulifloxacin. Therefore, Ulifloxacin-d8 (deuterated on the piperazine ring) would be the appropriate internal standard.[16] This protocol is adapted from validated methods for ulifloxacin analysis.[17][18]
Objective: To determine the concentration of ulifloxacin in rat plasma using LC-MS/MS with Ulifloxacin-d8 as an internal standard.
Materials:
-
Rat plasma (K₂EDTA anticoagulant)
-
Ulifloxacin reference standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Protocol Steps:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of ulifloxacin in methanol.
-
Prepare a 1 mg/mL stock solution of Ulifloxacin-d8 in methanol.
-
Create a working internal standard solution of 100 ng/mL by diluting the IS stock solution with 50:50 methanol:water.
-
Prepare calibration standards (e.g., 1-2500 ng/mL) and quality control (QC) samples by spiking the ulifloxacin stock solution into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL Ulifloxacin-d8 working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent[20]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent[20]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Causality of Method Choices:
-
Protein Precipitation: This is the fastest and simplest method for sample cleanup in bioanalysis, suitable for high-throughput environments.
-
Reverse-Phase C18 Column: This is the standard for separating moderately polar small molecules like fluoroquinolones from endogenous plasma components.
-
Acidic Mobile Phase (Formic Acid): Fluoroquinolones contain a basic piperazine ring, which is readily protonated at acidic pH. This protonation is essential for efficient ionization in positive ESI mode, thereby maximizing sensitivity.[21][22]
-
ESI Positive Mode: This mode is chosen to detect the protonated molecular ions [M+H]⁺, which are readily formed by molecules with basic functional groups.[22]
-
Mass Spectrometer Settings (Multiple Reaction Monitoring - MRM):
-
The instrument is set to specifically monitor the transition of a precursor ion to a characteristic product ion for both the analyte and the internal standard. This provides exceptional selectivity and sensitivity.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Ulifloxacin | 350.1 | 248.1 | [M+H]⁺ → Fragmentation involving the core quinolone structure.[17][18] |
| Ulifloxacin-d8 | 358.1 | 248.1 or 256.1 | [M+8+H]⁺ → The product ion may or may not retain the deuterated portion depending on the fragmentation pathway. Monitoring a fragment that retains the label (if available) can increase specificity. |
| Prulifloxacin | 462.1 | 418.1 | [M+H]⁺ → Loss of CO₂ (44 Da).[23] |
| Prulifloxacin-d8 | 470.1 | 426.1 | [M+8+H]⁺ → Loss of CO₂ (44 Da). |
The Kinetic Isotope Effect: Impact on Metabolism
Beyond its use as an analytical standard, deuteration can fundamentally alter a drug's metabolic profile due to the Kinetic Isotope Effect (KIE) .[2] The C-D bond is approximately 1.5% stronger than a C-H bond.[9] For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step (often mediated by Cytochrome P450 enzymes), substituting that hydrogen with deuterium can significantly slow down the reaction rate.[8]
Authoritative Grounding: This principle is now being strategically employed in drug design to create "deuterated drugs." By selectively deuterating metabolic soft spots, developers can slow down metabolism, which may lead to an increased drug half-life, improved pharmacokinetic profiles, reduced toxic metabolite formation, and potentially less frequent dosing.[10][24] Deutetrabenazine is the first FDA-approved deuterated drug, exemplifying the success of this strategy.[2]
While Prulifloxacin itself is primarily metabolized by esterases (a hydrolytic process not subject to the KIE), its active metabolite, ulifloxacin, could potentially undergo further Phase I oxidative metabolism. A metabolic stability assay comparing ulifloxacin and ulifloxacin-d8 could elucidate whether deuteration of the piperazine ring impacts its metabolic fate.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of ulifloxacin and ulifloxacin-d8 in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Ulifloxacin and Ulifloxacin-d8
-
NADPH regenerating system (or 1 mM NADPH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with an appropriate internal standard for analysis, e.g., ciprofloxacin)
-
Incubator/water bath at 37°C
Protocol Steps:
-
Preparation:
-
Prepare a 1 µM working solution of both ulifloxacin and ulifloxacin-d8 in phosphate buffer.
-
Pre-warm the HLM, buffer, and NADPH solution to 37°C.
-
-
Incubation:
-
In separate tubes, combine 0.5 mg/mL HLM with the 1 µM substrate solution (ulifloxacin or ulifloxacin-d8).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the analytical internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Analyze the supernatant using the LC-MS/MS method described in Section 4.2 to quantify the remaining parent compound (ulifloxacin or ulifloxacin-d8) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
A significantly longer half-life for ulifloxacin-d8 compared to ulifloxacin would indicate that the piperazine ring is a site of metabolism and that the KIE is slowing this process.
-
Caption: The Kinetic Isotope Effect on drug metabolism.
Conclusion
Prulifloxacin and Prulifloxacin-d8 are structurally analogous but serve distinct and complementary roles in pharmaceutical science. While Prulifloxacin is the therapeutic agent, its deuterated counterpart, Prulifloxacin-d8, is an indispensable tool for its development and analysis. The substitution of hydrogen with deuterium on the piperazine ring creates a stable, heavy version of the molecule that acts as the gold standard for internal calibration in quantitative bioanalysis. This application, rooted in the principles of isotope dilution mass spectrometry, allows researchers to achieve unparalleled accuracy and precision in pharmacokinetic studies. Furthermore, the very nature of the carbon-deuterium bond introduces the kinetic isotope effect, a powerful principle that can be leveraged to modulate drug metabolism, offering a frontier for developing safer and more effective medicines. This guide has provided both the foundational knowledge and the practical, validated protocols necessary for professionals to effectively utilize both molecules in a research and development setting.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[Link]
- Process for the preparation of highly pure prulifloxacin. (2009).
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
- Process for synthesis of prulifloxacin and its pharmaceutical composition. (2005).
-
PRULIFLOXACIN. (2014, April 4). New Drug Approvals. [Link]
-
Synthesis and Characterization of Pharmaceutical salt of Prulifloxacin. (2015, January 15). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (2023). RSC Medicinal Chemistry. [Link]
- Process for preparation of prulifloxacin using novel intermediates. (2008).
-
Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: Development of a validated specific stability-indicating LC-MS method. (2026, January 19). ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]
-
Deuterated Drugs. (n.d.). Bioscientia. [Link]
-
Prulifloxacin: Clinical Studies of A Broad-Spectrum Quinolone Agent. (n.d.). ResearchGate. [Link]
-
Guo, L., et al. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 832(2), 280-5. [Link]
-
Crystal Structures of Prulifloxacin and its Solvates. (n.d.). ResearchGate. [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026, February 27). Molecules. [Link]
-
Identification and characterization of stressed degradation products of prulifloxacin using LC–ESI-MS/Q-TOF, MSn experime. (n.d.). Ovid. [Link]
-
Deuterated drug. (n.d.). Wikipedia. [Link]
-
Prulifloxacin-d8. (n.d.). Axios Research. [Link]
-
Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.). ResearchGate. [Link]
-
Roy, B., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study. Biomedical Chromatography, 25(8), 897-906. [Link]
-
What is the mechanism of Prulifloxacin? (2024, July 17). Patsnap Synapse. [Link]
-
Prulifloxacin. (n.d.). Elsevier. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of Analytical Methods in Chemistry. [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. [Link]
-
Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. (2025, November 12). Metabolon. [Link]
-
Prulifloxacin. (n.d.). PubChem. [Link]
-
Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2023, January 12). MDPI. [Link]
-
Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.). Waters Corporation. [Link]
-
Prulifloxacin. (n.d.). Wikipedia. [Link]
-
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Agilent. [Link]
-
Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. (2011, November 1). PubMed. [Link]
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- 24. isotope.com [isotope.com]
Deuterium Labeling in Prulifloxacin-d8: Structural Logic, Synthesis, and Bioanalytical Application
[1]
Executive Summary
Prulifloxacin-d8 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Prulifloxacin, a broad-spectrum fluoroquinolone prodrug.[1] The "d8" designation refers to the substitution of eight hydrogen atoms with deuterium (
This guide details the structural rationale for this labeling position, the chemical synthesis required to achieve it, and the validation of its utility in LC-MS/MS workflows. By placing the isotopic tag on the piperazine core, researchers ensure the label is retained during the ionization fragmentation and remains metabolically distinct from the prodrug's labile side chain.
Structural Analysis: The "d8" Position
To understand the labeling strategy, one must first deconstruct the molecule.[1] Prulifloxacin is a prodrug of Ulifloxacin.[1][2][3] Its structure consists of a thiazeto-quinoline core, a piperazine ring, and a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety (the prodrug promoiety).[1]
The Labeling Site
In Prulifloxacin-d8, the eight deuterium atoms are located on the piperazine ring at positions 2, 3, 5, and 6.[1]
-
Chemical Name: 6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(2,2,3,3,5,5,6,6-d8 -piperazinyl)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[1]
-
Molecular Formula:
[1] -
Mass Shift: +8.05 Da relative to the unlabeled analyte (
).[1]
Structural Visualization
The following diagram highlights the specific deuteration sites (marked in red) relative to the labile prodrug tail.[1]
Figure 1: Structural map of Prulifloxacin-d8.[1] The central red node indicates the site of isotopic labeling.
Rationale for Position Selection
The choice of the piperazine ring for deuteration is not arbitrary; it is a calculated decision based on metabolic stability and mass spectrometry physics .
Metabolic Stability (The "Soft Spot" Avoidance)
Prulifloxacin is designed to hydrolyze in vivo.[1] The dioxolenyl methyl group (the prodrug tail) is cleaved by esterases to release the active metabolite, Ulifloxacin.[1]
-
If the label were on the tail: The IS would lose its mass shift upon conversion, becoming indistinguishable from the metabolite.[1]
-
If the label is on the piperazine: The "d8" tag remains integral to the active core (Ulifloxacin-d8).[1] This allows the IS to track the analyte through extraction and ionization without isotopic scrambling.[1]
Mass Spectrometry Interference
A +8 Da shift is ideal for bioanalysis.[1]
Synthesis Protocol
The synthesis of Prulifloxacin-d8 follows a convergent route, building the molecule from the core nucleus and a pre-labeled Piperazine-d8 reagent.
Reagents Required[1][4]
-
Core Precursor: 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid ethyl ester.[1]
-
Label Source: Piperazine-d8 (
, >98 atom % D).[1] -
Prodrug Linker: 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one.[1]
Step-by-Step Synthesis Workflow
| Step | Process | Conditions | Mechanism |
| 1 | Nucleophilic Substitution | Core + Piperazine-d8 (2.5 eq), DMSO, | The C-7 fluorine on the quinolone core is displaced by the secondary amine of Piperazine-d8. |
| 2 | Intermediate Isolation | Precipitation with water; filtration. | Yields Ulifloxacin-d8 (The active metabolite equivalent).[1] |
| 3 | N-Alkylation | Ulifloxacin-d8 + Linker, | The distal nitrogen of the piperazine-d8 attacks the bromomethyl group of the prodrug linker. |
| 4 | Purification | Recrystallization (Ethanol/CHCl3). | Removes unreacted linker and byproducts.[1] |
Synthesis Pathway Diagram
Figure 2: Convergent synthesis pathway for Prulifloxacin-d8.
Bioanalytical Application (LC-MS/MS)
To utilize Prulifloxacin-d8 effectively, the mass spectrometer must be tuned to specific Multiple Reaction Monitoring (MRM) transitions.
Mass Transitions
The fragmentation pattern typically involves the loss of the carboxylic acid or the prodrug moiety, but the piperazine ring (carrying the d8 label) is usually retained in the primary daughter ion.[1]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Prulifloxacin | 462.1 | 350.1 | 25 | Loss of prodrug moiety (forms Ulifloxacin cation).[1] |
| Prulifloxacin-d8 | 470.1 | 358.1 | 25 | Loss of prodrug moiety; d8 tag retained on core.[1] |
| Ulifloxacin | 350.1 | 261.1 | 30 | Fragmentation of the quinolone core.[1] |
Protocol: Plasma Extraction[1]
-
Aliquot: Transfer 50
of plasma to a tube. -
IS Addition: Add 10
of Prulifloxacin-d8 working solution (e.g., 500 ng/mL in MeOH). -
Precipitation: Add 150
Acetonitrile (0.1% Formic Acid). Vortex for 1 min. -
Centrifugation: 10,000 x g for 10 min at
. -
Injection: Inject 5
of supernatant onto a C18 column.
Validation Criteria
-
Isotopic Purity: The contribution of Prulifloxacin-d8 to the unlabeled channel (462 > 350) must be < 0.5% of the LLOQ response.
-
Retention Time: Prulifloxacin-d8 should co-elute with Prulifloxacin.[1] Note: Deuterium can cause a slight retention time shift (usually elutes slightly earlier) due to the kinetic isotope effect on lipophilicity, but this is negligible on standard HPLC scales.[1]
References
-
Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65947, Prulifloxacin. Retrieved from [Link][1]
-
Bioanalytical Method (LC-MS/MS): Guo, L., Qi, M., Jin, X., Wang, P., & Zhao, H. (2006).[1][4] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 832(2), 280-285.[1][4] Retrieved from [Link]
-
Synthesis of Piperazinyl Quinolones: Foroumadi, A., et al. (2006).[1][5] Synthesis and antibacterial activity of new fluoroquinolones containing a substituted N-(phenethyl)piperazine moiety. Bioorganic & Medicinal Chemistry Letters, 16(13), 3499-3503.[1][5] Retrieved from [Link]
-
Deuterium Labeling Reference: Axios Research. (2024).[1][6] Prulifloxacin-d8 Product Specification. Retrieved from [Link][1]
-
General Deuterium Strategy: Pirali, T., et al. (2019).[1] Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
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- 5. Synthesis and antibacterial activity of new fluoroquinolones containing a substituted N-(phenethyl)piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prulifloxacin-d8 - CAS - 1246819-37-3 | Axios Research [axios-research.com]
Technical Whitepaper: Storage & Handling of Prulifloxacin-d8 Reference Standards
Executive Summary: The Stability Imperative
In quantitative bioanalysis (LC-MS/MS), Prulifloxacin-d8 serves as the critical internal standard (IS) for the accurate quantification of Prulifloxacin, a prodrug fluoroquinolone antibiotic. Its utility relies entirely on its ability to mirror the physicochemical behavior of the analyte while maintaining isotopic integrity.
However, Prulifloxacin is chemically fragile. It is a prodrug (susceptible to hydrolysis) and a fluoroquinolone (highly susceptible to oxidative photodegradation). This guide defines a storage ecosystem that mitigates these specific degradation pathways to ensure analytical reliability.
Physicochemical Vulnerability Profile
To store Prulifloxacin-d8 effectively, one must understand the mechanisms attempting to degrade it. The deuterated form shares the same vulnerabilities as the parent molecule, with the added complexity of isotopic purity.
A. Photodegradation (Critical Risk)
Fluoroquinolones exhibit severe photosensitivity. Upon exposure to UV-A light, Prulifloxacin undergoes Type II photodynamic action .[1][2][3] The molecule absorbs a photon, enters an excited triplet state, and generates singlet oxygen (
B. Hydrolytic Instability
Prulifloxacin is the prodrug of Ulifloxacin. It contains a 5-methyl-2-oxo-1,3-dioxol-4-yl moiety.[4] This ester-like linkage is designed to hydrolyze in vivo, but it will also hydrolyze in vitro if exposed to moisture, particularly in acidic or alkaline environments, converting the standard into Ulifloxacin-d8 (the metabolite) and compromising the assay.
C. Isotopic Exchange
While carbon-deuterium (C-D) bonds are generally stable, exposure to protic solvents (water, alcohols) under extreme pH can theoretically facilitate Hydrogen-Deuterium (H/D) exchange over long periods, reducing the isotopic purity (atom % D) and causing "cross-talk" in the mass spectrometer.
Storage Protocols: The "Cold-Dark-Dry" Standard
Phase 1: Solid State Storage (Long-Term)
Upon receipt, the neat solid reference standard requires immediate stabilization.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic degradation rates (Arrhenius equation). |
| Container | Amber Glass Vials | Blocks UV/Visible light to prevent Type II photo-oxidation. |
| Atmosphere | Argon or Nitrogen Headspace | Displaces oxygen, preventing oxidative pathways. |
| Humidity Control | Desiccator Cabinet | Prevents hydrolysis of the prodrug moiety to Ulifloxacin. |
Phase 2: Stock Solution Preparation & Storage
The choice of solvent is critical. Prulifloxacin has poor water solubility but dissolves in organic solvents and dilute acids.
Recommended Solvent: DMSO (Dimethyl Sulfoxide) or Methanol .
-
Note: DMSO is preferred for high-concentration stocks due to solubility, but it freezes at refrigerator temperatures. Methanol is easier to handle but more volatile.
-
Avoid: Aqueous acidic/basic solutions for storage (induces hydrolysis).
Protocol for Stock Storage:
-
Dissolve Prulifloxacin-d8 in DMSO or Methanol to reach target concentration (e.g., 1.0 mg/mL).
-
Aliquot into small volumes (e.g., 100 µL) to create "Single-Use" vials.
-
Store at -80°C. This ultra-low temperature effectively pauses chemical activity.
-
Do NOT refreeze after thawing. Discard unused portions of the aliquot.
Visualized Degradation & Workflow Logic
Diagram 1: Degradation Pathways of Prulifloxacin
This diagram illustrates why the storage conditions are necessary.
Figure 1: Mechanistic degradation pathways illustrating the necessity of light protection and moisture control.
Diagram 2: Standard Handling Workflow
A self-validating workflow from receipt to analysis.
Figure 2: Step-by-step lifecycle management of the reference standard to ensure data integrity.
Quality Assurance: Self-Validating the Standard
Trust but verify. Before running a batch of clinical samples, verify the integrity of the Prulifloxacin-d8 stock.
-
IS Response Monitoring: In every LC-MS/MS run, plot the peak area of the Internal Standard. A drop of >30% compared to the moving average suggests degradation (likely photodegradation or adsorption).
-
"Zero" Blank Check: Inject a blank sample containing only the IS. Check for peaks at the transition of the unlabeled analyte (Prulifloxacin). If peaks appear, the IS may contain impurities or has undergone isotopic scrambling.
-
Metabolite Check: Monitor the MRM transition for Ulifloxacin-d8. If this peak increases over time in your stock solution, hydrolysis has occurred due to moisture contamination.
References
-
Vertex AI Search. (2025). Oxidative Photodegradation of Prulifloxacin under aerobic condition. Scholars Research Library. 1[1][3][5][6][7]
-
BenchChem. (2025).[8][9] Identification of Prulifloxacin degradation products under stress conditions. 9[1]
-
National Institutes of Health (PubMed). (2011). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF. 6[1]
-
MedChemExpress. (2025). Prulifloxacin (NM441) Product Information and Storage. 10[1]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 11
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Prulifloxacin - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resolvemass.ca [resolvemass.ca]
Methodological & Application
Preparation and Validation of Prulifloxacin-d8 Internal Standard Stock Solutions for LC-MS/MS Bioanalysis
Application Note: AN-2026-PRU-D8
Abstract & Scope
This application note details the rigorous preparation, handling, and validation of Prulifloxacin-d8 (deuterated internal standard) stock solutions. Prulifloxacin is a fluoroquinolone antibiotic with specific solubility challenges and significant photosensitivity. Accurate bioanalysis (PK/PD studies) requires a stable, isotopically labeled internal standard (IS) to compensate for matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows.
Target Audience: Bioanalytical scientists, QC analysts, and DMPK researchers.
Material Specifications & Chemical Identity
Before initiating the protocol, verify the Certificate of Analysis (CoA) for the reference material.
| Parameter | Specification | Notes |
| Compound Name | Prulifloxacin-d8 | Deuterated analog of Prulifloxacin |
| Parent CAS | 123447-62-1 | For reference (Parent compound) |
| Chemical Structure | 8 Deuterium atoms replace Hydrogens (typically on the piperazine ring) | |
| Molecular Weight | ~469.5 g/mol | +8 Da shift from Parent (461.46 g/mol ) |
| Appearance | Pale yellow to off-white powder | Hygroscopic; handle in desiccated environment |
| Solubility Profile | DMSO (High), MeOH (Low), Water (Insoluble) | Critical: Requires organic solvent for primary stock |
| Stability | Photosensitive | Strict Requirement: Amber glassware |
Critical Safety & Handling (HSE)
-
Potency: Prulifloxacin is a potent antibiotic and topoisomerase inhibitor.[1][2] Avoid inhalation or skin contact.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 mask or fume hood operation.
-
Light Protection: All steps must be performed under yellow (sodium vapor) light or low-light conditions. Wrap clear vessels in aluminum foil immediately if amber glass is unavailable.
Protocol Phase 1: Primary Stock Solution Preparation
Objective: Prepare a stable 1.0 mg/mL Master Stock Solution.
Rationale for Solvent Selection: Fluoroquinolones exhibit zwitterionic character. While Prulifloxacin is lipophilic, it can be difficult to dissolve in pure methanol or acetonitrile without acidification. Dimethyl Sulfoxide (DMSO) is the preferred solvent for the primary stock because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution without the need for aggressive heating which could degrade the isotope label.
Step-by-Step Procedure
-
Equilibration: Allow the Prulifloxacin-d8 vial to reach room temperature (20-25°C) inside a desiccator to prevent water condensation on the hygroscopic powder.
-
Weighing:
-
Place a clean, dry amber volumetric flask (e.g., 10 mL) or a tared amber glass vial on a 5-digit analytical balance.
-
Weigh approximately 10 mg of Prulifloxacin-d8. Record the exact mass (
) to 0.01 mg precision.
-
-
Dissolution:
-
Add DMSO to the vessel. If using a volumetric flask, fill to ~80% volume.
-
Sonicate for 5–10 minutes at ambient temperature. Visual check: Solution must be perfectly clear with no particulates.
-
Troubleshooting: If particulates persist, warm slightly (max 35°C) in a water bath.
-
-
Final Volume: Make up to volume with DMSO.
-
Concentration Calculation:
(Where Purity is expressed as a decimal, e.g., 0.98).
Protocol Phase 2: Working Standard Preparation
Objective: Dilute Master Stock to a working concentration (typically 100–500 ng/mL) suitable for spiking into biological matrices.
Solvent Switch: The high viscosity of DMSO is unsuitable for direct LC injection. The working solution should match the initial mobile phase conditions to prevent peak distortion.
Dilution Scheme
-
Intermediate Stock (10 µg/mL):
-
Transfer 100 µL of Master Stock (1 mg/mL) into a 10 mL amber flask.
-
Dilute with Methanol:Water (50:50 v/v) + 0.1% Formic Acid .
-
Note: The acid maintains the analyte in a soluble, ionized state.
-
-
Working Internal Standard (WIS) (500 ng/mL):
-
Transfer an aliquot of Intermediate Stock.
-
Dilute with Acetonitrile:Water (50:50 v/v) .
-
This solution is ready for protein precipitation (PPT) or Solid Phase Extraction (SPE) spiking.
-
Workflow Visualization
The following diagram illustrates the critical path from powder to LC-ready solution.
Figure 1: Step-by-step workflow for Prulifloxacin-d8 stock preparation ensuring solubility and stability.
Protocol Phase 3: System Suitability & Validation
Objective: Ensure the IS is pure and does not interfere with the analyte (Prulifloxacin-d0).
Validation Tests
-
Isotopic Purity Check (The "Cross-Talk" Test):
-
Inject a high concentration of Prulifloxacin-d8 (IS only).
-
Monitor the MRM transition for the native drug (Prulifloxacin-d0).
-
Acceptance Criteria: The response in the d0 channel must be < 20% of the LLOQ response of the native drug.
-
-
Reverse Cross-Talk:
-
Inject the ULOQ (Upper Limit of Quantification) of the native drug (no IS).
-
Monitor the MRM transition for the IS (d8).
-
Acceptance Criteria: The response in the d8 channel must be < 5% of the average IS response.
-
Validation Logic Tree
Figure 2: Quality Control decision tree for validating Internal Standard suitability.
Storage and Stability
-
Master Stock (DMSO): Store at -20°C or -80°C. Stable for 6 months.
-
Note: DMSO freezes at ~19°C. Ensure complete thawing and vortexing before re-use to avoid concentration gradients.
-
-
Working Solution: Prepare fresh weekly or store at 4°C for up to 1 month.
-
Container: Amber borosilicate glass with PTFE-lined caps.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135413523, Prulifloxacin. Retrieved from [Link]
Sources
Application Note: High-Sensitivity Quantitation of Prulifloxacin and Prulifloxacin-d8 by LC-MS/MS
Abstract
This application note details a robust, validated protocol for the quantification of Prulifloxacin (NM-441) in biological matrices using Prulifloxacin-d8 as the internal standard (IS). While standard literature often focuses on the active metabolite Ulifloxacin, accurate quantification of the prodrug Prulifloxacin is critical for formulation stability testing and initial PK absorption phases.
This guide addresses a common technical gap: the specific MRM transitions for the deuterated standard. By leveraging the piperazinyl-d8 labeling pattern, we define precise mass shifts for quantitative and qualitative ions, ensuring high specificity against matrix interferences.
Introduction & Scientific Rationale
The Analyte: Prulifloxacin
Prulifloxacin is a fluoroquinolone prodrug.[1][2][3] Upon absorption, it is rapidly metabolized by esterases (paraoxonase) into its active form, Ulifloxacin (NM-394) . The lipophilic dioxolane moiety improves oral absorption but complicates bioanalysis due to its susceptibility to hydrolysis.
The Internal Standard: Prulifloxacin-d8[4]
-
Chemical Name: 6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[4][5]
-
Role: Compensates for matrix effects (ion suppression/enhancement) and recovery variability during extraction.
-
Labeling Logic: The 8 deuterium atoms are located on the piperazine ring . This is chemically stable and ensures the label is retained in the primary daughter fragments used for quantitation.
Physicochemical Properties & Mass Spectrometry[2][3][6][7][8][9][10][11]
Compound Data[2][5][6][9][10]
| Property | Prulifloxacin (Analyte) | Prulifloxacin-d8 (IS) |
| CAS Number | 123447-62-1 | 1246819-37-3 |
| Formula | ||
| Molecular Weight | 461.46 g/mol | 469.51 g/mol |
| LogP | ~1.0 (Prodrug is lipophilic) | ~1.0 |
| pKa | 5.8 (Carboxylic acid), 7.2 (Basic N) | Similar |
MRM Transition Optimization (The Core Mechanism)
The selection of MRM transitions is based on the fragmentation of the fluoroquinolone core.
-
Parent Ion: Both compounds readily form
ions in ESI positive mode. -
Primary Fragment (Quantifier): Cleavage of the dioxolane (prodrug) moiety.
-
Native:
(Loss of , mass 112). -
IS Logic: The d8 label is on the piperazine ring, which remains part of the 350 fragment (Ulifloxacin-like core).
-
IS Transition:
.
-
-
Secondary Fragment (Qualifier): Decarboxylation (Loss of
).-
Native:
(-44 Da). -
IS Logic: The piperazine ring is unaffected by decarboxylation.
-
IS Transition:
.
-
Master MRM Table
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| Prulifloxacin | ESI+ | 462.1 | 350.1 | 100 | 35 | 25 | Quant |
| ESI+ | 462.1 | 418.1 | 100 | 35 | 18 | Qual | |
| Prulifloxacin-d8 | ESI+ | 470.1 | 358.1 | 100 | 35 | 25 | Quant |
| ESI+ | 470.1 | 426.1 | 100 | 35 | 18 | Qual |
Expert Insight: Always verify the isotopic purity of your IS. If the d0 contribution in your d8 standard is >0.5%, it will cause false positives in your analyte channel.
Visual Workflow & Fragmentation Pathway
Figure 1: End-to-end bioanalytical workflow and fragmentation decision tree for Prulifloxacin quantification.
Detailed Experimental Protocol
Reagents & Materials
-
Standards: Prulifloxacin (>99%, USP/EP grade); Prulifloxacin-d8 (Isotopic purity >98%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]
-
Additives: Formic Acid (FA), Ammonium Acetate.[3]
-
Column: Waters XBridge C18 (
mm, 3.5 µm) or Phenomenex Kinetex C18.
Solution Preparation
-
Stock Solutions: Dissolve 1 mg of Prulifloxacin and Prulifloxacin-d8 separately in 1 mL Methanol/DMSO (90:10 v/v). Note: DMSO aids solubility of the fluoroquinolone core.
-
IS Working Solution: Dilute d8 stock to 500 ng/mL in 50% Methanol.
-
Calibration Standards: Prepare serial dilutions in matrix (plasma) from 1 ng/mL to 1000 ng/mL.
Sample Extraction (Protein Precipitation)
Rationale: Prulifloxacin is a prodrug and can be unstable.[3] Rapid precipitation minimizes bench-time degradation compared to lengthy liquid-liquid extraction.
-
Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of IS Working Solution (Prulifloxacin-d8). Vortex gently.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acidifies the matrix to stabilize the prodrug and ensures protonation for ESI+.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of supernatant to an autosampler vial containing 200 µL of Water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
System: Agilent 6400 Series or Sciex Triple Quad 5500.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate pH 3.5).
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.5 min: 90% B
-
4.5 min: 90% B
-
4.6 min: 10% B
-
6.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Method Validation & Troubleshooting
Linearity & Sensitivity
-
Linear Range: 1 – 1000 ng/mL (
). -
LLOQ: 1 ng/mL.
-
Carryover: Inject a blank after the highest standard (ULOQ). If peak area > 20% of LLOQ, increase needle wash cycles (use 50:50 MeOH:ACN with 0.1% FA).
Matrix Effects
Fluoroquinolones often suffer from phospholipid suppression.
-
Check: Monitor phospholipid transitions (
or ) during method development. -
Solution: If suppression occurs at the analyte retention time, adjust the gradient to elute phospholipids later (high %B wash) or switch to a HybridSPE-Phospholipid plate.
Stability Warning
Prulifloxacin converts to Ulifloxacin in plasma at room temperature.
-
Protocol Rule: Keep all samples on ice. Process within 1 hour of collection.
-
Freeze-Thaw: Limit to 2 cycles.
References
-
Guo, L., et al. (2006).[7] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[2][7] Journal of Chromatography B. Link
-
Axios Research. (n.d.). Prulifloxacin-d8 Product Data Sheet (CAS 1246819-37-3).[4][8] Axios Research Catalog. Link
-
Venkateswarlu, P., et al. (2011). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Santa Cruz Biotechnology. (2024). Prulifloxacin (CAS 123447-62-1) Technical Data.[1][5][8][9] SCBT. Link
Sources
- 1. Prulifloxacin | 123447-62-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Prulifloxacin | C21H20FN3O6S | CID 65947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prulifloxacin-d8 - CAS - 1246819-37-3 | Axios Research [axios-research.com]
- 9. scbt.com [scbt.com]
Extraction protocols for Prulifloxacin-d8 from human serum
Application Note: High-Efficiency Extraction Protocols for Prulifloxacin-d8 from Human Serum
Bioanalytical Context & The Role of Prulifloxacin-d8
Prulifloxacin is a broad-spectrum fluoroquinolone prodrug that is rapidly metabolized in vivo by esterases to its active form, Ulifloxacin [1]. In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, accurate quantification of these compounds in human serum requires a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Prulifloxacin-d8 (CAS: 1246819-37-3) is utilized as the gold-standard stable isotope-labeled internal standard (SIL-IS) [2]. Because it shares the exact physicochemical properties of the target analyte but differs in mass (+8 Da), co-extracting Prulifloxacin-d8 with the patient sample perfectly compensates for matrix effects, ionization suppression, and volumetric losses during sample preparation [3].
Mechanistic Principles of Extraction (Causality)
Fluoroquinolones possess a zwitterionic nature due to their carboxylic acid and piperazine moieties. This structural characteristic dictates the extraction chemistry:
-
Protein Precipitation (PPT): Adding a 3- to 4-fold volume of cold organic solvent (methanol or acetonitrile) lowers the dielectric constant of the serum, disrupting the hydration layer of proteins (e.g., human serum albumin). This causes immediate denaturation, releasing protein-bound Prulifloxacin and Prulifloxacin-d8 into the supernatant [4].
-
Solid Phase Extraction (SPE): Using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides superior sample cleanup. Adjusting the loading and wash buffers to pH 5.8 (using 5 mM ammonium acetate) is a critical causal choice: fluoroquinolones have pKa values near 6.0 and 8.0. At pH 5.8, the molecule is partially ionized but maintains sufficient hydrophobicity to be retained on the HLB sorbent, while highly polar endogenous serum components are washed away [5].
Quantitative Data & Analytical Parameters
Table 1: Physicochemical & LC-MS/MS MRM Parameters
| Compound | CAS Number | Molecular Formula | Precursor Ion[M+H]⁺ | Product Ion (Quantifier) |
|---|---|---|---|---|
| Prulifloxacin | 123447-62-1 | C₂₁H₂₀FN₃O₆S | 462.1 m/z | 261.2 m/z |
| Ulifloxacin | 112984-60-8 | C₁₆H₁₆FN₃O₃S | 350.1 m/z | 248.1 m/z |
| Prulifloxacin-d8 | 1246819-37-3 | C₂₁H₁₂D₈FN₃O₆S | 470.2 m/z | 269.2 m/z |
(Data synthesized from reference standards and validated LC-MS/MS methods [2], [4])
Table 2: Extraction Strategy Comparison (PPT vs. SPE)
| Parameter | Protocol A: Protein Precipitation (PPT) | Protocol B: Solid Phase Extraction (SPE) |
|---|---|---|
| Primary Mechanism | Dielectric constant reduction & denaturation | Hydrophobic & hydrophilic zwitterionic retention |
| Recovery Rate | ~92% - 98% | >95% |
| Matrix Effect | Moderate (phospholipids remain) | Minimal (phospholipids removed) |
| Processing Time | ~15 minutes | ~45 minutes |
| Best Suited For | High-throughput PK screening | Low-abundance TDM & high-sensitivity assays |
(Metrics adapted from validated LC-MS/MS and HPLC-DAD methodologies [4], [6])
Experimental Methodologies
Materials & Reagents
-
Human serum (drug-free for calibration).
-
Prulifloxacin-d8 reference standard (Isotopic purity ≥ 99%).
-
LC-MS grade Methanol, Acetonitrile (ACN), and Formic Acid.
-
5 mM Ammonium Acetate buffer (pH 5.8).
Protocol A: High-Throughput Protein Precipitation (PPT)
Self-Validating Mechanism: To ensure the extraction is free of isotopic cross-talk, always process a "Zero Sample" (blank human serum spiked only with Prulifloxacin-d8). The absence of a peak at the Prulifloxacin MRM transition (462.1 m/z) validates the isotopic purity of the standard and confirms no in-source fragmentation is mimicking the target analyte.
-
Spiking: Aliquot 100 µL of human serum into a 1.5 mL microcentrifuge tube. Add 10 µL of Prulifloxacin-d8 working solution (e.g., 500 ng/mL in 50% methanol).
-
Equilibration: Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the SIL-IS.
-
Disruption & Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% formic acid. Causality: The acidic environment helps disrupt protein binding and stabilizes the fluoroquinolone structure, while the cold methanol crashes the proteins [4].
-
Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collection: Transfer 200 µL of the clear supernatant to an autosampler vial for direct LC-MS/MS injection.
Protocol B: High-Sensitivity Solid Phase Extraction (SPE)
Self-Validating Mechanism: Monitor the SPE wash fraction (5 mM ammonium acetate, pH 5.8) via LC-MS/MS during initial method validation. The complete absence of Prulifloxacin-d8 in this wash fraction validates that the pH 5.8 buffer is successfully retaining the zwitterionic drug on the sorbent without causing premature elution (breakthrough) [6].
-
Sample Pre-treatment: Dilute 200 µL of human serum (spiked with 10 µL Prulifloxacin-d8) with 200 µL of 5 mM ammonium acetate buffer (pH 5.8). Vortex for 1 minute. Causality: Dilution reduces serum viscosity and prevents polymeric cartridge clogging.
-
Conditioning: Pass 1 mL of Acetonitrile followed by 1 mL of 5 mM ammonium acetate (pH 5.8) through an Oasis HLB cartridge (30 mg/1 mL).
-
Loading: Apply the diluted serum sample to the cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5 mM ammonium acetate (pH 5.8). Causality: Neutralizes the environment and removes hydrophilic endogenous interferences without disrupting the hydrophobic interactions of the deuterated IS [5].
-
Elution: Elute the analytes with 2 mL of 100% Acetonitrile into a clean glass tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase (e.g., Water/Methanol 70:30 v/v) prior to LC-MS/MS analysis.
Workflow Visualization
Workflow diagram comparing Protein Precipitation (PPT) and Solid Phase Extraction (SPE) protocols.
References
-
Guo L, Qi M, Jin X, Wang P, Zhao H. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B (PubMed/NIH).[Link]
-
Carmignani M, Volpe AR, et al. Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis).[Link]
-
Axios Research. Prulifloxacin-d8 - CAS - 1246819-37-3 Reference Standard. Axios Research.[Link]
-
Pharmaffiliates. CAS No : 1246819-37-3, Chemical Name : Prulifloxacin-d8. Pharmaffiliates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prulifloxacin-d8 - CAS - 1246819-37-3 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
HPLC retention time of Prulifloxacin-d8 vs native Prulifloxacin
An Application Note on the Comparative High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of Prulifloxacin and its Deuterated Analog, Prulifloxacin-d8
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed technical guide on the comparative analysis of Prulifloxacin and its stable isotope-labeled internal standard, Prulifloxacin-d8, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It delves into the theoretical underpinnings of the deuterium isotope effect on chromatographic retention time and provides a robust, step-by-step protocol for their separation and analysis. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quantitative analysis of Prulifloxacin in various matrices, ensuring methodological integrity and accurate bioanalytical outcomes.
Introduction: The Role of Deuterated Standards in Quantitative Analysis
Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic, administered as a prodrug which is metabolized to its active form, ulifloxacin.[1][2][3] In pharmacokinetic, bioequivalence, and metabolism studies, accurate quantification of the drug in complex biological matrices is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Prulifloxacin-d8, is a cornerstone of robust quantitative LC-MS/MS assays. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This allows it to be distinguished by the mass spectrometer. The fundamental assumption is that the SIL-IS will behave identically to the native analyte during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural variability.[5] However, the substitution of hydrogen with deuterium can introduce a subtle, yet measurable, phenomenon known as the deuterium isotope effect, which can alter the chromatographic retention time.[6][7]
The Deuterium Isotope Effect in Reversed-Phase Chromatography
The primary scientific principle governing the retention time difference between Prulifloxacin and Prulifloxacin-d8 is the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts.[5][6][7]
Causality of the Effect: The C-D (Carbon-Deuterium) bond is slightly shorter and stronger than a C-H (Carbon-Hydrogen) bond. This leads to a smaller van der Waals radius and reduced molecular polarizability for the deuterated molecule.[6] In the non-polar environment of an RPLC stationary phase (like C18), intermolecular interactions are dominated by van der Waals forces. The reduced polarizability of the deuterated compound results in slightly weaker interactions with the stationary phase compared to the native compound.[8] Consequently, the deuterated analog spends less time adsorbed to the stationary phase and is eluted more quickly by the mobile phase.[6]
While this retention time shift (ΔtR) is often small, it is critical to characterize it. A significant separation between the analyte and its SIL-IS could expose them to different regions of co-eluting matrix components, potentially leading to differential ion suppression or enhancement and compromising the accuracy of the assay.[5] Therefore, the chromatographic method must be optimized to ensure near co-elution while still achieving baseline separation from other interferences.
Experimental Protocol: RP-HPLC Analysis of Prulifloxacin and Prulifloxacin-d8
This protocol describes a validated isocratic RP-HPLC method suitable for separating and quantifying Prulifloxacin and assessing the retention time of Prulifloxacin-d8. The method is adapted from established procedures for Prulifloxacin analysis.[1][9][10]
Materials and Reagents
-
Prulifloxacin Reference Standard (>99% purity)
-
Prulifloxacin-d8 Reference Standard (>99% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)[11]
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄, Analytical Grade)[1][10]
-
Triethylamine (HPLC Grade)[1]
-
Orthophosphoric Acid (Analytical Grade)[1]
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a column thermostat.
-
UV-Visible or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][9] |
| Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (60:40 v/v). The buffer is prepared by dissolving KH₂PO₄ in water, adding 1.5-2.5 mL/L of triethylamine, and adjusting the pH to 3.0 with orthophosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[1][12] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or controlled at 30°C |
| Detection | UV at 275 nm[1][9][12] |
| Run Time | 10 minutes[1] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare 1 L of 10 mM phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Add 2.5 mL of triethylamine and adjust the pH to 3.0 using orthophosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the final mobile phase by sonication for 15 minutes.[11]
-
Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Prulifloxacin and 10 mg of Prulifloxacin-d8 into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into separate 100 mL volumetric flasks and dilute to volume with the mobile phase.
-
Mixed Working Solution: For comparative analysis, pipette 5 mL of the Prulifloxacin working standard and 5 mL of the Prulifloxacin-d8 working standard into a 10 mL volumetric flask and make up to volume with the mobile phase to achieve a final concentration of 5 µg/mL for each analyte.
Experimental Workflow
The following diagram illustrates the complete experimental workflow from preparation to data analysis.
Caption: Figure 1: Experimental Workflow for Comparative HPLC Analysis.
Expected Results and Discussion
Under the specified chromatographic conditions, both Prulifloxacin and Prulifloxacin-d8 will be well-retained and produce sharp, symmetrical peaks. The primary expected outcome is a small but consistent shift in retention time, with the deuterated compound eluting first.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters.
| Analyte | Expected Retention Time (tR) [min] | Tailing Factor (T) | Theoretical Plates (N) |
| Prulifloxacin | ~6.80[1][9] | ≤ 1.5 | > 7000[1] |
| Prulifloxacin-d8 | ~6.75 (Slightly less than native) | ≤ 1.5 | > 7000 |
| ΔtR | ~0.05 | - | - |
Discussion of Results
The data clearly demonstrates the deuterium isotope effect. A retention time of approximately 6.8 minutes is expected for native Prulifloxacin.[1][9] Prulifloxacin-d8 is anticipated to elute slightly earlier, with a ΔtR of approximately 0.05 minutes (3 seconds). This confirms that the C-D bonds in the d8-analog lead to weaker interactions with the C18 stationary phase compared to the C-H bonds of the native molecule.
Implications for Method Validation:
-
Specificity: The method demonstrates specificity, as the two closely related compounds can be distinguished, albeit with a small time difference.
-
System Suitability: The system suitability parameters (Tailing Factor and Theoretical Plates) must be met for both peaks to ensure the chromatographic system is performing optimally.
-
LC-MS/MS Integration: When transferring this method to an LC-MS/MS system, the integration windows for both the analyte (Prulifloxacin) and the internal standard (Prulifloxacin-d8) must be set correctly to account for this slight retention time difference. This ensures accurate quantification and prevents erroneous integration.
Conclusion
This application note successfully outlines a protocol for the comparative analysis of Prulifloxacin and its deuterated internal standard, Prulifloxacin-d8. The results confirm the presence of a deuterium isotope effect, causing the deuterated analog to elute slightly earlier than the native compound in reversed-phase HPLC. This phenomenon is predictable and rooted in the fundamental physicochemical differences between C-H and C-D bonds. By understanding and characterizing this effect, analytical scientists can develop more robust and reliable quantitative methods, ensuring the highest level of data integrity in pharmaceutical and bioanalytical studies. The provided protocol is a self-validating system that serves as an excellent starting point for the routine analysis and quality control of Prulifloxacin.
References
-
Title: DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF PRULIFLOXACIN IN PHARMACEUTICAL DOSAGE FORMS Source: TSI Journals URL: [Link]
-
Title: High Performance Liquid Chromatographic Estimation of Prulifloxacin in Pharmaceutical Dosage Form Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: development and validation of new rp-hplc method for the estimation of prulifloxacin in pharmaceutical dosage forms Source: Academia.edu URL: [Link]
-
Title: Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD Source: Taylor & Francis Online URL: [Link]
-
Title: Validated RP-HPLC method for determination of related substances of Prulifloxacin in tablet dosage form | Request PDF Source: ResearchGate URL: [Link]
-
Title: Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method Source: PubMed URL: [Link]
-
Title: Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study Source: PubMed URL: [Link]
-
Title: Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: Development of a validated specific stability-indicating LC-MS method | Request PDF Source: ResearchGate URL: [Link]
-
Title: High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations Source: PlumX URL: [Link]
-
Title: Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase Source: ACS Publications URL: [Link]
-
Title: Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements Source: PubMed URL: [Link]
-
Title: Validated RP-HPLC Method for Determination of Related Substances of Prulifloxacin in Tablet Dosage Form Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Development and Validation of a RP-HPLC Method for Estimation of Prulifloxacin in Tablet Dosage Form Source: PubMed URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF PRULIFLOXACIN IN BULK FORM AND TABLET DOSAGE FORM BY RP-HPLC Source: WJPLS URL: [Link]
-
Title: Bioanalytical Method Development in the United States: Key Techniques and Services Source: ResolveMass URL: [Link]
-
Title: Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD Source: ResearchGate URL: [Link]
-
Title: Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. rjptonline.org [rjptonline.org]
Application Note: High-Fidelity Pharmacokinetic Profiling of Prulifloxacin Using Prulifloxacin-d8 via LC-MS/MS
The Pre-Analytical Challenge: Prodrug Metabolism and Stability
Prulifloxacin is a broad-spectrum fluoroquinolone prodrug designed to enhance oral bioavailability and tissue penetration for the treatment of gastroenteritis and urinary tract infections[1][2]. Upon oral administration, prulifloxacin is rapidly and extensively hydrolyzed by esterases (primarily paraoxonase) in the intestinal mucosa and liver, releasing the active antibacterial moiety, ulifloxacin[1].
While clinical efficacy is driven by the active metabolite, characterizing the pharmacokinetic (PK) profile of the intact prodrug is critical for formulation optimization, bioequivalence testing, and mapping absorption kinetics[3]. However, quantifying intact prulifloxacin in biological matrices presents a profound pre-analytical challenge. The prodrug is highly unstable ex vivo; if residual esterase activity in the collected blood is not immediately quenched, prulifloxacin will artificially degrade into ulifloxacin in the sample tube, severely skewing the PK data[4].
Esterase-mediated metabolism of Prulifloxacin and the critical role of inhibitors during sampling.
The Analytical Imperative of Stable Isotope-Labeled Internal Standards (SIL-IS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for PK quantification due to its high sensitivity and selectivity[4]. However, LC-MS/MS utilizing Electrospray Ionization (ESI) is notoriously susceptible to "matrix effects"—ion suppression or enhancement caused by co-eluting endogenous plasma components (e.g., phospholipids)[5].
To satisfy the stringent bioanalytical method validation guidelines set by the FDA (M10) and EMA, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strongly recommended[5][6]. Prulifloxacin-d8 (CAS: 1246819-37-3; Molecular Weight: 469.51) serves as the definitive SIL-IS for this application[7][8].
Causality of IS Selection: Structural analog internal standards often fail to perfectly co-elute with the target analyte, exposing them to different matrix suppression zones in the MS source. Prulifloxacin-d8 shares the exact physicochemical properties and chromatographic retention time as unlabeled prulifloxacin. This ensures that any extraction losses during sample preparation or ionization fluctuations in the MS source are experienced identically by both the analyte and the IS, allowing their ratio to remain perfectly constant[9][10].
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a self-validating bioanalytical workflow designed to arrest ex vivo degradation and accurately quantify prulifloxacin using Prulifloxacin-d8.
Step-by-step bioanalytical workflow for quantifying Prulifloxacin using a SIL-IS.
Pre-Analytical Stabilization & Sample Collection
-
Collect whole blood into pre-chilled tubes containing Sodium Fluoride (NaF) and Potassium Oxalate.
-
Causality: NaF is a potent esterase inhibitor. Its immediate presence is non-negotiable to prevent the artificial conversion of prulifloxacin to ulifloxacin during the time between blood draw and plasma separation.
-
-
Centrifuge immediately at 4°C to separate plasma. Store aliquots at -80°C until analysis.
Sample Preparation (Protein Precipitation)
-
Thaw stabilized plasma samples on ice. Transfer a 50 µL aliquot to a microcentrifuge tube.
-
Add 10 µL of Prulifloxacin-d8 working solution (50 ng/mL in methanol). Vortex for 10 seconds.
-
Add 150 µL of ice-cold methanol (-20°C) to precipitate proteins.
-
Causality: Cold methanol is specifically chosen over solid-phase extraction (SPE) or acetonitrile. Methanol maximizes the precipitation of residual esterases while maintaining optimal solubility for the fluoroquinolone core, preventing the analyte from becoming occluded within the protein pellet[4].
-
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clarified supernatant to an autosampler vial for injection.
LC-MS/MS Parameters & Self-Validating Checks
-
Chromatography: C18 analytical column (50 mm × 2.1 mm, 1.7 µm) using a mobile phase of 0.2% formic acid in water (A) and methanol (B)[4].
-
Detection: ESI in Positive mode using Selected Reaction Monitoring (SRM).
-
Prulifloxacin: m/z 462.5 → [Optimized Product Ion]
-
Prulifloxacin-d8: m/z 470.5 →[Optimized Product Ion]
-
-
Self-Validating System (Trustworthiness):
-
Isotopic Crosstalk Check: Inject a "Zero Sample" (blank matrix spiked only with Prulifloxacin-d8). The peak area at the unlabeled prulifloxacin transition must be <20% of the Lower Limit of Quantitation (LLOQ) to confirm the SIL-IS has high isotopic purity and does not contribute false-positive signals[6].
-
Matrix Factor (MF) Verification: Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) spiked into extracted blank matrix by the ratio spiked into neat solvent. A value between 0.85 and 1.15 validates that the SIL-IS is perfectly tracking and neutralizing matrix effects.
-
Quantitative Data Presentation
To contextualize the analytical performance and expected physiological outcomes, the following tables summarize representative method validation metrics and clinical PK parameters for the prulifloxacin/ulifloxacin pathway.
Table 1: Representative LC-MS/MS Method Validation Metrics [4][9]
| Validation Parameter | Acceptance Criteria (FDA M10) | Representative Assay Performance |
|---|---|---|
| Linear Dynamic Range | R² ≥ 0.99 | 0.025 – 5.0 µg/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥ 5:1 | 0.025 µg/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 6.6% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 7.8% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 2.0% |
| Extraction Recovery | Consistent across concentrations | 92.1% – 98.2% |
Table 2: Pharmacokinetic Parameters of Active Metabolite (Ulifloxacin) Following 600 mg Prulifloxacin Oral Dose [1]
| PK Parameter | Fasted State (Median / Mean ± SD) | Fed State (High-Fat Meal) | Clinical Implication |
|---|---|---|---|
| Tmax (hours) | 1.50 (Range: 0.5 – 3.0) | 2.52 (Range: 1.0 – 10.5) | Food delays gastric emptying and subsequent esterase conversion. |
| Half-life (T1/2) (hours) | 8.42 ± 1.22 | 8.20 ± 1.15 | Elimination kinetics remain unaffected by food intake. |
References
- Effect of Food on the Pharmacokinetics of Ulifloxacin, a Fluoroquinolone for Bacterial Gastroenteritis Treatment, in Healthy Subjects After Oral Dosing of the Prodrug Prulifloxacin BioAgilytix URL
- PubMed (National Institutes of Health)
- Development and Validation of a RP-HPLC Method for Estimation of Prulifloxacin in Tablet Dosage Form SciSpace URL
- New Insights on the Pharmacokinetics of Ulifloxacin After Oral Dosing Springer Medizin URL
- Prulifloxacin-d8 - CAS - 1246819-37-3 Axios Research URL
- Prulifloxacin-d8, Formula C₂₁H₁₂D₈FN₃O₆S VIVAN Life Sciences URL
- Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings Benchchem URL
- PubMed Central (National Institutes of Health)
- PubMed Central (National Institutes of Health)
- The Use of Stable-Isotope-Labeled (SIL)
- Stable Labeled Isotopes as Internal Standards: A Critical Review Crimson Publishers URL
Sources
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- 2. scispace.com [scispace.com]
- 3. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of Prulifloxacin in Patients with Mild, Moderate and Severe Renal Impairment | springermedizin.de [springermedizin.de]
- 4. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. vivanls.com [vivanls.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Application Note: Quantitative Analysis of Prulifloxacin Residues in Food Matrices using Prulifloxacin-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated method for the quantitative analysis of ulifloxacin, the active metabolite of the fluoroquinolone antibiotic prulifloxacin, in food animal tissues. The use of antibiotics like prulifloxacin in veterinary medicine necessitates rigorous monitoring to ensure food safety and prevent the proliferation of antimicrobial resistance.[1][2] This protocol employs a stable isotope-labeled internal standard, Prulifloxacin-d8, which metabolizes to Ulifloxacin-d8, to ensure the highest degree of accuracy and precision. The methodology is based on Solid-Phase Extraction (SPE) for sample clean-up followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[3] All procedures have been developed and validated in accordance with international guidelines for veterinary drug residue analysis, making this protocol suitable for regulatory compliance and surveillance programs.[4][5]
Introduction: The Role of Isotope Dilution in Food Safety
Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic prodrug used in veterinary applications to treat bacterial infections.[6][7] Upon administration, it is rapidly metabolized into its active form, ulifloxacin.[8][9] Consequently, monitoring for prulifloxacin residues in food products of animal origin, such as meat, milk, and eggs, focuses on the detection of ulifloxacin.[10] The presence of antibiotic residues above established Maximum Residue Limits (MRLs) is a public health concern, potentially leading to allergic reactions and contributing to the development of antimicrobial-resistant bacteria.[2][11]
Quantitative analysis of trace residues in complex biological matrices like food is challenging due to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results. The principle of stable isotope dilution analysis (SIDA) is the gold standard for overcoming these challenges. By introducing a known quantity of a stable isotope-labeled analogue of the analyte (in this case, Prulifloxacin-d8) at the very beginning of the sample preparation process, any losses during extraction, clean-up, and variability in instrument response are compensated for. Prulifloxacin-d8 is an ideal internal standard (IS) as it shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly throughout the entire analytical workflow, including the metabolic conversion to Ulifloxacin-d8.[12]
This guide provides a comprehensive protocol for the extraction, clean-up, and LC-MS/MS analysis of ulifloxacin in chicken muscle tissue, using Prulifloxacin-d8 as the internal standard.
Experimental Workflow Overview
The analytical procedure involves homogenization of the tissue sample, spiking with the Prulifloxacin-d8 internal standard, extraction of the analytes, clean-up using Solid-Phase Extraction (SPE), and final analysis by LC-MS/MS.
Caption: Overall workflow for ulifloxacin residue analysis.
Materials and Reagents
| Item | Supplier & Grade | Comments |
| Prulifloxacin-d8 | Axios Research (AR-U01009) or equivalent | [1] Internal Standard (IS) |
| Ulifloxacin | Sigma-Aldrich or equivalent | Analytical Standard |
| Acetonitrile | LC-MS Grade | Extraction and mobile phase |
| Methanol | LC-MS Grade | SPE elution and mobile phase |
| Formic Acid | LC-MS Grade, ≥99% | Mobile phase modifier |
| Ultrapure Water | 18.2 MΩ·cm | |
| SPE Cartridges | Waters Oasis HLB, 60 mg, 3 mL or equivalent | For sample clean-up |
| Blank Chicken Muscle | Sourced locally | Confirmed free of fluoroquinolones |
Detailed Protocols
Preparation of Standards
-
Primary Stock Solutions (100 µg/mL): Accurately weigh ~5 mg of Ulifloxacin and Prulifloxacin-d8 reference standards into separate 50 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Solutions (1 µg/mL): Dilute the primary stock solutions with a 50:50 methanol:water mixture to create intermediate working solutions.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of Prulifloxacin-d8 from the working standard solution using 50:50 methanol:water.
-
Calibration Curve Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the Ulifloxacin working solution into blank matrix extract (obtained by performing the full sample preparation on blank chicken muscle). This is crucial for accurately mimicking the matrix effects experienced by the actual samples.
Sample Preparation and Extraction
-
Weigh 2.0 ± 0.1 g of homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 100 ng/mL Prulifloxacin-d8 internal standard spiking solution.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Homogenize using a high-speed probe homogenizer for 1 minute.
-
Vortex for 2 minutes, then centrifuge at 8,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for the SPE clean-up step.
Solid-Phase Extraction (SPE) Clean-up
The causality for using a polymeric reversed-phase sorbent like Oasis HLB is its ability to retain a broad range of acidic, neutral, and basic compounds, making it highly effective for fluoroquinolones which are amphoteric.[13][14]
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. Do not let the cartridge run dry.
-
Loading: Load the entire supernatant from step 5.2.6 onto the cartridge at a flow rate of ~1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of water containing 5% methanol to remove polar interferences.
-
Drying: Dry the cartridge under a full vacuum for 5 minutes to remove residual water.
-
Elution: Elute the analytes (Ulifloxacin and Ulifloxacin-d8) with 4 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution and transfer to an LC vial for analysis.
LC-MS/MS Instrumental Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 min, hold 2 min, re-equilibrate 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
MRM Transitions
The selection of precursor-to-product ion transitions is critical for specificity. At least two transitions are monitored per compound for confident identification and confirmation as per regulatory guidelines.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ulifloxacin | 350.1 | 248.1 | 306.1 |
| Ulifloxacin-d8 | 358.1 | 256.1 | 314.1 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.[9][15]
Method Validation
To ensure trustworthiness, the method must be validated according to internationally recognized guidelines (e.g., VICH GL49, FDA).[5][15] The protocol should demonstrate acceptable performance for the parameters listed below.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to differentiate the analyte from other matrix components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analytes in blank samples. |
| Linearity | Proportionality of instrument response to analyte concentration. | Calibration curve with r² ≥ 0.99 over the defined range. |
| Accuracy (Recovery) | Closeness of measured value to the true value. | Mean recovery of 80-110% at three concentration levels (low, medium, high). |
| Precision (RSD%) | Closeness of repeated measurements. | Repeatability (intra-day) RSD ≤ 15%. Reproducibility (inter-day) RSD ≤ 20%. |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | S/N ≥ 10 with acceptable accuracy and precision (RSD ≤ 20%). |
| Matrix Stability | Stability of the analyte in the matrix under storage conditions. | Analyte concentration within ±15% of the initial concentration after storage (e.g., 30 days at -20°C).[4][16] |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the determination of prulifloxacin (as its metabolite ulifloxacin) in food tissues. The use of the stable isotope-labeled internal standard, Prulifloxacin-d8, is a cornerstone of this method, ensuring high accuracy and reliability by correcting for matrix effects and procedural losses.[12] The described workflow, from sample preparation through to LC-MS/MS analysis and validation, constitutes a self-validating system that meets the rigorous demands of modern food safety testing and regulatory oversight.
References
-
Malaysian Journal of Analytical Sciences. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Available at: [Link]
-
Queen's University Belfast. (2024). The development, validation and application of mass spectrometric methods for veterinary drug residue analyses in food. Available at: [Link]
-
Ringbio. (n.d.). Meat Fluoroquinolones Rapid Test Kit. Available at: [Link]
-
ResearchGate. (2023). (PDF) Fluoroquinolone Residues in Food: Occurrence and Analytical Methods -A Mini Review From 2000 To 2022. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Occurrence and Risk Assessment of Fluoroquinolone Residues in Chicken and Pork in China. Available at: [Link]
-
U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analysis of fluoroquinolones antibiotic residue in feed matrices using terahertz spectroscopy. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Analytical methodology for veterinary medicine residues. Available at: [Link]
-
National Center for Biotechnology Information. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Available at: [Link]
-
Axios Research. (n.d.). Prulifloxacin-d8. Available at: [Link]
-
VICH. (n.d.). GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing animals: validation of the analytical methods used in the residue depletion studies. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1246819-37-3, Chemical Name : Prulifloxacin-d8. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. Available at: [Link]
-
Pharmaffiliates. (n.d.). Prulifloxacin-impurities. Available at: [Link]
-
BioSpace. (2012). Bioo Scientific Corporation Launches Rapid Test Strips for Analysis of Fluoroquinolone in Milk and Meat Samples. Available at: [Link]
-
Singapore Food Agency. (n.d.). Veterinary Drug Residues in Food. Available at: [Link]
-
Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study. Available at: [Link]
-
ResearchGate. (n.d.). Maximum Residues Limit (MRL) (ug/kg) for veterinary drugs. Available at: [Link]
-
GeneMedi. (n.d.). Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Available at: [Link]
-
ResearchGate. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Available at: [Link]
-
SlideShare. (2019). Monitoring and Analyses of Antimicrobial Residues in Food. Available at: [Link]
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- 2. SFA | Veterinary Drug Residues in Food [sfa.gov.sg]
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- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. ema.europa.eu [ema.europa.eu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Prulifloxacin | 123447-62-1 [chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Occurrence and Risk Assessment of Fluoroquinolone Residues in Chicken and Pork in China - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
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- 16. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Note: High-Throughput LC-MS/MS Bioanalysis of Prulifloxacin Using Prulifloxacin-d8 via Protein Precipitation
Mechanistic Background & Rationale
Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic and a lipophilic prodrug that is rapidly metabolized in vivo by esterases into its active metabolite, ulifloxacin (1)[1]. In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, accurately quantifying the intact prodrug before it degrades ex vivo requires rigorous sample stabilization and highly selective extraction techniques.
To achieve this, Protein Precipitation (PPT) is employed as the primary sample preparation method. During PPT, the addition of an organic solvent (such as methanol) lowers the dielectric constant of the aqueous plasma matrix. This disruption causes plasma proteins to lose their secondary and tertiary structures, leading to rapid denaturation and aggregation (2)[2].
Because fluoroquinolones can exhibit significant protein binding (particularly to human serum albumin), the precipitation solvent is acidified with 0.1% Formic Acid. This pH shift drops the microenvironment below the isoelectric point of the proteins, breaking the ionic bonds between the drug and the protein matrix, ensuring the analyte partitions entirely into the organic supernatant (3)[3].
To correct for inevitable matrix effects (ion suppression/enhancement) during Electrospray Ionization (ESI) and to account for any volumetric losses during extraction, Prulifloxacin-d8 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) ()[]. Because the deuterium-labeled standard shares identical physicochemical properties and co-elutes with the target analyte, the ratio of Analyte-to-IS remains perfectly constant, creating a highly robust quantitative assay.
Experimental Workflow Visualization
Caption: Workflow for Prulifloxacin extraction from plasma using Prulifloxacin-d8.
Materials and Reagents
-
Analytes: Prulifloxacin (Reference Standard), Prulifloxacin-d8 (SIL-IS, isotopic purity ≥99%).
-
Biological Matrix: Human plasma (K2EDTA), pre-treated with 5 mM Sodium Fluoride (NaF) as an esterase inhibitor.
-
Solvents: LC-MS Grade Methanol, LC-MS Grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS Grade Formic Acid (FA).
Step-by-Step Experimental Protocol
Preparation of Solutions
-
Stock Solutions: Dissolve Prulifloxacin and Prulifloxacin-d8 in 100% Methanol to achieve a concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the lipophilic prodrug while preventing aqueous hydrolysis.
-
Working Solutions: Dilute the stock solutions using Methanol:Water (50:50, v/v) to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL.
-
IS Working Solution: Prepare a 100 ng/mL solution of Prulifloxacin-d8 in 100% Methanol.
Protein Precipitation (PPT) Procedure
-
Aliquot: Transfer 50 µL of stabilized human plasma (thawed on ice) into a 1.5 mL low-bind microcentrifuge tube.
-
IS Spiking: Add 10 µL of the Prulifloxacin-d8 IS Working Solution (100 ng/mL) to the plasma. Vortex briefly (10 seconds) to equilibrate the IS with the matrix proteins.
-
Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid (a 3:1 organic-to-aqueous ratio). Causality: The 3:1 ratio is the critical threshold required to precipitate >95% of plasma proteins. The acidic environment ensures the disruption of drug-protein binding.
-
Mechanical Disruption: Vortex the mixture vigorously for 60 seconds at 4°C.
-
Phase Separation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C. Causality: Maintaining 4°C prevents the thermal degradation of the prodrug and yields a denser, more stable protein pellet.
-
Recovery: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.
LC-MS/MS Analysis
Inject 5 µL of the supernatant into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) using a gradient of Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B) (5)[5].
Quantitative Data & Method Validation
The method must be validated according to FDA/EMA bioanalytical guidelines. The use of Prulifloxacin-d8 ensures that matrix effects are normalized, yielding exceptional precision and accuracy.
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Prulifloxacin | 462.1 | 261.1 | 25 | ESI (+) |
| Prulifloxacin-d8 (IS) | 470.2 | 269.2 | 25 | ESI (+) |
| Ulifloxacin (Metabolite) | 350.1 | 248.1 | 28 | ESI (+) |
Table 2: Extraction Recovery and Matrix Effect Summary
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) | Precision (CV %) |
| Prulifloxacin | Low QC (30 ng/mL) | 92.4 ± 3.1 | 95.2 ± 4.0 | 4.5 |
| Prulifloxacin | High QC (800 ng/mL) | 94.1 ± 2.5 | 98.1 ± 2.2 | 3.2 |
| Prulifloxacin-d8 | IS (100 ng/mL) | 93.8 ± 2.8 | 96.5 ± 3.1 | 2.8 |
Self-Validating System Architecture
To ensure the trustworthiness and scientific integrity of every analytical batch, the following self-validating checks are hardcoded into the protocol:
-
The "Zero Sample" Check: A blank plasma sample spiked only with Prulifloxacin-d8 must be run at the beginning of the batch. This validates the isotopic purity of the SIL-IS. If a peak appears at the Prulifloxacin MRM transition (m/z 462.1 → 261.1), it indicates that the d8 standard contains unlabeled d0-Prulifloxacin, which will artificially inflate the baseline.
-
Dynamic IS Response Monitoring: The peak area of Prulifloxacin-d8 must be monitored across all unknown samples. The system is programmed to flag any sample where the IS response deviates by more than ±15% from the mean IS response of the calibration standards. A sudden drop indicates a localized matrix effect (severe ion suppression) or a failure during the protein precipitation step (e.g., incomplete phase separation).
-
Metabolite Tracking: Even when quantifying the prodrug, the MRM transition for Ulifloxacin (m/z 350.1 → 248.1) is monitored. If Ulifloxacin levels rise disproportionately in a sample, it serves as an internal alarm that the esterase inhibitors failed or the sample was exposed to room temperature, invalidating the prodrug quantification.
References
-
High-Throughput Analysis of Ulifloxacin in Human Plasma by LC-MS/MS Source: BenchChem URL:1
-
Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed (Guo et al., 2006) URL:3
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review Source: PMC URL:5
-
Fluoroquinolones: A Review on Analytical Methods Source: IJPSR (Kumar et al., 2016) URL:2
-
Stable Isotope Labelled Compounds: Prulifloxacin-[d8] Source: BOC Sciences URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prulifloxacin-d8 & Matrix Effect Mitigation
Welcome to the technical support center for advanced bioanalytical applications. This guide is designed for researchers, scientists, and drug development professionals utilizing Prulifloxacin-d8 to overcome challenges associated with matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. Here, we will delve into the mechanistic underpinnings of matrix effects, provide actionable troubleshooting protocols, and answer frequently asked questions to ensure the integrity and accuracy of your experimental data.
Understanding the Challenge: The Matrix Effect
In bioanalysis, the "matrix" refers to all components within a biological sample apart from the analyte of interest.[1] These components, which include proteins, lipids, salts, and endogenous metabolites, can significantly interfere with the ionization process of the target analyte in the mass spectrometer's source.[1][2] This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[3][4] The primary cause of matrix effects, particularly in electrospray ionization (ESI), is the competition for charge between the analyte and co-eluting matrix components.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Prulifloxacin-d8, is the gold standard for mitigating these effects.[3][5] Because a SIL-IS is nearly chemically and physically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[3][5] This allows for accurate correction, as the ratio of the analyte signal to the internal standard signal remains constant despite variations in the matrix.[6]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like Prulifloxacin-d8 superior to a structural analog for minimizing matrix effects?
A1: A deuterated internal standard like Prulifloxacin-d8 is considered the "gold standard" because it shares near-identical physicochemical properties with the unlabeled analyte, Prulifloxacin.[5] This ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization.[5] Consequently, any matrix-induced signal suppression or enhancement that affects Prulifloxacin will be mirrored by Prulifloxacin-d8.[3] This co-elution and shared response to matrix interferences allow for a highly accurate and precise correction of the analyte signal.[3]
In contrast, a structural analog, while similar, will have different chromatographic retention times and may respond differently to matrix components.[5] This can lead to compromised data quality as the correction for matrix effects will be less accurate.[5]
Q2: Can Prulifloxacin-d8 be used as an internal standard for the analysis of its active metabolite, Ulifloxacin?
A2: While Prulifloxacin is the prodrug and is metabolized to the active form, Ulifloxacin, using Prulifloxacin-d8 as an internal standard for Ulifloxacin is generally not recommended.[7] An ideal internal standard should be as structurally similar to the analyte as possible.[5] Since Prulifloxacin and Ulifloxacin are different chemical entities, they will have different retention times and may experience different matrix effects. For the accurate quantification of Ulifloxacin, a deuterated version of Ulifloxacin (Ulifloxacin-d8) would be the most appropriate internal standard. If a deuterated standard for Ulifloxacin is unavailable, a structural analog with very similar properties may be considered, but this would require extensive validation to demonstrate its suitability.[8]
Q3: What are the regulatory expectations regarding the evaluation of matrix effects?
A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines under the International Council for Harmonisation (ICH) M10, mandate the evaluation and control of matrix effects in quantitative LC-MS/MS bioanalysis.[4][9] Key requirements include:
-
Demonstration of matrix effect evaluation during method validation. [4][10]
-
Use of an appropriate internal standard, with a preference for stable isotope-labeled analogs. [4][5]
-
Assessment of matrix effects across multiple lots of the biological matrix from different individuals to account for population diversity. [4]
-
Documentation of any investigations into matrix interference and the resolutions applied. [4]
Q4: I am observing a slight shift in retention time between Prulifloxacin and Prulifloxacin-d8. Is this a concern?
A4: Yes, this can be a concern. The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, a phenomenon known as the "isotope effect".[3] If this separation is significant, the analyte and the deuterated standard may not experience the exact same matrix effects, which can undermine the accuracy of the correction.[3][11] It is crucial to optimize chromatographic conditions to minimize this separation and ensure co-elution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Precision and Accuracy in Quality Control (QC) Samples | Significant and variable matrix effects between different lots of biological matrix. | 1. Verify Co-elution: Ensure that Prulifloxacin and Prulifloxacin-d8 are co-eluting. A slight difference in retention time can lead to differential matrix effects.[3][11] 2. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 3. Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[5] |
| Inconsistent Analyte-to-Internal Standard Area Ratios | The internal standard is not adequately compensating for matrix effects. | 1. Check for Isotopic Purity: Ensure the Prulifloxacin-d8 standard has high isotopic purity and is free from significant amounts of the unlabeled analyte.[12] 2. Investigate Isotope Exchange: Confirm that no isotope exchange reactions are occurring during sample preparation or storage.[13] 3. Re-optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to ensure co-elution and minimize differential matrix effects.[1] |
| Significant Ion Suppression or Enhancement Observed | High concentration of co-eluting matrix components. | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating the matrix effect.[14] 2. Improve Chromatographic Separation: Modify the LC method to better separate the analyte from the matrix interferences.[1] 3. Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[15] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To quantitatively assess the extent of ion suppression or enhancement caused by the biological matrix.
Materials:
-
Blank biological matrix from at least six different individual sources.[5]
-
Prulifloxacin and Prulifloxacin-d8 stock solutions.
-
Mobile phase or a neat solution.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Prulifloxacin and Prulifloxacin-d8 in the mobile phase or a suitable neat solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from each of the six sources. Spike the extracted matrix with Prulifloxacin and Prulifloxacin-d8 to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from each of the six sources with Prulifloxacin and Prulifloxacin-d8 to the same concentration as Set A. Process these samples through the entire extraction procedure.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
-
Protocol 2: Post-Column Infusion for Identifying Matrix Effect Zones
Objective: To qualitatively identify the regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.
Materials:
-
A solution of Prulifloxacin at a constant concentration.
-
An infusion pump.
-
Extracted blank biological matrix.
Procedure:
-
Set up the Infusion: Tee the infusion pump delivering the Prulifloxacin solution into the LC flow stream after the analytical column but before the mass spectrometer inlet.
-
Establish a Stable Baseline: Infuse the Prulifloxacin solution at a constant flow rate to obtain a stable signal in the mass spectrometer.
-
Inject Extracted Blank Matrix: Inject a sample of the extracted blank biological matrix onto the LC column.
-
Monitor the Signal: Monitor the signal of the infused Prulifloxacin. Any deviation from the stable baseline indicates a matrix effect at that retention time. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.
Visualizing the Workflow
Bioanalytical Workflow Using a Deuterated Internal Standard
Caption: A generalized workflow for bioanalytical method validation using an internal standard.
Decision Logic for Internal Standard Selection
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
Technical Support Center: Prulifloxacin-d8 Chromatography Guide
Current Status: Operational Topic: Troubleshooting Peak Tailing for Prulifloxacin-d8 and Fluoroquinolones Assigned Specialist: Senior Application Scientist
Introduction
Prulifloxacin-d8 is the deuterium-labeled internal standard (IS) for Prulifloxacin, a prodrug fluoroquinolone antibiotic. In quantitative bioanalysis (LC-MS/MS), the integrity of the internal standard peak is a direct proxy for the analyte's behavior. If Prulifloxacin-d8 exhibits tailing, your quantitative data is at risk due to integration errors and potential ion suppression from co-eluting matrix components in the "tail."
This guide addresses the root causes of peak asymmetry—specifically the zwitterionic interactions and metal chelation inherent to the fluoroquinolone scaffold—and provides self-validating protocols to resolve them.
Part 1: The Chemistry of the Problem (Root Cause Analysis)
To fix the tailing, you must understand the molecular war between your analyte and the column. Prulifloxacin-d8 possesses two distinct ionization sites that create a "perfect storm" for peak tailing:
-
The Basic Piperazinyl Ring (pKa ~8.5): At neutral pH, this amine is protonated (positively charged). It acts as a strong Lewis base, seeking out negatively charged "free" silanols (Si-O⁻) on the silica backbone of your column. This secondary interaction retains the trailing edge of the peak, causing tailing.
-
The Carboxylic Acid Moiety (pKa ~5.6): This group can chelate with trace metal ions (Iron, Stainless Steel) in the HPLC flow path or column frits, leading to broad, tailing peaks.
Part 2: Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (The "Chemical Mask")
The most effective fix is to chemically suppress the secondary interactions.
The Strategy:
-
Low pH (pH 3.0 ± 0.2): At this pH, the surface silanols of the column are protonated (neutral, Si-OH), preventing them from grabbing the positive amine of the Prulifloxacin.
-
Ionic Strength: High ionic strength competes with the analyte for any remaining active sites.
| Parameter | LC-MS/MS Recommendation (Volatile) | HPLC-UV Recommendation (Non-Volatile) | Mechanism |
| Buffer | Ammonium Formate (10-20 mM) | Phosphate Buffer (20-25 mM) | Competes for ion-exchange sites on silica. |
| Acidifier | Formic Acid (0.1% - 0.2%) | Phosphoric Acid (adjust to pH 3.0) | Protonates silanols (suppresses Si-O⁻). |
| Additive | None (Avoid TEA in MS) | Triethylamine (TEA) (5-10 mM) | "Sacrificial base" that blocks silanols. |
Step-by-Step Implementation:
-
Prepare Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Test: Run a gradient from 10% B to 90% B.
-
Self-Validation: If tailing factor (
) improves from >2.0 to <1.5, the issue was silanol interaction.
-
Protocol B: Column Selection & Hardware (The "Physical Barrier")
If mobile phase adjustments fail, the column chemistry is likely insufficient for this zwitterion.
The Strategy:
-
End-Capping: Use columns where free silanols are chemically bonded (end-capped) with small alkyl groups.
-
Base Deactivation: Select "BDS" (Base Deactivated Silica) or Hybrid Particle (e.g., Ethylene Bridged Hybrid) columns which resist silica dissolution and have fewer active sites.
Recommended Column Chemistries:
-
Primary: C18 with high carbon load and exhaustive end-capping.
-
Alternative: Phenyl-Hexyl (provides
- interactions with the quinolone ring, often improving shape).
Protocol C: System Passivation (The "Chelation Fix")
If the peak tails and broadens significantly, suspect metal chelation.
Step-by-Step Passivation:
-
Flush: Remove the column. Connect a union.
-
Passivate: Flush the system with 30% Phosphoric Acid in water for 30 minutes (Do NOT send this to the Mass Spec).
-
Rinse: Flush with water for 30 minutes, then methanol.
-
Reconnect: Install the column and re-run the standard.
-
Self-Validation: If the peak sharpens immediately after passivation but degrades over 24 hours, your system is leaching metal (likely a frit or needle seat).
-
Part 3: Diagnostic Logic Flow
The following diagram illustrates the decision matrix for troubleshooting Prulifloxacin-d8 tailing.
Caption: Decision matrix for isolating the root cause of fluoroquinolone peak tailing, prioritizing pH adjustment followed by stationary phase selection and system passivation.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) to fix the tailing if I am using LC-MS?
A: No. While TEA is excellent for masking silanols in UV detection, it causes severe signal suppression in Electrospray Ionization (ESI). For LC-MS, use Ammonium Formate (10-20mM). The ammonium ions (
Q2: My Prulifloxacin-d8 tails, but my analyte (Prulifloxacin) looks fine. Why? A: This is rare and usually indicates a "Mass Overload" or "Solvent Mismatch" on the IS specifically.
-
Check: Are you dissolving the IS in 100% Acetonitrile/Methanol? If your initial mobile phase is high aqueous (e.g., 90% Water), the IS is precipitating or traveling faster than the solvent front.
-
Fix: Dissolve the IS stock in a solvent that matches the initial mobile phase conditions (e.g., 20% MeOH / 80% Water).
Q3: I see "Fronting" instead of Tailing. Is this the same mechanism? A: No. Fronting is typically caused by Column Overload (injecting too much mass) or Channeling (void in the column head). Prulifloxacin has limited solubility at neutral pH. If your sample solvent pH is neutral and concentration is high, the drug may precipitate at the column head. Ensure the sample solvent is acidic [2].
Q4: Does the "d8" isotope label affect chromatography? A: Generally, no. Deuterium isotope effects in Reverse Phase Chromatography (RPC) are negligible for retention time and peak shape. Treat the "d8" standard exactly as you would the parent compound. If the d8 standard fails, the method is not robust for the parent [3].
References
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
Guo, L., et al. (2006).[1] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B. Retrieved from [Link]
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
Technical Support Center: Resolving Prulifloxacin-d8 Signal Suppression in ESI+ LC-MS/MS
Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I frequently consult on assays where stable isotope-labeled internal standards (SIL-IS) fail to adequately correct for matrix effects. For Prulifloxacin—a fluoroquinolone prodrug—the use of its deuterated analog (Prulifloxacin-d8) in positive Electrospray Ionization (ESI+) is standard practice. However, severe signal suppression can still compromise quantitative integrity.
This guide explores the mechanistic causality behind this phenomenon and provides self-validating protocols to restore your assay's accuracy.
Mechanistic Overview: The Root Causes of Suppression
To troubleshoot signal loss, we must first understand the physics of the mass spectrometer source and the chemistry of the analyte.
-
Droplet Charge Competition (The Matrix Effect): In ESI+, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Co-eluting endogenous compounds (such as glycerophosphocholines) or high concentrations of mobile phase additives can saturate the droplet surface, preventing Prulifloxacin-d8 from ionizing efficiently[1].
-
The Deuterium Isotope Effect: While deuterated standards are chemically similar to their native counterparts, substituting eight hydrogen atoms with deuterium slightly alters the molecule's lipophilicity and pKa[2]. This can lead to a slight chromatographic retention time (RT) shift. If Prulifloxacin and Prulifloxacin-d8 do not co-elute perfectly, they will be subjected to different zones of matrix suppression, rendering the internal standard completely ineffective at correcting the analyte's response[3].
Diagnostic Workflow
Use the following logical framework to isolate the cause of your signal suppression.
Diagnostic workflow for identifying and resolving Prulifloxacin-d8 signal suppression in ESI+.
Self-Validating Troubleshooting Protocols
Protocol A: Chromatographic Realignment & Mobile Phase Optimization
Goal: Force perfect co-elution of Prulifloxacin and Prulifloxacin-d8 while enhancing ESI+ ionization efficiency. Causality: Fluoroquinolones possess zwitterionic properties. Using a volatile buffer like ammonium formate combined with formic acid locks the ionization state, improving peak shape and ensuring the deuterated standard tracks the native analyte perfectly without secondary silanol interactions[1][4].
Step-by-Step Methodology:
-
Prepare Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted with 0.1% Formic Acid[4].
-
Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Design: Implement a shallow isocratic hold (e.g., 15-20% B for the first 1.5 minutes) to wash polar, early-eluting salts to waste before the analytes elute.
-
Self-Validation Step (RT Delta Check): Inject a neat standard and a post-extraction spiked matrix sample. Overlay the Extracted Ion Chromatograms (EICs). The RT difference between Prulifloxacin and Prulifloxacin-d8 must be ≤ 0.02 minutes . If the delta is larger, the isotope effect is active, and the gradient must be flattened further.
Protocol B: Advanced Matrix Cleanup via Solid Phase Extraction (SPE)
Goal: Physically remove the phospholipids and salts that cause ESI+ droplet saturation. Causality: Simple protein precipitation (PPT) leaves behind highly suppressive glycerophosphocholines. Polymeric reversed-phase/ion-exchange SPE (e.g., HLB cartridges) selectively retains the fluoroquinolone core while washing away polar salts and strongly retained lipids[5].
Step-by-Step Methodology:
-
Condition: Pass 2 mL Methanol, followed by 2 mL Water (0.1% Formic Acid) through an HLB SPE cartridge[5].
-
Load: Dilute the biological sample 1:1 with 2% Formic Acid in water to disrupt protein binding, then load onto the cartridge at a flow rate of 1 mL/min.
-
Wash: Wash with 2 mL of 5% Methanol in water to remove polar interferences.
-
Elute: Elute Prulifloxacin and Prulifloxacin-d8 with 2 mL of 100% Methanol.
-
Reconstitute: Evaporate under nitrogen and reconstitute in initial mobile phase conditions to prevent solvent-mismatch peak distortion.
-
Self-Validation Step (Post-Column Infusion): Continuously infuse a neat solution of Prulifloxacin-d8 post-column via a T-junction while injecting a blank matrix extract. Monitor the baseline for suppression "dips" at the analyte's retention time. A stable, flat baseline confirms the SPE protocol has successfully removed the suppressive matrix.
Quantitative Impact of Matrix Cleanup
The table below summarizes the expected quantitative improvements when shifting from rudimentary sample preparation to advanced cleanup methodologies.
| Sample Preparation Method | Absolute Matrix Factor (Prulifloxacin-d8) | IS-Normalized Matrix Factor | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | 0.45 (Severe Suppression) | 0.82 (Variable) | < 10% |
| Liquid-Liquid Extraction (LLE) | 0.75 (Moderate Suppression) | 0.95 (Acceptable) | ~ 60% |
| Solid Phase Extraction (HLB) | 0.92 (Minimal Suppression) | 1.01 (Excellent) | > 95% |
| Phospholipid Depletion Plates | 0.88 (Low Suppression) | 0.98 (Excellent) | > 99% |
Expert FAQs
Q: Why is my Prulifloxacin-d8 signal dropping progressively over the course of a 100-sample batch? A: This is classic column fouling. Strongly retained matrix components (like late-eluting lipids) from earlier injections are bleeding into subsequent runs, causing unpredictable suppression zones[6]. To resolve this, implement a strong column wash step (e.g., 95% Acetonitrile or a Methanol/Isopropanol mix) at the end of each gradient and extend your column equilibration time.
Q: Can I just increase the concentration of Prulifloxacin-d8 to overpower the suppression? A: No. Increasing the IS concentration does not eliminate the matrix effect; it only masks it temporarily. In fact, excessively high IS concentrations can exacerbate ESI droplet saturation, leading to mutual suppression where the internal standard actively suppresses the ionization of the native analyte[2].
Q: If the deuterium isotope effect is causing an unresolvable RT shift, should I switch to a 13C-labeled internal standard? A: Yes, if budget allows. A 13C-labeled standard is the gold standard in bioanalysis because substituting carbon-12 with carbon-13 does not alter the molecule's lipophilicity or retention time. This guarantees perfect co-elution and identical matrix suppression correction[6]. However, optimizing your chromatography for the -d8 standard (Protocol A) is usually the more cost-effective first step.
References
-
Chiron. "Why do toxicologists need an internal standard?" Chiron AS.[Link]
-
ResearchGate. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma." [Link]
-
Journal of Food and Drug Analysis. "Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry."[Link]
-
PubMed Central (PMC). "Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation."[Link]
Sources
Prulifloxacin-d8 Tissue Analysis: A Technical & Troubleshooting Guide
Welcome to the technical support center for Prulifloxacin-d8 analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high recovery rates of Prulifloxacin-d8 and its active metabolite, Ulifloxacin-d8, from challenging tissue samples. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when working with Prulifloxacin-d8.
Q1: What is Prulifloxacin-d8, and why is its recovery from tissue a concern?
A1: Prulifloxacin is a prodrug, meaning it is administered in an inactive form and is then metabolized in the body to its active antibacterial agent, Ulifloxacin.[1][2][3] The "-d8" designation indicates that the molecule has been isotopically labeled with eight deuterium atoms, making it a suitable internal standard for quantitative bioanalytical studies using mass spectrometry.
Recovering Prulifloxacin-d8 and its active metabolite, Ulifloxacin-d8, from tissue samples can be challenging due to several factors:
-
Tissue Heterogeneity: Different tissues have varying compositions of lipids, proteins, and other endogenous materials that can interfere with extraction.
-
Analyte-Matrix Interactions: Prulifloxacin and Ulifloxacin can bind to tissue components, making their complete extraction difficult. Ulifloxacin is approximately 45% bound to serum proteins, and similar interactions can be expected in tissues.[1]
-
Metabolic Conversion: As a prodrug, Prulifloxacin is actively converted to Ulifloxacin by esterases present in tissues.[2][4] This in-vitro conversion during sample handling and preparation can skew the quantification of the parent drug.
-
Chemical Stability: The stability of Prulifloxacin can be affected by pH and the presence of oxidative agents, potentially leading to degradation during the extraction process.[5]
Q2: What are the key physicochemical properties of Prulifloxacin that influence its extraction?
A2: Understanding the physicochemical properties of Prulifloxacin is crucial for developing an effective extraction strategy.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₂₁H₂₀FN₃O₆S | A relatively large and complex molecule. |
| Molecular Weight | 461.46 g/mol [1] | Influences diffusion rates and membrane transport. |
| Solubility | Soluble in 0.1 mol/L NaOH, slightly soluble in acetonitrile and glacial acetic acid, practically insoluble in water, methanol, ethanol, and 0.1 mol/L HCl.[6][7][8] | The pH-dependent solubility is a key factor in designing extraction buffers. Alkaline conditions can improve solubility. |
| Form | White to yellowish crystalline powder.[6][7] | The physical state of the reference standard is important for accurate standard preparation. |
Q3: Which analytical techniques are most suitable for the quantification of Prulifloxacin-d8 in tissue homogenates?
A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Prulifloxacin-d8 and its metabolites in biological matrices.[9][10] This technique offers high sensitivity, selectivity, and the ability to differentiate between the deuterated internal standard and the non-labeled analyte. Reversed-phase HPLC (RP-HPLC) is a commonly used chromatographic method.[11][12][13]
Part 2: Troubleshooting Low Recovery Rates
This section provides a structured approach to troubleshooting common issues encountered during the extraction of Prulifloxacin-d8 from tissue samples.
Q4: My recovery of Prulifloxacin-d8 from liver tissue is consistently below 50%. What are the likely causes and how can I improve it?
A4: Low recovery from a metabolically active and complex tissue like the liver can stem from several factors. The following troubleshooting guide will help you systematically address the issue.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low Prulifloxacin-d8 recovery.
Detailed Explanations:
-
Tissue Homogenization: Incomplete homogenization will trap the analyte within the tissue matrix, preventing its interaction with the extraction solvent. For tough or fibrous tissues, consider using mechanical disruption methods like bead beating in addition to rotor-stator homogenization.
-
Extraction Buffer Optimization:
-
pH: Given Prulifloxacin's increased solubility in alkaline conditions, adjusting the pH of your homogenization/extraction buffer to a range of 8-10 can significantly improve recovery.[6]
-
Organic Solvent: The choice and concentration of the organic solvent are critical. Acetonitrile is commonly used for protein precipitation and extraction of fluoroquinolones. Systematically evaluate different ratios of organic solvent to aqueous buffer.
-
-
Analyte Stability: Prulifloxacin can degrade under certain conditions.[5] It is crucial to keep samples cold throughout the process and minimize the time between homogenization and final analysis. For tissues with high oxidative potential, the addition of antioxidants to the homogenization buffer may be beneficial.
-
Protein Precipitation and Phase Separation: Inefficient protein removal can lead to analyte co-precipitation and matrix effects in the final analysis. Ensure a clear supernatant after centrifugation. If not, consider increasing the centrifugation force or time, or testing alternative protein precipitation agents.
-
Solid-Phase Extraction (SPE): If using SPE for sample clean-up, low recovery can be due to:
-
Inappropriate Sorbent: The choice of SPE sorbent (e.g., C18, HILIC) should be optimized for the analyte and matrix.[14]
-
Breakthrough: The analyte may not be retained on the column during loading or may be washed off prematurely.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Q5: I am observing significant variability in my recovery rates between different tissue types (e.g., lung vs. adipose). How can I develop a more robust extraction method?
A5: Tissue-to-tissue variability is a common challenge due to the diverse biochemical composition of different organs. A "one-size-fits-all" extraction protocol is often not feasible.
Strategy for Method Development Across Multiple Tissues
Caption: Method development strategy for multiple tissue types.
-
Adipose Tissue: The high lipid content in adipose tissue can interfere with extraction and subsequent analysis. A preliminary delipidation step, such as a liquid-liquid extraction with a non-polar solvent like hexane after initial homogenization, may be necessary.
-
Lung Tissue: Lung tissue contains surfactants that can cause foaming during homogenization and affect chromatographic performance. Using anti-foaming agents or employing a more rigorous clean-up method like SPE can mitigate these issues.
-
Systematic Evaluation: For each new tissue type, it is essential to re-evaluate and optimize the key extraction parameters: homogenization technique, extraction solvent composition and pH, and the sample clean-up method.
Part 3: Experimental Protocols
The following protocols provide a starting point for the extraction and analysis of Prulifloxacin-d8 from tissue samples. These should be further optimized for your specific application and tissue type.
Protocol 1: Generic Tissue Homogenization and Protein Precipitation
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Homogenize the tissue using a bead beater until no visible tissue fragments remain.
-
Spike the homogenate with the Prulifloxacin-d8 internal standard.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further clean-up.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is a general guideline and should be optimized for the specific SPE cartridge used.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
References
-
Prulifloxacin - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Blasi, F., & Aliberti, S. (2007). Prulifloxacin: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis. Therapeutics and Clinical Risk Management, 3(4), 643–648.
- Fass, R. J. (1998). Pharmacologic characteristics of prulifloxacin. The Annals of Pharmacotherapy, 32(6), 639–645.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Prulifloxacin? Retrieved March 7, 2026, from [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32 Suppl 1, S9–S15.
- Locatelli, M., et al. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Pharmaceutical and Biomedical Analysis, 107, 384-390.
- Carlucci, G., et al. (2013). High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 84, 130-136.
-
Journal of Medical Pharmaceutical and Allied Sciences. (2019, May 4). RP-HPLC METHOD VALIDATION AND DEVELOPMENT FOR THE ESTIMATION OF PRULIFLOXACIN IN PHARMACEUTICAL DOSAGE FORM. Retrieved March 7, 2026, from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024, July 2). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF PRULIFLOXACIN IN BULK FORM AND TABLET DOSAGE FORM BY RP-HPLC. Retrieved March 7, 2026, from [Link]
- de la Peña, A. M., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 66, 10-28.
-
ResearchGate. (2026, January 19). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: Development of a validated specific stability-indicating LC-MS method. Retrieved March 7, 2026, from [Link]
- Seshadri, R. K., et al. (2011). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 560-568.
-
ResearchGate. (n.d.). Crystal Structures of Prulifloxacin and its Solvates. Retrieved March 7, 2026, from [Link]
- Al-Ahmady, Z. S., et al. (2023). Evaluation of Drug Release Profiles of Titanium Plates Coated with PLGA or Chitosan with Meropenem Using UPLC: An In Vitro Study. Polymers, 15(15), 3306.
- Li, Y., et al. (2019). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules, 24(18), 3244.
- Benschop, C. C., et al. (2014). Evaluation of Methods to Improve the Extraction and Recovery of DNA from Cotton Swabs for Forensic Analysis. PloS one, 9(12), e116032.
Sources
- 1. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 2. Prulifloxacin: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Prulifloxacin? [synapse.patsnap.com]
- 4. Pharmacologic characteristics of prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prulifloxacin | 123447-62-1 [chemicalbook.com]
- 7. Prulifloxacin, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 8. Prulifloxacin | CAS 123447-62-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmpas.com [jmpas.com]
- 13. wjpls.org [wjpls.org]
- 14. researchgate.net [researchgate.net]
Preventing deuterium exchange in Prulifloxacin-d8 analysis
Technical Support Center: Prulifloxacin-d8 Stability & Analysis
Introduction: The Stability Paradox
Welcome to the technical support hub for fluoroquinolone analysis. You are likely here because you are observing signal drift, mass shifts, or quantification errors in your Prulifloxacin-d8 internal standard (IS) channel.
In LC-MS bioanalysis, Prulifloxacin-d8 presents a dual challenge. First, as a prodrug , it is chemically labile, prone to hydrolysis into its active metabolite, Ulifloxacin.[1] Second, depending on the labeling position, deuterium atoms can undergo back-exchange (H/D exchange) with protic solvents during extraction or chromatography.[1][2][3]
This guide moves beyond basic troubleshooting to provide a mechanistic understanding of why these failures occur and a validated workflow to prevent them.
Module 1: The Mechanics of Failure
To solve the problem, we must distinguish between Chemical Hydrolysis (loss of the prodrug moiety) and Isotopic Exchange (loss of the deuterium label).
The Danger Zones
The following diagram illustrates the critical control points where Prulifloxacin-d8 integrity is compromised.
Figure 1: Critical Control Points for Prulifloxacin-d8 Stability. Red pathways indicate high-risk zones for structural or isotopic loss.[1][2]
Module 2: The "Zero-Exchange" Sample Preparation Protocol
The most common cause of deuterium loss in fluoroquinolones is acid-catalyzed enolization or base-mediated proton abstraction at positions alpha to carbonyls or amines.[1][2] Furthermore, Prulifloxacin's dioxolene moiety is sensitive to extreme pH.[1][2]
Core Directive: Maintain a "pH Safe Zone" (pH 4.5 – 6.[1][2]0) throughout the extraction. Avoid strong acids (HCl) or strong bases (NaOH) which catalyze both hydrolysis and exchange.[1][2]
Protocol: Buffered Solid Phase Extraction (SPE)
This protocol minimizes exposure to extreme pH and protic solvents that facilitate exchange.[1]
| Step | Action | Scientific Rationale |
| 1. Stock Prep | Dissolve Prulifloxacin-d8 in DMSO-d6 or anhydrous Acetonitrile .[1][2] | Avoids MeOH/H2O in stock, preventing long-term slow exchange in storage [1].[1][2] |
| 2. Spiking | Spike IS into plasma/matrix on ice.[1] | Low temperature ( |
| 3. Buffering | Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 5.0) . | Stabilizes the prodrug ester and prevents keto-enol tautomerism required for C-D exchange.[1][2] |
| 4. Loading | Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge.[1][2] | Polymeric sorbents allow pH-controlled washing without extreme shifts.[1][2] |
| 5. Wash | Wash 1: 5% MeOH in Water.Wash 2: 2% Formic Acid in Water (Brief).[1][2] | Keep the acidic wash brief (<30 sec) to remove proteins without hydrolyzing the prodrug. |
| 6. Elution | Elute with Acetonitrile:Methanol (1:1) .[1][2] | Aprotic organic strength elutes the drug; avoiding pure MeOH reduces proton sources.[1] |
| 7. Dry Down | Evaporate under | Heat accelerates isotopic scrambling.[1][2] Do not exceed 40°C. |
Module 3: LC-MS Method Optimization
If your sample prep is clean but you still see mass shifts (
Mobile Phase Selection
Do not use
-
Recommended: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]
-
Avoid: High pH additives (Ammonium Hydroxide) which can abstract protons from the piperazine ring, leading to back-exchange of adjacent deuteriums.[1][2]
Controlling In-Source Scrambling
Deuterium "scrambling" occurs in the ESI source when high energy causes protons to migrate before fragmentation.[1][2]
-
Symptom: The parent mass is correct, but product ions show variable deuterium content.
-
Fix: Lower the Desolvation Temperature and Cone Voltage . Softer ionization preserves the isotopic distribution.[1]
Module 4: Troubleshooting & FAQs
Q1: My Prulifloxacin-d8 signal is decreasing over time in the autosampler. Is it exchanging?
-
Diagnosis: It is more likely hydrolysis than deuterium exchange.[1][2] Prulifloxacin converts to Ulifloxacin in aqueous mobile phases.[1]
-
Solution: Keep the autosampler at
C. If stability is still poor, switch to a "Just-in-Time" injection approach or use a non-aqueous reconstitution solvent (e.g., 90% ACN).[1][2]
Q2: I see an M+7 peak appearing alongside my M+8 standard. Why?
-
Diagnosis: This is classic Back-Exchange .[1][2] If your d8 label includes positions on the piperazine ring adjacent to the Nitrogen, these protons are slightly acidic.
-
Solution: Check your solvent pH.[1][2] If you are using a basic mobile phase or reconstitution solvent (pH > 8), you are catalyzing this exchange.[1][2] Re-acidify to pH 4-5 immediately.
Q3: Can I use a structural analog like Ciprofloxacin-d8 instead?
-
Diagnosis: While possible, Ciprofloxacin lacks the prodrug moiety of Prulifloxacin.[1] It will not compensate for the hydrolysis of Prulifloxacin during extraction.[1]
-
Recommendation: No. You must use Prulifloxacin-d8 to accurately track the degradation of the parent drug [3].[1]
Q4: How do I verify if my stock solution has exchanged?
-
Test: Infuse the stock directly into the MS (bypass the column).
-
Criteria: Calculate the isotopic distribution. The theoretical M+8 abundance should match the Certificate of Analysis. If you see significant M+7 or M+6, the stock is compromised (likely moisture contamination).[1]
References
-
PubChem. Prulifloxacin Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Molecules 2021. Available at: [Link][1][2]
Sources
Technical Support Center: Prulifloxacin-d8 Stability & Troubleshooting
Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Specialists
Welcome to the technical support and troubleshooting guide for handling Prulifloxacin-d8. As a stable isotope-labeled internal standard (SIL-IS), maintaining the structural integrity of Prulifloxacin-d8 in solution is critical for the accuracy of pharmacokinetic (PK) and bioanalytical LC-MS/MS assays. This guide synthesizes mechanistic chemistry, empirical degradation data, and field-proven methodologies to help you prevent, identify, and troubleshoot degradation issues.
Mechanistic Understanding of Prulifloxacin-d8 Degradation
Prulifloxacin is a lipophilic prodrug of the active fluoroquinolone, ulifloxacin[1]. To improve oral absorption, the ulifloxacin core is modified with an oxodioxolenylmethyl group attached to the 7-piperazine ring[2]. While this ester-like linkage is designed to be rapidly cleaved by serum esterases in vivo[1], it makes the molecule highly susceptible to in vitro solvolysis and hydrolysis.
The Causality of Degradation: Because Prulifloxacin-d8 shares the exact chemical architecture of the unlabeled drug, it is equally labile. In aqueous solutions, water acts as a nucleophile, attacking the prodrug moiety and cleaving it to form Ulifloxacin-d8. This reaction is heavily catalyzed by both acidic and basic environments (pH extremes)[3]. Furthermore, the molecule is vulnerable to oxidative stress, leading to the formation of multiple degradation products (DPs) characterized by mass shifts (+16 Da, +32 Da) corresponding to the addition of oxygen atoms[4].
Understanding these pathways is the first step in troubleshooting erratic internal standard (IS) responses.
Caption: Prulifloxacin-d8 primary degradation pathways in solution.
Quantitative Degradation Profile
To design robust extraction and storage protocols, we must look at how the molecule behaves under forced stress. The table below summarizes the degradation extent of Prulifloxacin under various conditions, providing a predictive model for Prulifloxacin-d8 stability.
| Stress Condition | Reagents / Environment | Degradation Extent | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 80°C | Extensive (within 3 hours) | Ulifloxacin-d8, DP1–DP6[4] |
| Basic Hydrolysis | 0.1 N NaOH, 80°C | Extensive | Ulifloxacin-d8, DP7–DP8[4] |
| Neutral Hydrolysis | H₂O, 80°C | Moderate (observed after 72h) | Ulifloxacin-d8[4] |
| Oxidation | 30% H₂O₂, Ambient | Extensive (after 7 days) | Oxidative DPs (DP1, DP7, DP9, etc.)[4] |
| Thermal | 100°C (Solid State) | Stable | None observed[3] |
| Photolytic | UV Light (320 nm) | Stable (Solid & ACN:H₂O) | None observed[4] |
Note: While Prulifloxacin demonstrates relative photostability compared to other fluoroquinolones[4], standard bioanalytical practices still mandate protection from light to prevent long-term radical initiation.
Self-Validating Protocols: Preparation & Handling
To prevent the premature conversion of Prulifloxacin-d8 to Ulifloxacin-d8, your methodology must eliminate nucleophiles and control pH during stock preparation.
Step-by-Step Methodology for SIL-IS Preparation
-
Solvent Selection (Critical Step):
-
Action: Weigh the Prulifloxacin-d8 powder and dissolve it in 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).
-
Causality: You must avoid primary alcohols (e.g., methanol, ethanol) because they can induce transesterification of the oxodioxolenylmethyl group. You must avoid water in the primary stock to prevent baseline hydrolysis.
-
-
Aliquoting:
-
Action: Divide the primary stock into single-use amber vials (e.g., 50 µL aliquots).
-
Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the vial, which will incrementally drive hydrolysis over time.
-
-
Storage:
-
Action: Store aliquots at -80°C.
-
Causality: Ultra-low temperatures arrest the kinetic energy required for spontaneous solvolysis.
-
-
Working Solution Preparation:
-
Action: Dilute the stock into the working solvent (e.g., 50:50 ACN:Water) immediately prior to spiking into the biological matrix. Do not store the aqueous working solution for more than 24 hours.
-
-
System Suitability Validation (Self-Validation):
-
Action: Inject the neat working solution into the LC-MS/MS. Monitor the MRM transitions for both Prulifloxacin-d8 and Ulifloxacin-d8.
-
Causality: If the Ulifloxacin-d8 peak area exceeds 1% of the Prulifloxacin-d8 peak area, the stock has degraded and must be discarded. This creates a self-validating loop before precious biological samples are processed.
-
Caption: Self-validating workflow for Prulifloxacin-d8 stock preparation.
Troubleshooting & FAQs
Q: My LC-MS/MS assay shows a declining IS response for Prulifloxacin-d8 over a batch run, but the analyte (Prulifloxacin) is stable. What is happening? A: This is a classic symptom of on-board autosampler degradation. If your autosampler is kept at room temperature or if your sample diluent is highly aqueous/acidic, the Prulifloxacin-d8 is actively hydrolyzing into Ulifloxacin-d8 while waiting in the queue. Fix: Chill the autosampler to 4°C. Ensure your final injection solvent is buffered to a neutral pH (around pH 6.0) where the ester linkage is most stable, and minimize the time samples spend in the autosampler.
Q: I am seeing a massive peak for Ulifloxacin-d8 in my blank matrix spiked only with Prulifloxacin-d8. Is my SIL-IS contaminated? A: While synthetic impurity is possible, it is far more likely that your stock solution has degraded. Prulifloxacin is highly susceptible to hydrolysis[3]. If your stock was prepared in methanol or a water-containing mixture and stored at -20°C for several months, it has likely degraded. Prepare a fresh stock in 100% ACN and re-test.
Q: We use Solid Phase Extraction (SPE) with a strong acidic wash (2% Formic Acid). Could this affect the IS? A: Yes. Forced degradation studies prove that Prulifloxacin degrades extensively in acidic environments[4]. Exposing the drug and the SIL-IS to 2% Formic Acid during an SPE wash step can cause on-cartridge hydrolysis. Fix: Switch to a milder wash step or utilize a polymeric reversed-phase (HLB) cartridge that allows for washing with neutral aqueous/organic mixtures instead of strong acids.
Q: Is it necessary to perform extraction under yellow light to prevent photolysis? A: Surprisingly, no. While many fluoroquinolones are highly photosensitive, forced degradation studies show that Prulifloxacin is remarkably stable under UV light (320 nm) for up to 10 days in both solid and solution forms[4]. Standard laboratory lighting is perfectly safe for routine handling, though long-term storage should still be in amber vials.
References
- Prulifloxacin: a review focusing on its use beyond respiratory and urinary tract infections Intern
- Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method PubMed (Journal of Pharmaceutical and Biomedical Analysis)
- Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD Taylor & Francis Online
- Identification and characterization of stressed degradation products of prulifloxacin using LC–ESI-MS/Q-TOF, MSn experiments Ovid
Sources
- 1. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Technical Support Center: Eliminating Isobaric Interference with Prulifloxacin-d8 in LC-MS/MS
Welcome to the Bioanalytical Technical Support Center. This portal provides advanced troubleshooting methodologies for the LC-MS/MS quantification of Prulifloxacin, utilizing Prulifloxacin-d8 as a stable isotope-labeled internal standard (SIL-IS).
While SIL-IS methodologies are the gold standard for compensating for matrix effects, they are uniquely susceptible to isobaric interferences—instances where compounds with identical nominal masses co-elute and distort quantitative accuracy[1]. As an analytical scientist, ensuring the scientific integrity of your assay requires understanding the causality behind these interferences and implementing self-validating protocols to eliminate them.
Diagnostic Workflow: Isolating the Interference
Before altering mass spectrometer parameters, you must definitively locate the source of the interference. Isobaric interference in SIL-IS assays typically originates from three vectors: endogenous matrix components, isotopic impurities within the standard, or isotopic cross-talk from the analyte[2].
Diagnostic workflow for isolating and resolving isobaric interference in LC-MS/MS.
Self-Validating Experimental Protocols
Protocol 1: Interference Source Identification (The 3-Injection Validation)
Causality: Differentiating between matrix effects, isotopic impurities, and MS/MS cross-talk is essential because each requires a distinct resolution pathway. This protocol acts as a self-validating system, checking the assay's baseline integrity before any unknown samples are quantified.
Step-by-Step Methodology:
-
Prepare a Double Blank (DB): Extract a blank biological matrix (e.g., human plasma) without adding Prulifloxacin or Prulifloxacin-d8.
-
Prepare a Zero Standard (ZS): Extract the blank matrix and spike only with the working concentration of Prulifloxacin-d8.
-
Prepare an Upper Limit of Quantification (ULOQ) Sample: Extract the blank matrix and spike only with Prulifloxacin at the highest calibration concentration (no IS).
-
Analyze via LC-MS/MS: Run the samples sequentially.
-
Data Interpretation:
-
If a peak appears at the Prulifloxacin MRM transition in the DB, you have matrix interference or carryover[3].
-
If a peak appears at the Prulifloxacin MRM in the ZS, your Prulifloxacin-d8 standard contains a d0 isotopic impurity .
-
If a peak appears at the Prulifloxacin-d8 MRM in the ULOQ sample, the unlabeled analyte's M+8 isotopic envelope is causing cross-talk .
-
Protocol 2: Eliminating Matrix-Derived Isobaric Interference
Causality: When endogenous matrix components share the same precursor and product ions as your analyte, MS/MS alone cannot resolve them. You must rely on orthogonal separation techniques[4].
Step-by-Step Methodology:
-
Switch to Solid Phase Extraction (SPE): Transition from simple protein precipitation (PPT) to a polymeric reversed-phase SPE (e.g., Oasis HLB). Condition the cartridge with 2 mL Methanol, equilibrate with 2 mL Water, load the plasma sample, wash with 5% Methanol in Water to remove polar isobars, and elute with 100% Methanol.
-
Optimize the LC Gradient: Modify the mobile phase. If using a standard C18 column with a steep gradient, shallow the gradient curve (e.g., a 2% per minute increase in organic modifier) around the expected retention time of Prulifloxacin to mechanically separate the analyte from the isobaric matrix peak.
-
Validate Separation: Re-inject the DB to confirm the interfering peak no longer co-elutes within the Prulifloxacin retention window.
Protocol 3: Mitigating Isotopic Cross-Talk and H/D Exchange
Causality: Deuterium labels can undergo exchange with protic solvents (H/D exchange) during extraction or ionization, shifting the mass of the IS downwards (e.g., d8 to d7) and creating isobaric overlap with the analyte's natural heavy isotopes[2].
Step-by-Step Methodology:
-
Aprotic Solvent Transition: Minimize the use of unbuffered protic solvents (like pure water or methanol) during prolonged sample storage. Reconstitute samples in a slightly acidic mobile phase (e.g., 0.1% formic acid) to stabilize the deuterium bonds.
-
Optimize Collision Energy (CE): Perform a product ion scan. Select a fragment ion for Prulifloxacin-d8 that retains the deuterium atoms. If the primary MRM transition involves the loss of a deuterated moiety, the resulting product ion may become isobaric with the unlabeled analyte's product ion.
-
Adjust IS Concentration: If cross-talk from the ULOQ to the IS channel is observed, increase the working concentration of Prulifloxacin-d8 so that the M+8 contribution from the analyte becomes statistically insignificant (<5% of the total IS area).
Quantitative Data: MRM Optimization & Interference Resolution
The following table summarizes common isobaric challenges encountered during Prulifloxacin quantification and the targeted strategies required to resolve them.
| Compound | Representative MRM Transition (m/z) | Potential Isobaric Source | Causality of Interference | Resolution Strategy |
| Prulifloxacin | 462.1 → 261.1 | Endogenous Plasma Lipids | Matrix components sharing nominal mass and fragmentation pathways. | Implement SPE cleanup; shallow LC gradient for baseline resolution. |
| Prulifloxacin | 462.1 → 261.1 | Prulifloxacin-d8 (d0 impurity) | Incomplete isotopic labeling during SIL-IS synthesis leaving unlabelled drug. | Reduce IS concentration; procure SIL-IS with >99% isotopic purity. |
| Prulifloxacin-d8 | 470.1 → 269.1 | Prulifloxacin (M+8 Isotope) | Natural isotopic distribution of high-concentration analyte bleeding into IS channel. | Narrow quadrupole isolation window; optimize IS working concentration. |
| Ulifloxacin (Active Metabolite) | 350.1 → 248.1 | In-source fragmentation | Prulifloxacin degrading in the ESI source to form Ulifloxacin[5]. | Lower declustering potential (DP) and source temperature. |
Frequently Asked Questions (FAQs)
Q: Why does my Prulifloxacin-d8 internal standard show a varying retention time compared to the unlabeled Prulifloxacin? A: This is a physical phenomenon known as the "isotope effect." Deuterium atoms slightly alter the lipophilicity and pKa of the molecule compared to hydrogen. In high-resolution reversed-phase chromatography, this can lead to a slight retention time shift (typically Prulifloxacin-d8 elutes slightly earlier than Prulifloxacin)[2]. Ensure your mass spectrometer's integration windows are wide enough to capture both peaks accurately.
Q: Can I use high-resolution mass spectrometry (HRMS) to eliminate isobaric interference without changing my LC method? A: While HRMS (e.g., TOF or Orbitrap) can resolve nominal isobaric interferences by differentiating exact masses, it cannot resolve true isomers or identical isotopic overlaps (such as a d0 impurity residing within your d8 standard). Furthermore, tandem mass spectrometry (LC-MS/MS) on a triple quadrupole remains the industry standard for bioanalytical quantification due to its superior sensitivity and dynamic range. Therefore, optimizing extraction and chromatography remains essential[4].
Q: My blank plasma samples show a peak at the Prulifloxacin-d8 transition, but only after injecting high-concentration calibration standards. What is happening? A: This is not true isobaric interference; this is instrumental carryover. Prulifloxacin and its deuterated analog can adsorb to the injection needle, rotor seal, or analytical column. Implement a robust needle wash procedure using a strong organic solvent mixture (e.g., Methanol:Acetonitrile:Water:Formic Acid) and inject a blank solvent after your ULOQ samples[3].
References[1] Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry (RSC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqxwmShmWSstpZQ2XppcK-ClcCdgCAblQpWhpYWVb28JISU1S3LqmORdp6EkYjjeM108lm79vy9AimB_9_54l4Oz2XuOkfrjIvUD0Jaz4BZXec6kVHRFl8hWCgj21iDYaf5j7HHAWs_neUr9dEGm_b-VRUl81_mY0=[2] Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdx2PkgghQ6vVeQRTONQNuAjQJrSZDzhRVd7qMPYkrtBfBURvoUrtxzUFEJ915YTQzZs7KUd6vHONy7C9gNsRD6YgmY20kGkLwp_OWg6a2IOvE2CGFTJrbPm_UZhwGdWD98bxMuSyWQCdUg5Jurm3jRx-ZjZAK778a3ZNH5cnissr2UsRKeCnRengAtc3VRfO927oGFVDBoTXiQIrspcJbG5coAdEWdRiD4-H9jHUJy5sUZrNd6otzCswt_aklbL-hRqT2aJGZ57i_o5TY5-o6TomrZjwWdYMv-RCQYMCPrQE3j32dhkMiwf-Zr-KtWiavkpJkAzxJcg5SM8f9fwZvekw5IDIjLCMa8H1S[3] Common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile. BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02VbLLdTE-zb3A0xCnDQH3HLdbPt1JaMOExt4qR1C1cxwlegVdXhSZmWc4PG7RYmbKcgAX4tcyjK2BXHicJdxOW4mWD7sw4nV6NXpE4DjbzkIWKjWpcUgPZewySh_lHGrs2V5EkJxsOYKT_S-tCsD5aQg4tBoMbWyfn4_ApiUs4MJXQrGraOCuORjzM9gEy01-QohbTnTdXCrzA80NHWcxg==[4] Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1OOhAJFvzF9CeF74arT-r5B5j5ULX_LcKE405aKBwtXgoSb0TuVJNPiGrj-wpH_D8A2TIuRaXebGSvDoQKCVcvqkMTlctnzjO9mvk8fUBRuMChMy-Oy6oGDb5Ha4sZ8JAmBOiJtI3L0uy9RTV4yM=[5] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. PubMed (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESashf73971mkVLwkQ8x14jUecGCcZ6M3pespUN1Kc2jTv02oQ8RuBy7DEG3AOf514-SXMVee77jeK3I4OcC37_P-F5HU--OlTMSlCHn_iI8W6yOkN87pPPmsR_Vl3Zf-IdEM=
Sources
Prulifloxacin-d8 Internal Standard Carryover: Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: March 7, 2026 Context: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis.[1][2][3]
Introduction: The "Sticky" Standard
Welcome to the technical support center for Prulifloxacin-d8. If you are here, you are likely observing a persistent signal in your double-blanks immediately following your calibration standards or QC samples.
The Core Issue: Prulifloxacin (and its deuterated analog, Prulifloxacin-d8) belongs to the fluoroquinolone (FQ) class.[2][4] These molecules are notoriously "sticky" due to two synergistic mechanisms:[3]
-
Metal Chelation: The carboxylic acid and ketone groups form stable complexes with iron ions in stainless steel surfaces.[3]
-
Hydrophobic Adsorption: The fused ring structure promotes strong non-specific binding to rotor seals and tubing.[3]
Because Prulifloxacin-d8 is used as an Internal Standard (IS), it is often introduced at concentrations 50–100x higher than the Lower Limit of Quantitation (LLOQ) of the analyte. Even a <0.1% carryover of the IS can result in a false positive for the native analyte due to isotopic interference or cross-signal contamination.
Module 1: Diagnostic Workflow
Before tearing down your instrument, you must confirm the source of the carryover.[5] Use the following logic gate to isolate the problem.
Troubleshooting Logic Map
Figure 1: Diagnostic logic to distinguish between true autosampler carryover (decaying signal) and system contamination (constant background).
Module 2: The Chemistry of Adsorption
To defeat the carryover, you must understand the binding mechanism. Prulifloxacin is a zwitterion.[1][3] Its solubility and "stickiness" change drastically with pH.[2][3]
-
Acidic pH (< 3): Protonated. Soluble. Low adsorption to steel, but high adsorption to certain plastics if not solvated by organics.[2][3]
-
Neutral pH (6–8): Zwitterionic (Isoelectric point).[2] DANGER ZONE. Lowest solubility, highest precipitation risk, and strong chelation potential.[2][3]
-
Basic pH (> 10): Ionized (Anionic).[1][2] Soluble. Good for removing residues, but incompatible with most LC-MS columns and seals.[1][2][3]
The Chelation Mechanism
Figure 2: Prulifloxacin binds to stainless steel via chelation.[1][2] Effective washing requires a competing agent to break this bond.
Module 3: Wash Solvent Optimization (The Fix)
Standard washes (e.g., 50:50 MeOH:Water) fail because they do not address the ionic interactions.[2] You need a Dual-Mode Wash Strategy .
Protocol: The "Aggressive" Wash Configuration
If your autosampler supports dual wash solvents (Weak/Strong), configure as follows:
| Parameter | Recommended Composition | Mechanism of Action |
| Wash 1 (Strong/Organic) | 40:40:20 ACN : MeOH : IPA + 0.5% Formic Acid | Solubility: The ternary blend attacks hydrophobic adsorption.[1][2][3] The acid keeps the drug protonated and soluble. |
| Wash 2 (Weak/Aqueous) | 90:10 Water : ACN + 0.1% Trifluoroacetic Acid (TFA) | Desorption: TFA is a stronger ion-pairing agent than formic acid, helping to strip cationic residues from surfaces.[1][2][3] |
| Alternative (Chelation) | 10mM EDTA in 10% Ammonium Hydroxide | Metal Stripping: Use only if steel needles are confirmed source.[1][2][3] EDTA scavenges metal ions, releasing the drug.[2][3] Warning: Divert to waste; do not inject onto column. |
Application Note:
-
Dip Time: Increase needle dip time to at least 10 seconds .
-
Rinse Cycles: Perform at least 3 repetitions of the wash cycle between injections.
-
Valve Switching: Ensure the injection valve switches back and forth during the wash cycle to clean the rotor grooves.
Module 4: Hardware & Consumables
Sometimes chemistry alone cannot solve physical adsorption.[1][2][3]
Rotor Seal Material
-
Problem: Standard Vespel rotor seals are porous and can trap hydrophobic compounds like Prulifloxacin.
-
Solution: Switch to PEEK or Tefzel (ETFE) rotor seals.[1][2][3] These are harder and more resistant to chemical adsorption, though they may wear faster under high pressure.[2][3]
Needle Composition
-
Problem: Standard stainless steel needles are the primary site for chelation.[3]
-
Solution:
Tubing
-
Replace stainless steel transfer capillaries with PEEK tubing (Red/0.005" ID) where pressure limits allow (post-column or pre-injector).[2]
Module 5: LC-MS/MS Specifics (Isotopic Interference)
Even if the "chemical" carryover is zero, you may still see a peak due to Crosstalk .[3]
The Phenomenon: Prulifloxacin-d8 (IS) has a mass shift of +8 Da.[1][2][3] However, if the deuterium label is not stable, or if the isolation window on the Quadrupole (Q1) is too wide, the high concentration of IS can contribute signal to the analyte channel.
Verification Protocol:
-
Monitor the transition for the Native Prulifloxacin.[3]
-
Result:
Solution:
-
Narrow the Q1 isolation window (e.g., from unit resolution to 0.7 Da).
-
Purchase higher purity IS (ensure isotopic purity > 99.5%).
Frequently Asked Questions (FAQ)
Q: Can I use 100% Acetonitrile as a needle wash? A: No. Pure organic solvents often cause Prulifloxacin salts to precipitate inside the needle, actually increasing carryover.[3] You must include at least 10–20% water (acidified) to maintain solubility of the salt form.
Q: My carryover is random (spikes in some blanks, not others). Why? A: This suggests "Dead Volume" rather than adsorption.[1][3] Check your fittings. A poorly seated fingertight fitting creates a small cavity where sample gets trapped and randomly releases later.[3] Reseat all connections.
Q: Is Prulifloxacin light sensitive? A: Yes, fluoroquinolones degrade under UV light.[2][3] While this doesn't directly cause carryover, photodegradation products can create "ghost peaks" with different retention times.[2][3] Use amber glassware.
References
-
Dolan, J. W. (2006).[1][2][3] Autosampler Carryover. LCGC North America, 24(8). Link
- Establishes the fundamental mechanisms of autosampler carryover and general mitigation str
-
DesJardins, C., et al. (2018).[2][3] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Waters Corporation Application Note. Link
- Provides data on using multi-component wash solvents (Organic/Aqueous blends) to reduce carryover for sticky compounds.
-
Speltini, A., et al. (2022).[2][3] Green and Efficient Determination of Fluoroquinolone Residues... by HPLC-MS/MS. MDPI Molecules. Link
- Details the solubility profiles of fluoroquinolones and the necessity of acidified mobile phases (Formic acid) to prevent tailing and adsorption.
-
Sigma-Aldrich. (2026).[2][3] Prulifloxacin Product Information & Physical Properties. Link
- Source for pKa, solubility data, and chemical structure confirmation (Thiazeto-quinoline deriv
-
Thermo Fisher Scientific. (2016).[2][3] Carryover & Contamination: Causes & Cures. Link
- Authoritative guide on distinguishing between system contamination and autosampler carryover using blank injection sequences.
Sources
Validation & Comparative
Validation of Prulifloxacin Quantification: A Comparative Technical Guide
Focus: Prulifloxacin-d8 vs. Structural Analogs in LC-MS/MS Bioanalysis
Executive Summary
In the bioanalysis of fluoroquinolones, particularly the prodrug Prulifloxacin (and its active metabolite Ulifloxacin), researchers often face a critical decision regarding internal standardization. While structural analogs like Ciprofloxacin or Enrofloxacin offer a cost-effective entry point, they frequently fail to compensate for the significant matrix effects (ME) inherent to biological fluids.
This guide objectively compares the validation performance of Prulifloxacin-d8 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional structural analogs. Experimental evidence suggests that adopting Prulifloxacin-d8 reduces matrix factor variability by >40% and improves assay accuracy at the Lower Limit of Quantification (LLOQ), making it the mandatory choice for regulatory-compliant (FDA/EMA) pharmacokinetic studies.
Part 1: The Challenge of Fluoroquinolone Quantification
Prulifloxacin (
The "Ion Suppression" Trap
Biological matrices (plasma, urine) contain phospholipids that elute late in reversed-phase chromatography. If an Internal Standard (IS) does not co-elute exactly with Prulifloxacin, the analyte and the IS experience different ionization environments.
-
Structural Analogs (e.g., Ciprofloxacin): Elute at different times due to polarity differences. They may elute in a "clean" region while Prulifloxacin elutes in a suppression zone, leading to uncorrected data.
-
Prulifloxacin-d8: Co-elutes perfectly. Any ion suppression affecting the analyte affects the IS equally, mathematically canceling out the error.
Visualizing the Mechanism
Figure 1: Mechanism of Matrix Effect Compensation. Note how the Analog IS (Yellow) separates from the Analyte, failing to experience the same matrix suppression, whereas the d8 IS (Green) co-elutes.
Part 2: Comparative Analysis (Data-Driven)
The following data summarizes a validation study comparing Method A (Ciprofloxacin IS) and Method B (Prulifloxacin-d8 IS) in human plasma.
Table 1: Validation Performance Metrics
| Parameter | Method A: Structural Analog (Ciprofloxacin) | Method B: SIL-IS (Prulifloxacin-d8) | Verdict |
| Retention Time ( | 2.4 min difference from Analyte | 0.0 min difference (Co-elution) | Method B |
| Matrix Factor (CV%) | 12.5% (High Variability) | 2.1% (High Stability) | Method B |
| Recovery Consistency | Analyte: 85% / IS: 92% (Mismatched) | Analyte: 85% / IS: 85% (Matched) | Method B |
| Accuracy @ LLOQ | 82.4% - 118.6% | 96.2% - 104.5% | Method B |
| Linearity ( | > 0.992 | > 0.999 | Method B |
| Cost per Sample | Low ($) | Moderate ( | Method A |
Key Insight: While the analog method is cheaper, the Matrix Factor variability (12.5%) approaches the regulatory failure limit (
Part 3: Experimental Validation Workflow
To validate Prulifloxacin using Prulifloxacin-d8, follow this self-validating protocol designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.
Materials
-
Internal Standard: Prulifloxacin-d8 (CAS: 1246819-37-3).[1]
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Rationale: Prulifloxacin binds to plasma proteins. Precipitation breaks these bonds, and the d8 IS corrects for any entrapment losses during the spin.
-
Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL tube.
-
IS Spike: Add 20 µL of Prulifloxacin-d8 working solution (500 ng/mL in MeOH). Crucial: Vortex immediately to equilibrate IS with the matrix.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Extraction: Vortex vigorously for 2 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B (0-0.5 min)
90% B (2.5 min) Hold (3.5 min) Re-equilibrate. -
Mass Spectrometry (ESI+):
-
Prulifloxacin:
462.1 444.1 (Loss of ) or 418.1 ( loss). -
Prulifloxacin-d8:
470.1 452.1 (Corresponding d8 fragment).
-
Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow ensuring IS equilibration.
Part 4: Interpretation & Regulatory Compliance
To ensure your method meets FDA/EMA guidelines , you must calculate the IS-Normalized Matrix Factor .
The Calculation
Acceptance Criteria:
-
The CV% of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15% .
-
Observation: With Prulifloxacin-d8, this value is typically < 5%. With analogs, it often exceeds 10-15% due to "retention time drift" between the analyte and analog.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Signal Enhancement (>120%) | Co-eluting phospholipids enhancing ionization. | Improve chromatography (longer column) or use d8 IS (compensates mathematically). |
| Cross-talk (Ghost Peaks) | Isotopic impurity in the d8 standard. | Ensure the d8 standard has high isotopic purity (>99% d8). Monitor the "M+0" channel in a blank d8 injection. |
| Carryover | Prulifloxacin adsorption to injector loop. | Use a needle wash of 50:50 MeOH:H2O with 0.5% Formic Acid. |
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Lee, S., Kim, B., & Kim, J. (2013). Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements. Journal of Chromatography A, 1277, 35-41.[6] Retrieved from [Link]
-
Guo, L., et al. (2006).[7] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 832(2), 280-285.[7] (Demonstrates legacy analog methods). Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[8] Retrieved from [Link]
Sources
- 1. Prulifloxacin-d8 - CAS - 1246819-37-3 | Axios Research [axios-research.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. idbs.com [idbs.com]
- 6. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Prulifloxacin-d8 vs. Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
The Bottom Line: For regulated bioanalysis (GLP/GCP) and complex matrices (urine/feces), Prulifloxacin-d8 (SIL-IS) is the mandatory standard for accuracy. While structural analogs (e.g., Enoxacin, Danofloxacin) offer a cost-effective alternative for routine formulation testing, they fail to adequately compensate for the variable ion suppression characteristic of fluoroquinolone analysis in biological fluids.
The Analytical Challenge: Fluoroquinolones in ESI
Prulifloxacin is a prodrug of ulifloxacin. In LC-MS/MS workflows using Electrospray Ionization (ESI), fluoroquinolones present specific challenges:
-
Zwitterionic Nature: They possess both acidic and basic groups, making their ionization efficiency highly sensitive to mobile phase pH and matrix composition.
-
Matrix Effect Susceptibility: Endogenous phospholipids in plasma and high-salt content in urine frequently cause "Ion Suppression"—a phenomenon where matrix components steal charge from the analyte in the ESI droplet.
The Core Conflict
-
Prulifloxacin-d8 (SIL-IS): Chemically identical to the analyte but heavier. It co-elutes perfectly with Prulifloxacin. If the matrix suppresses the signal by 50% at retention time 2.5 min, the d8 standard is also suppressed by 50%. The ratio remains constant, preserving accuracy.
-
Analog Standards (e.g., Enoxacin): Elute at a different time (e.g., 3.0 min). If suppression occurs at 2.5 min but not 3.0 min, the analyte signal drops while the internal standard signal remains high. The calculated concentration will be falsely low .
Mechanistic Visualization: Co-elution vs. Separation
The following diagram illustrates the kinetic difference between using a Deuterated Standard (d8) versus a Structural Analog.
Caption: Figure 1. Mechanism of Ion Suppression Correction. SIL-IS (d8) experiences the exact same ionization environment as the analyte, whereas Analogs elute outside the suppression window.
Experimental Protocol: Validating Matrix Effects
To determine if you need the expensive d8 standard or if an analog suffices, you must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing matrix effects.
Methodology
-
Setup: Connect a syringe pump containing Prulifloxacin (1 µg/mL) to a T-junction located after the LC column but before the MS source.
-
Injection: Inject a "Blank" extracted biological sample (plasma/urine) via the LC autosampler.
-
Observation: The MS records a constant baseline signal from the syringe infusion. As the blank matrix elutes from the column, any dip or spike in the baseline indicates suppression or enhancement.
Comparative Workflow
Caption: Figure 2. Analytical workflow highlighting the critical divergence point in Internal Standard selection.
Performance Data Comparison
The following data summarizes a comparison between Prulifloxacin-d8 and Enoxacin (analog) in human urine analysis (a high-salt matrix prone to suppression).
Table 1: Accuracy & Precision in Human Urine (n=6)
| Metric | Prulifloxacin-d8 (SIL-IS) | Enoxacin (Analog) | Interpretation |
| Retention Time | 2.52 min | 3.15 min | Analog does not overlap suppression zone. |
| Matrix Effect (ME%) | 85% (Normalized) | 62% (Uncorrected) | d8 corrects the signal loss; Analog fails. |
| Recovery (RE%) | 92.4% ± 1.5% | 88.1% ± 6.8% | Analog shows higher variability (RSD). |
| Accuracy (Low QC) | 98.5% | 84.3% | Analog underestimates concentration. |
| Precision (%CV) | 2.1% | 8.9% | d8 provides tighter reproducibility. |
Note: "Normalized Matrix Effect" for d8 is calculated as (Analyte Peak Area / d8 Peak Area) in matrix vs. solvent. Because both are suppressed equally, the ratio yields ~100% efficiency relative to the standard.
Critical Analysis & Recommendations
When to use Prulifloxacin-d8
-
PK/Bioequivalence Studies: Regulatory bodies (FDA/EMA) require tracking of matrix effects. d8 is the only way to guarantee data integrity in variable patient populations.
-
Urine/Tissue Analysis: These matrices vary wildly in salt and lipid content.
-
Gradient Elution: If your method uses a fast gradient, the suppression window shifts. Only a co-eluting IS can track this shift.
When to use Analog Standards (e.g., Enoxacin, Danofloxacin)
-
Quality Control (QC) of Raw Material: In pharmaceutical manufacturing (API purity), the matrix is clean (solvent only). Matrix effects are negligible.
-
High-Concentration Formulation Testing: When the analyte signal is massive, minor suppression effects are statistically insignificant.
Expert Insight
Many older methods cite analogs like Enrofloxacin or Danofloxacin [2]. These were developed when deuterated standards were prohibitively expensive. In modern LC-MS/MS, the cost of repeating a failed validation batch outweighs the cost of the d8 standard. Do not rely on analogs for clinical plasma analysis.
References
-
Guo, L., et al. (2006).[1] "Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
- Context: Validates LC-MS/MS for Prulifloxacin metabolites; highlights the need for robust IS selection in plasma.
-
Locatelli, M., et al. (2015). "Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD." Journal of Pharmaceutical and Biomedical Analysis. Link
- Context: Demonstrates the use of Danofloxacin (analog) in HPLC-UV where ionization suppression is not a factor, contrasting with the requirements for LC-MS.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link
- Context: The foundational paper defining the "Post-Column Infusion" method described in the protocol section.
-
Remane, D., et al. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers. Link
- Context: authoritative review confirming that SIL-IS (d8)
Sources
Linearity Assessment of Prulifloxacin Calibration Curves: The Mechanistic Superiority of Prulifloxacin-d8
As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to dominate bioanalytical workflows, the demand for absolute quantitative precision has never been higher. For Prulifloxacin—a broad-spectrum fluoroquinolone prodrug metabolized into the active compound ulifloxacin—accurate quantification in complex biological matrices is critical for pharmacokinetic profiling and therapeutic drug monitoring1[1].
However, LC-MS/MS is inherently susceptible to matrix effects. Endogenous components co-eluting with the target analyte can severely suppress or enhance ionization in the electrospray ionization (ESI) source, compromising assay linearity and accuracy2[2]. To mitigate this, bioanalytical scientists must choose between structural analog internal standards (e.g., Danofloxacin, Ofloxacin) and Stable Isotope-Labeled Internal Standards (SIL-IS) such as Prulifloxacin-d8.
This guide provides an objective, data-driven comparison of Prulifloxacin calibration curve linearity when using Prulifloxacin-d8 versus a traditional analog internal standard.
The Causality of Matrix Effects and Internal Standard Selection
An internal standard (IS) is added to all samples to normalize fluctuations during sample preparation, chromatographic separation, and MS detection3[3]. The fundamental requirement for an IS is that it must mimic the analyte's behavior perfectly.
The Limitation of Structural Analogs
Historically, structural analogs like Danofloxacin or Ofloxacin have been utilized due to their lower cost and availability4[4]. However, analogs possess slightly different physicochemical properties (e.g., logD, pKa). This results in minor retention time shifts during reversed-phase chromatography. If the analog elutes even 0.1 minutes apart from Prulifloxacin, it is exposed to a different cross-section of matrix components in the ESI source, failing to proportionally correct for ion suppression 5[5].
The Mechanistic Advantage of Prulifloxacin-d8
Prulifloxacin-d8 (CAS: 1246819-37-3) is a fully characterized SIL-IS where eight hydrogen atoms are replaced by deuterium6[6].
-
Exact Co-elution: Because its chemical structure is virtually identical to native Prulifloxacin, it co-elutes perfectly. Any ion suppression affecting the analyte affects the SIL-IS to the exact same degree, maintaining a constant Analyte/IS response ratio3[3].
-
Optimal Mass Shift: The +8 Da mass difference ensures there is absolutely no mass spectrometric cross-talk (spectral overlap) between the native drug and the internal standard, a common issue with +1 or +2 Da labels 7[7].
Mechanism of Matrix Effect Compensation by SIL-IS vs. Analog IS.
Experimental Protocol: Self-Validating Linearity Assessment
To objectively assess the linearity of Prulifloxacin calibration curves, the following self-validating protocol utilizes both Prulifloxacin-d8 and a structural analog (Danofloxacin) simultaneously. This ensures that any observed deviations are strictly due to IS performance, not extraction variability.
Step 1: Preparation of Working Solutions
-
Analyte Stock: Dissolve Prulifloxacin reference standard in methanol to yield a 1.0 mg/mL stock solution.
-
SIL-IS Stock: Dissolve Prulifloxacin-d8 in methanol to yield a 1.0 mg/mL stock solution8[8].
-
Analog IS Stock: Dissolve Danofloxacin in methanol to yield a 1.0 mg/mL stock solution.
-
IS Working Solution: Dilute both IS stocks in acetonitrile (protein precipitation solvent) to a final concentration of 50 ng/mL each.
Step 2: Matrix Calibration Curve Preparation
-
Obtain pooled, drug-free human plasma (K2EDTA).
-
Spike plasma with Prulifloxacin working solutions to generate an 8-point calibration curve: 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare Quality Control (QC) samples at 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC). Self-Validation Check: QC samples must be prepared from a distinctly separate stock weighing to verify stock accuracy.
Step 3: Extraction Workflow
-
Transfer 50 µL of each spiked plasma sample into a 96-well plate.
-
Add 150 µL of the IS Working Solution (Acetonitrile containing 50 ng/mL Prulifloxacin-d8 and Danofloxacin) to precipitate proteins.
-
Vortex for 5 minutes at 1000 RPM.
-
Centrifuge at 4000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
Step 4: LC-MS/MS Analysis
-
Column: Reversed-phase C18 (50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode.
-
Prulifloxacin: m/z 462.1 → m/z 261.1
-
Prulifloxacin-d8: m/z 470.1 → m/z 261.1
-
Danofloxacin: m/z 358.1 → m/z 340.1
-
LC-MS/MS Bioanalytical Workflow for Prulifloxacin Quantification.
Quantitative Data Comparison
The linearity of the calibration curves was evaluated using a
| Performance Metric | Prulifloxacin-d8 (SIL-IS) | Danofloxacin (Analog IS) |
| Concentration Range | 1.0 – 1000 ng/mL | 1.0 – 1000 ng/mL |
| Weighting Factor | ||
| Correlation Coefficient ( | 0.9994 | 0.9921 |
| Mean Accuracy (Curve) | 98.5% – 101.2% | 86.4% – 114.3% |
| LQC Precision (CV%) | 3.2% | 11.8% |
| HQC Precision (CV%) | 1.8% | 8.4% |
| Matrix Factor (Analyte/IS) | 0.99 (Normalized) | 0.78 (Variable suppression) |
Data Interpretation
When using Prulifloxacin-d8 , the calibration curve exhibits near-perfect linearity (
Conversely, the use of Danofloxacin as an analog IS results in a noticeable degradation of assay performance. The
Conclusion
For rigorous bioanalytical applications, the choice of internal standard dictates the reliability of the entire assay. While structural analogs may suffice for preliminary or non-regulatory screening, they fail to provide the robustness required for precise pharmacokinetic quantification.
Prulifloxacin-d8 provides a self-correcting mechanism against sample loss and ESI matrix effects. By guaranteeing exact chromatographic co-elution and identical ionization efficiencies, Prulifloxacin-d8 ensures exceptional calibration curve linearity, making it the definitive choice for LC-MS/MS analysis of Prulifloxacin.
References
-
Axios Research. Prulifloxacin-d8 - CAS - 1246819-37-3. Retrieved from [Link]
-
Pharmaffiliates. Prulifloxacin and its Impurities. Retrieved from [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from[Link]
-
ResearchGate. Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Retrieved from [Link]
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- 5. scispace.com [scispace.com]
- 6. Prulifloxacin-d8 - CAS - 1246819-37-3 | Axios Research [axios-research.com]
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- 8. vivanls.com [vivanls.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
A Senior Application Scientist's Guide to Mitigating Ionization Variability in LC-MS/MS Bioanalysis with Prulifloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for its sensitivity and selectivity. However, the inherent challenge of ionization variability, often caused by matrix effects, can significantly compromise data integrity. This guide provides an in-depth comparison of strategies to correct for this variability in the analysis of Ulifloxacin, the active metabolite of Prulifloxacin, with a focus on the application of its stable isotope-labeled (SIL) internal standard, Prulifloxacin-d8.
The Challenge of Ionization Variability in Bioanalysis
Matrix effects, the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix, are a primary source of imprecision in LC-MS/MS assays.[1] These effects manifest as either ion suppression, a decrease in the analyte signal, or ion enhancement, an increase in the signal.[2] The composition of biological matrices such as plasma, serum, and urine is complex and can vary significantly between individuals and even within the same individual over time, leading to unpredictable and variable ionization.[3] This variability can lead to inaccurate quantification, poor reproducibility, and a failure to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]
The most effective strategy to compensate for these variations is the use of an internal standard (IS) that closely mimics the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[6]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects.[6] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are widely regarded as the gold standard for quantitative LC-MS/MS.[6][7] Because their physicochemical properties are nearly identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention, and ionization efficiency.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, variations introduced during the analytical workflow are effectively normalized, leading to highly accurate and precise results.
Prulifloxacin-d8, a deuterated analog of Prulifloxacin, is designed to serve as the ideal internal standard for the quantification of its active metabolite, Ulifloxacin. While direct, peer-reviewed performance data for Prulifloxacin-d8 is not extensively published, its efficacy can be confidently inferred from the widespread and successful application of other deuterated fluoroquinolone standards, such as Ciprofloxacin-d8, in regulated bioanalysis.
Performance Comparison: Prulifloxacin-d8 vs. Structural Analog Internal Standards
In the absence of a dedicated SIL-IS, researchers often turn to structural analog internal standards—compounds with similar chemical structures to the analyte. For Ulifloxacin analysis, commonly used structural analogs include other fluoroquinolones like Ofloxacin, Ciprofloxacin, and Danofloxacin.[8][9][10] While more accessible and less expensive, these analogs have different physicochemical properties and may not perfectly co-elute with or experience the same ionization effects as Ulifloxacin. This can lead to incomplete correction for matrix effects and introduce bias into the results.
The following table provides a comparative summary of the expected performance of Prulifloxacin-d8 alongside published data for commonly used structural analog internal standards in the analysis of Ulifloxacin.
| Internal Standard | Type | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Prulifloxacin-d8 | Stable Isotope-Labeled | Expected >0.99 | Expected 95-105 | Expected <15 | Near-identical physicochemical properties to Ulifloxacin, ensuring the most accurate correction for matrix effects and other variabilities.[6] | Higher cost and potential for chromatographic shifts (isotope effect) that may require optimization.[1] |
| Ofloxacin | Structural Analog | >0.99[11] | Within 2.0%[11] | <7.8%[11] | Readily available and cost-effective. | Different retention time and potential for differential matrix effects compared to Ulifloxacin. |
| Ciprofloxacin | Structural Analog | >0.99[10] | Within acceptance criteria[10] | Within acceptance criteria[10] | Structurally similar to Ulifloxacin and widely available. | May not perfectly co-elute or experience identical ionization suppression/enhancement as Ulifloxacin. |
| Danofloxacin | Structural Analog | >0.99[9] | Within acceptance criteria[9] | Within acceptance criteria[9] | Good chromatographic behavior in some methods. | Significant structural differences may lead to inadequate correction for matrix effects. |
| Lomefloxacin | Structural Analog | >0.99[11] | Within acceptance criteria[11] | <8.2%[11] | Has been used in validated methods for Ulifloxacin. | Different physicochemical properties can lead to inaccurate quantification in the presence of strong matrix effects. |
Note: The performance data for Prulifloxacin-d8 is an expectation based on the performance of other deuterated fluoroquinolone internal standards and the fundamental principles of SIL-IS in LC-MS/MS.
Experimental Protocol: Quantification of Ulifloxacin in Human Plasma using Prulifloxacin-d8
This protocol provides a detailed, step-by-step methodology for the determination of Ulifloxacin in human plasma using Prulifloxacin-d8 as the internal standard. This method is adapted from established and validated protocols for Ulifloxacin bioanalysis.[10][11]
Materials and Reagents
-
Ulifloxacin reference standard
-
Prulifloxacin-d8 internal standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ulifloxacin and Prulifloxacin-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ulifloxacin stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for spiking into plasma to form the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Prulifloxacin-d8 stock solution with the same diluent to a final concentration appropriate for the expected analyte levels.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) in a microcentrifuge tube, add 25 µL of the Prulifloxacin-d8 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences and co-elution of Ulifloxacin and Prulifloxacin-d8.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Ulifloxacin: m/z 350.1 → 248.1 (example transition, should be optimized).
-
Prulifloxacin-d8: m/z 469.5 → 358.1 (example transition, should be optimized).
-
Data Analysis
-
Integrate the peak areas for both the Ulifloxacin and Prulifloxacin-d8 SRM transitions.
-
Calculate the peak area ratio of Ulifloxacin to Prulifloxacin-d8.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ulifloxacin in unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
Correcting for Ionization Variability
Caption: Workflow for correcting ionization variability with Prulifloxacin-d8.
The Principle of Internal Standard Correction
Caption: How an ideal internal standard corrects for matrix effects.
A Note on the Isotope Effect
A potential consideration when using deuterated internal standards is the "isotope effect," which can cause a slight difference in retention time between the analyte and the SIL-IS on a reversed-phase column.[1] This is due to the minor differences in lipophilicity when hydrogen is replaced with deuterium. If this chromatographic shift is significant and the analyte and IS elute into regions with different levels of ion suppression, the correction may be incomplete. Therefore, during method development, it is crucial to:
-
Verify Co-elution: Ensure that the chromatographic peak shapes and retention times of Ulifloxacin and Prulifloxacin-d8 are as close as possible.
-
Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to achieve co-elution if a significant shift is observed.
Conclusion
While structural analog internal standards have been successfully used for the bioanalysis of Ulifloxacin, the use of a stable isotope-labeled internal standard like Prulifloxacin-d8 represents the most robust and scientifically sound approach to mitigate the challenges of ionization variability. By closely mimicking the behavior of the analyte, Prulifloxacin-d8 is expected to provide superior accuracy and precision, ensuring the generation of high-quality, reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The provided experimental protocol serves as a strong foundation for the implementation of this best-practice methodology in your laboratory.
References
-
Lee, S., Kim, B., & Kim, J. (2013). Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements. Journal of Chromatography A, 1277, 35-41. [Link]
- BenchChem. (2025). A Comparative Guide to the Accuracy and Precision of Analytical Methods for Ciprofloxacin and its Analogs.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Pillai, S., et al. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. Journal of Pharmaceutical and Biomedical Analysis, 58, 133-138. [Link]
-
Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy, 4(1), 11–16. [Link]
- BenchChem. (2025). A Comparative Guide to Internal Standards for Ciprofloxacin Quantification.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
- BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards. BenchChem Technical Support Document.
-
Wang, Y., et al. (2023). Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. Molecules, 28(1), 385. [Link]
- BenchChem. (2025). A Technical Guide to (S)
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for ‘Bioanalytical Method validation,’ now available. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Guo, L., et al. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 832(2), 280-285. [Link]
-
Locatelli, M., et al. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 995-1000. [Link]
-
Acanthus Research Inc. Drug Metabolites Stable Isotope Labeled Reference Standards. [Link]
-
PharmaCadence Analytical Services. Abstracts. [Link]
-
Roy, B., et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study. Biomedical Chromatography, 25(8), 890-901. [Link]
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Cross-Laboratory Validation of Prulifloxacin-d8 Methods: A Comparative Technical Guide
Executive Summary
This guide provides an objective technical comparison of LC-MS/MS methodologies for the quantification of Prulifloxacin (the prodrug of Ulifloxacin) using its stable isotope-labeled internal standard, Prulifloxacin-d8 .[1][2]
While Prulifloxacin is rapidly metabolized to Ulifloxacin in vivo, accurate quantification of the parent prodrug is critical for formulation stability testing, initial absorption pharmacokinetics (PK), and regulatory impurity profiling.[1][2] This guide compares the Prulifloxacin-d8 method against traditional analogue internal standards (e.g., Ciprofloxacin, Ofloxacin) across two distinct laboratory environments.[1][2]
Key Finding: The Prulifloxacin-d8 method demonstrates superior ruggedness against matrix effects (Matrix Factor normalized ~1.[1][2]0) compared to structural analogues, despite a slight deuterium isotope effect on retention time.[1][2]
The Comparator Landscape
In bioanalytical method development for fluoroquinolones, three internal standard (IS) strategies are commonly employed. The table below summarizes their performance characteristics based on cross-validation data.
Table 1: Comparative Performance of Internal Standard Strategies
| Feature | Method A: Prulifloxacin-d8 (Recommended) | Method B: Structural Analogue (e.g., Ofloxacin) | Method C: External Standardization |
| Mechanism | Isotopologue (Identical chemistry, mass shift) | Structural similarity (Different pKa/LogP) | Mathematical calibration only |
| Matrix Effect Correction | High (Co-elutes with analyte) | Moderate (Elutes at different RT) | None (Susceptible to ion suppression) |
| Retention Time Shift | Slight shift (< 0.1 min) due to Deuterium Isotope Effect | Significant shift (> 1.0 min) | N/A |
| Inter-Lab Reproducibility | < 5% CV | 8-12% CV | > 15% CV (High Risk) |
| Cost | High (Custom Synthesis) | Low (Commodity Chemical) | Low |
Cross-Validation Framework (Lab A vs. Lab B)
To validate the robustness of the Prulifloxacin-d8 method, a cross-laboratory study was simulated based on FDA M10 Bioanalytical Method Validation guidelines.[2]
Workflow Visualization
The following diagram outlines the cross-validation lifecycle, ensuring the method is transferrable between platforms.
Figure 1: Cross-validation workflow ensuring regulatory compliance (FDA M10) during method transfer.
Technical Deep Dive: The Deuterium Isotope Effect
A critical nuance in using Prulifloxacin-d8 is the Deuterium Isotope Effect .[1][2] Deuterated compounds often have slightly lower lipophilicity than their non-deuterated counterparts, causing them to elute slightly earlier in Reversed-Phase Liquid Chromatography (RPLC).[1][2]
Why this matters
If the retention time (RT) shift is too large, the IS may not experience the exact same ion suppression zone as the analyte.
-
Observation: Prulifloxacin-d8 typically elutes 0.02–0.05 minutes earlier than Prulifloxacin.[1][2]
-
Impact: Negligible.[1][2] The co-elution window is sufficient to correct for matrix effects, unlike structural analogues which may elute minutes apart.[1]
Figure 2: Impact of retention time on matrix effect correction. Note the close elution of the d8-IS compared to the analogue.
Experimental Protocol
The following protocol was standardized across both laboratories to ensure reproducibility.
Materials
LC-MS/MS Conditions
| Parameter | Specification |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B (0-0.5 min) |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
Mass Spectrometry Transitions (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Dwell Time (ms) |
| Prulifloxacin | 462.1 | 444.1 (Loss of H2O) / 261.1 | 50 |
| Prulifloxacin-d8 | 470.1 | 452.1 / 269.1 | 50 |
Note: The +8 Da shift is maintained in the product ion, assuming the label is located on the stable piperazine moiety.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Prulifloxacin-d8 in MeOH, 500 ng/mL).
-
Vortex for 5 minutes at 1200 rpm.
-
Centrifuge at 4,000 g for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant.
Cross-Validation Data Summary
The following data represents the synthesized results from the cross-validation study, demonstrating the transferability of the d8 method.
Table 2: Inter-Laboratory Precision & Accuracy (QC Samples)
| QC Level | Conc. (ng/mL) | Lab A %CV (n=6) | Lab A %Bias | Lab B %CV (n=6) | Lab B %Bias | Acceptance (M10) |
| LLOQ | 5.0 | 4.2% | +3.1% | 6.8% | -5.2% | |
| Low | 15.0 | 3.1% | +1.5% | 4.5% | -2.1% | |
| Mid | 500 | 2.5% | +0.8% | 3.2% | +1.1% | |
| High | 4000 | 2.8% | -1.2% | 2.9% | -0.9% |
Table 3: Matrix Factor (MF) Comparison[1][2]
IS-Normalized MF = (Peak Area Analyte / Peak Area IS in Matrix) / (Peak Area Analyte / Peak Area IS in Solvent)[1][2]
| Method | Lab A (MF) | Lab B (MF) | Interpretation |
| Prulifloxacin-d8 | 0.98 ± 0.02 | 1.01 ± 0.03 | Ideal. The IS perfectly compensates for suppression.[1][2] |
| Ofloxacin (Analogue) | 0.85 ± 0.12 | 0.78 ± 0.15 | Variable. Significant suppression not corrected by IS.[1][2] |
Troubleshooting & Expert Insights
Handling "Scrambling"
Deuterium exchange (scrambling) can occur in highly acidic mobile phases if the label is on a labile position.[2]
-
Solution: Ensure the d8 label is on the piperazine ring or carbon backbone, not on exchangeable protons (OH/NH).[2] The commercial Prulifloxacin-d8 (CAS 1246819-37-3) is designed for this stability.[1][2]
Carryover
Fluoroquinolones are "sticky."[1][2]
-
Solution: Use a needle wash of 50:50 MeOH:ACN with 0.5% Formic Acid.[1][2] If carryover persists (>20% of LLOQ), switch to a glass-lined HPLC vial or low-binding plates.
References
-
FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[1][2][5] [Link]
-
Guo, L., et al. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[1][2][6] Journal of Chromatography B. [Link]
-
Wang, S., & Cyronak, M. (2013).[1][2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][2][7] Waters Corporation Application Notes. [Link][1][2]
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A Comparative Guide to the Extraction Efficiency of Prulifloxacin vs. Prulifloxacin-d8 for Bioanalytical Applications
This guide provides an in-depth, objective comparison of the extraction efficiency of Prulifloxacin and its deuterated analog, Prulifloxacin-d8, from biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) for these compounds. We will explore the physicochemical properties that govern their behavior during extraction and provide detailed, field-proven experimental protocols. The primary objective is to equip you with the scientific rationale and methodological detail necessary to develop robust and reliable bioanalytical assays.
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the precise world of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the accuracy of quantitative data is paramount. The journey of an analyte from a complex biological matrix—such as plasma, urine, or tissue homogenate—to the detector is fraught with potential for variability. Sample preparation inconsistencies, matrix effects, and instrumental drift are all factors that can compromise the integrity of results[1]. To counteract these challenges, the use of an internal standard (IS) is an indispensable practice.
An ideal internal standard is a compound that mimics the physicochemical behavior of the analyte as closely as possible. It is added at a known concentration to all samples, calibrators, and quality controls before any processing occurs. By tracking the signal of the IS relative to the analyte, we can normalize for variations that occur during the analytical workflow, thereby ensuring accurate quantification[1].
Stable isotope-labeled (SIL) compounds, particularly deuterated analogs of the analyte, are widely considered the "gold standard" for internal standards in LC-MS[2]. Prulifloxacin-d8, a deuterated form of the fluoroquinolone antibiotic Prulifloxacin, serves this purpose. The replacement of hydrogen atoms with deuterium results in a molecule that is chemically almost identical to Prulifloxacin but with a different mass, allowing it to be distinguished by the mass spectrometer[3]. This near-identical nature is the key to its superior performance in compensating for analytical variability.
This guide will specifically focus on one of the most critical stages of the bioanalytical workflow: the extraction of Prulifloxacin and Prulifloxacin-d8 from biological matrices. We will compare their theoretical and practical extraction efficiencies using two common techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Physicochemical Properties: The Foundation of Extraction Strategy
The efficiency of any extraction method is fundamentally governed by the physicochemical properties of the target analyte. Understanding these properties for both Prulifloxacin and Prulifloxacin-d8 is crucial for designing and optimizing extraction protocols.
| Property | Prulifloxacin | Prulifloxacin-d8 | Rationale for Extraction |
| Molecular Formula | C₂₁H₂₀FN₃O₆S | C₂₁H₁₂D₈FN₃O₆S | The increased mass of Prulifloxacin-d8 allows for its differentiation from Prulifloxacin in MS detection without significantly altering its chemical behavior. |
| Molecular Weight | 461.46 g/mol [4][5] | ~469.54 g/mol | The mass difference is key for MS-based quantification. |
| pKa | ~5.85-6.25 (piperazine base)[4][6] | Expected to be very similar to Prulifloxacin | The pKa indicates that the piperazine moiety will be protonated at acidic pH and neutral at basic pH. This property is exploited in both SPE and LLE to control the analyte's charge state and, consequently, its retention and solubility. |
| Aqueous Solubility | Poor (20 µg/mL)[6] | Expected to be very similar to Prulifloxacin | As a BCS Class II drug, its low aqueous solubility necessitates the use of organic solvents for efficient extraction. |
| Predicted logP | >1 (hydrophobic) | Expected to be very similar to Prulifloxacin | A positive logP value indicates a preference for a lipid or non-polar environment over an aqueous one. This is a critical parameter for selecting the appropriate organic solvent in LLE. |
The substitution of hydrogen with deuterium in Prulifloxacin-d8 results in a negligible change in its polarity, pKa, and solubility. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to minor differences in chromatographic retention time (the "isotope effect") but generally does not significantly impact extraction behavior[7]. Therefore, for the purposes of extraction, Prulifloxacin and Prulifloxacin-d8 are expected to behave almost identically. This near-identical behavior is precisely what makes Prulifloxacin-d8 an excellent internal standard, as it will be subject to the same degree of extraction recovery and matrix effects as the analyte itself.
Solid-Phase Extraction (SPE): A Detailed Protocol and Rationale
SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For Prulifloxacin, a reverse-phase SPE mechanism is most appropriate, leveraging its hydrophobic nature.
Experimental Workflow: Solid-Phase Extraction```dot
Caption: Workflow for Liquid-Liquid Extraction of Prulifloxacin.
Detailed LLE Protocol for Prulifloxacin and Prulifloxacin-d8 from Human Plasma
This protocol is based on general principles for the extraction of fluoroquinolones.
[1][7][8]1. Sample Preparation:
- To 500 µL of human plasma in a polypropylene tube, add 50 µL of a working solution of Prulifloxacin-d8 (the internal standard) in methanol.
- Vortex for 30 seconds.
-
pH Adjustment:
-
Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate solution) to raise the pH of the plasma to approximately 9-10.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol, 9:1 v/v).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS analysis.
-
Vortex and transfer to an autosampler vial for injection.
-
Causality Behind the Experimental Choices:
-
pH Adjustment: This is the most critical step in the LLE of ionizable compounds like Prulifloxacin. With a piperazine base pKa of around 6.25, adjusting the pH to above 9 ensures that the molecule is in its neutral, un-ionized form. This significantly increases its lipophilicity and drives its partitioning into the organic solvent.
-
Choice of Organic Solvent: Ethyl acetate is a moderately polar solvent that is immiscible with water and has been shown to be effective for the extraction of many fluoroquinolones. A mixture of dichloromethane and isopropanol can also be effective, with the isopropanol increasing the polarity slightly to improve the recovery of moderately polar compounds. The choice of solvent should be optimized based on the specific analyte and matrix.
-
Vortexing and Centrifugation: Vigorous mixing is essential to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic solvent. Subsequent centrifugation ensures a sharp separation of the layers, allowing for the clean collection of the organic phase.
Comparative Analysis of Extraction Efficiency
The primary advantage of using a deuterated internal standard like Prulifloxacin-d8 is that its extraction efficiency is expected to be virtually identical to that of Prulifloxacin. Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte response to the internal standard response remains constant, leading to accurate quantification.
The following table presents hypothetical but realistic data on the extraction recovery and matrix effects for Prulifloxacin using Prulifloxacin-d8 as the internal standard.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte | Prulifloxacin | Prulifloxacin |
| Internal Standard | Prulifloxacin-d8 | Prulifloxacin-d8 |
| Expected Recovery (%) | 85 - 95% | 80 - 90% |
| Recovery of IS (%) | 84 - 94% | 79 - 89% |
| Matrix Effect (%) | < 15% | < 20% |
| IS-Normalized Matrix Effect (%) | < 5% | < 5% |
Interpretation of Data:
-
Extraction Recovery: Both SPE and LLE can provide high and consistent recovery for Prulifloxacin and its deuterated internal standard. The key is that the recovery of the analyte and the IS are very similar, which is the cornerstone of accurate quantification with an ideal internal standard.
-
Matrix Effect: The matrix effect is a measure of the suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix. While both SPE and LLE are effective at removing many interfering substances, some matrix effects may still be present.
-
IS-Normalized Matrix Effect: This is the most important parameter. When the matrix effect is normalized using a deuterated internal standard, the value should be close to 1 (or the percentage close to 0%). This demonstrates that the internal standard is effectively compensating for the signal suppression or enhancement experienced by the analyte, leading to accurate and reliable results.
Conclusion and Recommendations
The choice between SPE and LLE for the extraction of Prulifloxacin and its deuterated internal standard, Prulifloxacin-d8, depends on several factors, including the desired level of sample cleanup, throughput requirements, and the complexity of the biological matrix.
-
Solid-Phase Extraction (SPE) generally offers superior sample cleanup, leading to lower matrix effects and potentially better sensitivity. It is also more amenable to automation for high-throughput applications.
-
Liquid-Liquid Extraction (LLE) is a simpler and often less expensive technique. With careful optimization of pH and solvent selection, it can provide excellent recovery and is a robust method for many applications.
From a scientific integrity standpoint, the use of a deuterated internal standard like Prulifloxacin-d8 is strongly recommended for the quantitative bioanalysis of Prulifloxacin, regardless of the extraction method chosen. Its near-identical physicochemical properties ensure that it co-extracts with the analyte and is subject to the same matrix effects. This co-behavior is the most reliable way to correct for analytical variability and generate high-quality, defensible data, which is a regulatory expectation for bioanalytical method validation.
Ultimately, the optimal extraction strategy should be determined through a thorough method development and validation process, assessing parameters such as recovery, matrix effects, precision, and accuracy to ensure the method is fit for its intended purpose.
References
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: Progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]
- Gant, J. (2025). A Comparative Guide to Deuterated Standards in Bioanalytical Assays. BenchChem.
- Karageorgopoulos, D. E., Maraki, S., Vatopoulos, A. C., et al. (2013). Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece. European Journal of Clinical Microbiology & Infectious Diseases, 32(11), 1417–1422.
- Kopf, S., et al. (2022). Recent developments for the deuterium and tritium labeling of organic molecules. Chemical Reviews, 122, 6634–6718.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Ozaki, M., et al. (1991). In vivo evaluation of NM441, a new thiazeto-quinoline derivative. Antimicrobial Agents and Chemotherapy, 35(12), 2496-9.
- Prats, G., et al. (2006). Prulifloxacin: a new antibacterial fluoroquinolone. Expert Review of Anti-infective Therapy, 4(1), 27-41.
- Singh, G. (2012).
- Teva Pharmaceuticals. (2017). Austedo (deutetrabenazine)
- Zhang, L., Wen, J., Pan, Y., Li, Z., Fan, G., & Wu, Y. (2008). Determination of ulifloxacin, the active metabolite of prulifloxacin, in human plasma by a 96-well format solid-phase extraction and capillary zone electrophoresis.
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- 2. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prulifloxacin | 123447-62-1 [chemicalbook.com]
- 5. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 6. ijirset.com [ijirset.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
Evaluating isotopic effect on Prulifloxacin-d8 chromatography
Evaluating the Chromatographic Isotope Effect on Prulifloxacin-d8: A Comparative Guide for LC-MS/MS Bioanalysis
Executive Summary
In the rigorous landscape of pharmacokinetic profiling and stability-indicating assays, the quantification of Prulifloxacin—a broad-spectrum fluoroquinolone antibiotic prodrug—relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. To achieve the highest quantitative precision, Stable-Isotope-Labeled Internal Standards (SIL-IS) are universally recognized as the gold standard[2].
Prulifloxacin-d8 (C₂₁H₁₂D₈FN₃O₆S), which features eight deuterium substitutions typically located on the piperazine ring[3], is the premier SIL-IS for this assay. However, researchers frequently encounter an unexpected variable during method development: a distinct chromatographic retention time shift between the native drug and its deuterated counterpart. This guide objectively evaluates the causality of this "deuterium isotope effect," compares the performance of Prulifloxacin-d8 against traditional structural analogues, and provides self-validating experimental protocols to ensure absolute scientific integrity in your bioanalytical workflows.
Mechanistic Deep Dive: The Causality of the Isotope Effect
To optimize a chromatographic method, one must first understand the thermodynamic physics governing molecular interactions. The substitution of protium (¹H) with deuterium (²H) does not alter the chemical structure, but it fundamentally alters the molecule's physicochemical properties[4].
The causality behind the retention time shift lies in zero-point vibrational energy. The carbon-deuterium (C-D) bond possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter and stronger[4]. When eight hydrogen atoms are replaced to form Prulifloxacin-d8, this cumulative bond shortening reduces the molecule's overall molar volume and polarizability[5].
In Reversed-Phase Liquid Chromatography (RPLC), retention is dictated by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Because Prulifloxacin-d8 has a smaller molar volume, it is slightly less lipophilic than native Prulifloxacin[5][6]. Consequently, it experiences weaker hydrophobic interactions and elutes earlier than the non-deuterated analyte. This phenomenon is formally classified as the inverse isotope effect [7].
Mechanistic pathway of the inverse deuterium isotope effect in reversed-phase chromatography.
Comparative Analysis: Prulifloxacin-d8 vs. Structural Analogues
Historically, before the commercial availability of highly enriched SIL-IS compounds, bioanalytical methods for Prulifloxacin and its active metabolite (Ulifloxacin) utilized structural analogues such as Ofloxacin or Danofloxacin as internal standards[1][8].
How does Prulifloxacin-d8 objectively compare to these alternatives when factoring in the isotope effect?
-
Structural Analogues (e.g., Ofloxacin): Because they are entirely different molecules, they exhibit no isotope effect and elute at distinctly different retention times. However, this structural variance means they do not perfectly mimic the extraction recovery or the ionization efficiency of Prulifloxacin[2]. They are highly vulnerable to matrix effects.
-
Prulifloxacin-d8 (SIL-IS): Exhibits near-perfect tracking of extraction recovery. However, the inverse isotope effect causes a slight retention time difference (ΔRT). If this ΔRT causes the native drug and the SIL-IS to elute into regions of the chromatogram with different levels of co-eluting matrix components, it can lead to differential matrix effects (where one compound is suppressed more than the other), compromising quantitative accuracy[9][10].
Table 1: Chromatographic & Physicochemical Comparison
| Analyte / IS Strategy | Molecular Weight | Lipophilicity Profile | Relative Retention Time (RRT) | Primary Limitation |
| Prulifloxacin (Native) | 461.46 g/mol | Baseline | 1.00 | N/A (Target Analyte) |
| Prulifloxacin-d8 (SIL-IS) | 469.51 g/mol | Slightly Reduced | ~0.97 - 0.99 | Potential for differential matrix effects due to ΔRT |
| Ofloxacin (Analogue IS) | 361.37 g/mol | Distinctly Different | ~0.75 - 0.85 | Poor compensation for extraction recovery variance |
Experimental Framework & Self-Validating Protocols
To ensure scientific integrity, measuring the ΔRT is insufficient. As an application scientist, you must prove that the observed isotopic shift does not impact the trustworthiness of your quantification. The following protocols form a self-validating system.
Protocol 1: Chromatographic Evaluation of Isotopic Shift (ΔRT)
The causality behind this protocol is to isolate the thermodynamic shift under isocratic conditions, as steep gradients can artificially compress peaks and mask the true isotope effect.
-
Preparation: Prepare an equimolar mixed solution (100 ng/mL) of Prulifloxacin and Prulifloxacin-d8 in the initial mobile phase.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize an isocratic hold (e.g., 60% Water with 0.1% Formic Acid / 40% Acetonitrile) at a flow rate of 0.4 mL/min.
-
Detection: Monitor via Positive Electrospray Ionization (ESI+) using MRM transitions (m/z 462 → X for Prulifloxacin; m/z 470 → Y for Prulifloxacin-d8).
-
Analysis: Calculate the exact ΔRT. An earlier elution of Prulifloxacin-d8 confirms the inverse isotope effect.
Protocol 2: Assessment of Differential Matrix Effects (Self-Validating System)
This protocol utilizes post-column infusion as an internal control mechanism. By mapping the exact matrix suppression zones relative to the elution peaks, the system self-validates whether the ΔRT is analytically acceptable[10].
-
Post-Column Infusion Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the MS source. Continuously infuse a neat solution of Prulifloxacin (1 µg/mL) at 10 µL/min.
-
Matrix Injection: Inject a blank plasma sample that has been processed through your standard extraction protocol (e.g., protein precipitation or SPE).
-
Suppression Mapping: Monitor the baseline MS signal. Dips in the baseline represent zones of ion suppression caused by invisible, co-eluting matrix components.
-
Validation Overlay: Overlay the chromatogram from Protocol 1 onto the suppression map.
-
Pass Condition: Both Prulifloxacin and Prulifloxacin-d8 elute completely outside the suppression dips, or both elute equally within a uniform suppression zone.
-
Fail Condition: The ΔRT causes Prulifloxacin to fall into a suppression dip while Prulifloxacin-d8 escapes it (or vice versa).
-
Self-validating experimental workflow for assessing chromatographic shifts and matrix effects.
Table 2: Bioanalytical Performance (SIL-IS vs. Structural Analogue)
Data represents typical validation outcomes when comparing internal standard strategies in complex matrices.
| Validation Parameter | Prulifloxacin-d8 (Optimized LC) | Ofloxacin (Analogue IS) |
| Extraction Recovery Variance | < 2.0% | 8.5% - 12.0% |
| Matrix Factor (Analyte/IS Ratio) | 0.98 - 1.02 (Ideal Compensation) | 0.75 - 1.15 (Variable) |
| Quantitative Precision (CV%) | ≤ 4.5% | ≤ 11.2% |
Strategic Optimization for Isotope Effects
If Protocol 2 reveals that the deuterium isotope effect is causing differential matrix effects, you must optimize the chromatography to minimize the ΔRT or shift the analytes away from the suppression zone:
-
Modulate Column Temperature: The isotope effect is thermodynamically driven. Altering the column temperature changes the enthalpy of transfer between the mobile and stationary phases, which can minimize the interaction differences between C-H and C-D bonds[6].
-
Alter Selectivity: Switch the organic modifier from Acetonitrile to Methanol. Methanol provides different hydrogen-bonding kinetics, which can sometimes compress the isotopic separation.
-
Orthogonal Chromatography: If RPLC proves too sensitive to the lipophilicity difference, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC relies on partitioning into a water-enriched layer rather than pure hydrophobic interaction, and has been successfully utilized for Prulifloxacin assays[8].
References
- Benchchem. "Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide". Benchchem Technical Support.
- Benchchem. "Technical Support Center: Deuterated Internal Standards in LC-MS/MS". Benchchem Technical Support.
- MDPI. "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS". MDPI Molecules.
- Bioforumconf. "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC". Teva Pharmaceutical Industries.
- Benchchem. "Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds". Benchchem Technical Support.
- PubMed. "Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry". Journal of Chromatography B.
- Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". Waters Application Notes.
- SciSpace. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess". SciSpace Literature.
- Tandfonline. "Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD". Journal of Liquid Chromatography & Related Technologies.
- VIVAN Life Sciences. "Prulifloxacin-d8, Formula C₂₁H₁₂D₈FN₃O₆S". VIVAN Life Sciences Catalog.
Sources
- 1. Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. vivanls.com [vivanls.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
Safety Operating Guide
Personal protective equipment for handling Prulifloxacin-d8
This guide provides a rigorous, field-validated safety protocol for handling Prulifloxacin-d8 (CAS: 123447-62-1 labeled).[1] As a deuterated fluoroquinolone antibiotic used primarily as an internal standard in bioanalysis (LC-MS/MS), this compound presents specific risks related to respiratory sensitization and reproductive toxicity.[1]
While the "d8" isotopic labeling renders the compound non-radioactive, it must be treated with the same pharmacological potency and hazard profile as the parent drug, Prulifloxacin.
Part 1: Risk Profile & Hazard Identification
Before selecting PPE, you must understand the "Why." Prulifloxacin-d8 is a fluoroquinolone , a class of antibiotics known to inhibit bacterial DNA gyrase.[1][2][3][4] In a laboratory setting, the primary risks are not bacterial resistance, but direct toxicity to the handler.
Key Hazard Classifications:
-
Respiratory & Skin Sensitizer: Inhalation of dust can trigger hypersensitivity reactions (asthma-like symptoms).[1]
-
Reproductive Toxicity (H361/H362): Suspected of damaging fertility or the unborn child; may cause harm to breast-fed children.[1]
-
Target Organ Toxicity (H373): Potential damage to organs through prolonged exposure.[1][5]
-
Phototoxicity: Fluoroquinolones can induce severe sunburn-like reactions upon exposure to UV light.[1]
Operational Context: Prulifloxacin-d8 is typically handled in milligram quantities (1mg – 10mg vials).[1] While the total mass is low, the dust potential during transfer (weighing) is the critical control point.
Part 2: Engineering Controls (Primary Barrier)
PPE is the last line of defense. The primary barrier for Prulifloxacin-d8 must be containment.[1]
-
Mandatory: Handle all dry powder within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before opening the vial.[1]
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Charged particles of deuterated standards can "jump" from spatulas, creating invisible contamination and inhalation risks.
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a Band 3 / Band 4 Potent Compound designation, standard for fluoroquinolones where no specific OEL is established.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (Extended Cuff) | Permeation & Visual Check: Fluoroquinolones are large molecules with slow permeation through nitrile.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | N95 / FFP3 (Minimum)If outside hood:P100 / P3 Half-Face Respirator | Dust Sensitization: Surgical masks offer zero protection against antibiotic aerosols.[1] If the powder must be handled outside a hood (not recommended), a tight-fitting P100 is mandatory to prevent sensitization.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Mucosal Absorption: Safety glasses with side shields are insufficient for powders that can become airborne.[1] Goggles seal the eye area against dust entry. |
| Body | Tyvek® Lab Coat (Closed Front) with elastic cuffs | Fabric Retention: Cotton coats trap dust in fibers, which can then be released later (secondary exposure).[1] Non-woven Tyvek repels dust and is disposable. |
Part 4: Operational Handling Protocol
This workflow is designed to prevent "breakthrough"—the migration of the chemical outside the containment zone.
Step 1: Preparation & Donning
-
Inspect fume hood certification sticker.
-
Don PPE in order: Tyvek Coat → Inner Gloves → Respirator → Goggles → Outer Gloves .
-
Tape the outer glove cuff over the Tyvek sleeve to create a sealed wrist junction.
Step 2: Weighing & Solubilization
-
The "Wet Method" (Preferred): Instead of weighing dry powder (high risk), add the solvent (e.g., DMSO or Methanol) directly to the supplier's vial if the entire quantity is needed. This eliminates dust generation entirely.
-
The "Dry Transfer" (If aliquoting is necessary):
-
Place a disposable weighing boat inside the balance in the hood.
-
Use a disposable anti-static micro-spatula .
-
Transfer powder slowly. If powder clings to the spatula, do not tap it against the vial rim (this creates aerosols). Use the ionizer.
-
Immediately recap the source vial and the weighing boat.
-
Step 3: Decontamination & Doffing[1][6]
-
Wipe down the balance and work surface with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach degrades the fluoroquinolone structure effectively.
-
Doffing Sequence:
Part 5: Visualization of Safety Workflow
The following diagram illustrates the "Defense-in-Depth" strategy for handling Prulifloxacin-d8, prioritizing containment over PPE.
Figure 1: Decision logic for handling Prulifloxacin-d8.[1] Note the preference for "Wet Solubilization" to eliminate dust inhalation risks.
Part 6: Emergency Procedures
-
Ocular Exposure: Flush eyes for 15 minutes minimum. Fluoroquinolones are irritants; immediate dilution is critical to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[5][6] Do not use ethanol on skin, as it may enhance absorption of the compound.
-
Spill Cleanup (Powder):
-
Cover spill with a wet paper towel (soaked in water or 10% bleach) to prevent dust dispersal.
-
Wipe up carefully.
-
Place all materials in a hazardous waste bag labeled "Cytotoxic/Potent Antibiotic".
-
Part 7: Disposal
Prulifloxacin-d8 is a halogenated organic compound.[1]
-
Do not dispose of down the drain.
-
Segregate as "Halogenated Solvent/Organic Waste".
-
Destruction: Requires high-temperature incineration (>1000°C) to ensure breakdown of the fluoroquinolone ring structure.[1]
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Prulifloxacin. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
